molecular formula C20H21N3O2 B607712 LolCDE-IN-3

LolCDE-IN-3

Numéro de catalogue: B607712
Poids moléculaire: 335.4 g/mol
Clé InChI: PHMKDXHUEUNUOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GNLPT-IN-1 is an inhibitor of gram-negative lipoprotein trafficking.

Propriétés

Formule moléculaire

C20H21N3O2

Poids moléculaire

335.4 g/mol

Nom IUPAC

4-[2-tert-butyl-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-imidazol-4-yl]pyridine

InChI

InChI=1S/C20H21N3O2/c1-20(2,3)19-22-17(13-6-8-21-9-7-13)18(23-19)14-4-5-15-16(12-14)25-11-10-24-15/h4-9,12,19H,10-11H2,1-3H3

Clé InChI

PHMKDXHUEUNUOM-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GNLPTIN-1;  GNLPT-IN1;  GNLPT IN-1;  GNLPT-IN 1;  GNLPTIN1;  GNLPT-IN-1

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LolCDE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Lol (Localization of lipoproteins) pathway is an essential transport system in Gram-negative bacteria responsible for trafficking outer membrane lipoproteins from the inner membrane to the outer membrane.[1] The ATP-binding cassette (ABC) transporter LolCDE is the central component of this pathway, initiating the transport process by recognizing and extracting lipoproteins from the inner membrane.[2][3] Its essential nature makes it a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.[2] This guide provides a detailed technical overview of the mechanism of action of inhibitors targeting the LolCDE complex. While information on a specific compound designated "LolCDE-IN-3" is not available in the public domain, this document will focus on the well-characterized inhibitors G0507 and pyridineimidazole compounds to illustrate the core principles of LolCDE inhibition.

The LolCDE Transporter: Structure and Function

The LolCDE complex is an inner membrane-embedded ABC transporter composed of three subunits: LolC, LolD, and LolE.[4] LolC and LolE are transmembrane proteins that form the translocation channel and the lipoprotein binding site, while LolD is a cytoplasmic ATPase that provides the energy for transport through ATP hydrolysis.[4][5]

The transport cycle begins with the recognition and binding of a mature, triacylated lipoprotein to the V-shaped cavity formed by LolC and LolE.[4][6] ATP binding to LolD induces a conformational change in the complex, leading to the extrusion of the lipoprotein from the inner membrane and its transfer to the periplasmic chaperone, LolA.[4][5] LolA then shuttles the lipoprotein across the periplasm to the outer membrane receptor LolB, which facilitates its insertion into the outer membrane.[1]

Mechanism of Action of LolCDE Inhibitors

Inhibitors of LolCDE disrupt the lipoprotein transport process, leading to the accumulation of outer membrane-destined lipoproteins in the inner membrane and ultimately causing cell death.[7][8] The specific mechanisms of two well-studied classes of LolCDE inhibitors are detailed below.

G0507: A Pyrrolopyrimidinedione Inhibitor

G0507 is a novel pyrrolopyrimidinedione compound identified through phenotypic screening for inhibitors of Escherichia coli growth that also induce the σE stress response, a hallmark of outer membrane disruption.[7][9]

Binding and Effect on ATPase Activity: G0507 binds directly to the LolCDE complex.[7][10] Interestingly, instead of inhibiting the ATPase activity of LolD, G0507 stimulates it.[7][10] This suggests that G0507 uncouples ATP hydrolysis from the productive transport of lipoproteins. Resistance to G0507 is conferred by mutations in lolC, lolD, and lolE.[7] A specific mutation, Q258K in LolC, allows G0507 to still bind to the complex but prevents the stimulation of ATPase activity, conferring high-level resistance.[7][10] This indicates that the overstimulation of ATP hydrolysis is a key aspect of G0507's inhibitory mechanism.

Cellular Phenotype: Treatment of E. coli with G0507 results in the accumulation of fully processed Lpp, a major outer membrane lipoprotein, in the inner membrane.[7] This confirms that G0507 inhibits the first step of the Lol pathway, the extraction of lipoproteins from the inner membrane.

Pyridineimidazole Inhibitors

Pyridineimidazole compounds represent another class of LolCDE inhibitors discovered through phenotypic screening.[8]

Binding and Effect on Lipoprotein Release: Resistance to pyridineimidazoles maps to mutations in either the lolC or lolE genes, strongly suggesting that the LolCDE complex is their direct target.[8] These compounds have been shown to inhibit the LolA-dependent release of the lipoprotein Lpp from E. coli spheroplasts.[8] This indicates that they directly interfere with the transfer of lipoproteins from LolCDE to LolA. The precise effect of pyridineimidazoles on the ATPase activity of LolD has not been reported.

Cellular Phenotype: Similar to G0507, the cellular phenotype of pyridineimidazole treatment is consistent with the disruption of lipoprotein targeting to the outer membrane.[8]

Quantitative Data

The following tables summarize the available quantitative data for the LolCDE inhibitor G0507.

Table 1: Minimum Inhibitory Concentration (MIC) of G0507 against E. coli

StrainRelevant GenotypeG0507 MIC (µg/mL)Fold Change in MIC
imp4213Wild-type0.25-
Mutant 1lolC (Q258K)≥ 16≥ 64
Mutant 2lolD (P164S)≥ 16≥ 64
Mutant 3lolE (L371P)≥ 16≥ 64

Data extracted from a study by Nishiyama et al. (2018)[9]

Experimental Protocols

This section details the key experimental methodologies used to characterize LolCDE inhibitors.

Spheroplast Assay for Lipoprotein Release

This assay is used to directly measure the release of lipoproteins from the inner membrane.

  • Preparation of Spheroplasts: E. coli cells are treated with lysozyme and EDTA in an osmotically stabilizing buffer to remove the outer membrane and cell wall, respectively, yielding spheroplasts.

  • Labeling of Lipoproteins: Spheroplasts are incubated with a radioactive amino acid (e.g., [3H]-arginine) to label newly synthesized proteins, including lipoproteins.

  • Inhibition and Lipoprotein Release: The labeled spheroplasts are incubated with the test compound (e.g., a pyridineimidazole) and purified LolA protein.

  • Analysis: The spheroplasts are pelleted by centrifugation. The supernatant, containing released LolA-lipoprotein complexes, is analyzed by immunoprecipitation with anti-LolA antibodies, followed by SDS-PAGE and autoradiography to quantify the amount of released lipoprotein.

In Vitro ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of purified LolCDE.

  • Purification of LolCDE: The LolCDE complex is overexpressed and purified from E. coli membranes using affinity chromatography.

  • Assay Reaction: Purified LolCDE is incubated with ATP and the test compound (e.g., G0507) in a suitable reaction buffer.

  • Measurement of Phosphate Release: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated and compared between treated and untreated samples to determine the effect of the inhibitor.

Whole-Genome Sequencing of Resistant Mutants

This method is used to identify the genetic basis of resistance to a LolCDE inhibitor.

  • Selection of Resistant Mutants: A large population of bacteria is exposed to the inhibitor at a concentration above its MIC. Spontaneous resistant mutants are isolated.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the resistant mutants and the parental strain.

  • Whole-Genome Sequencing: The genomes of the resistant and parental strains are sequenced using a high-throughput sequencing platform.

  • Variant Calling: The sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) and other genetic variations present in the resistant mutants but not in the parental strain. These mutations often pinpoint the drug's target.

Visualizations

Signaling Pathway

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE LolA LolA LolCDE->LolA Lipoprotein Transfer (ATP Hydrolysis) LolB LolB LolA->LolB Lipoprotein Shuttle LP Lipoprotein LP_OM Lipoprotein LolB->LP_OM Insertion LP_IM Lipoprotein LP_IM->LolCDE Binding & Extraction

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

Inhibitor Mechanism of Action

Inhibitor_Mechanism Inhibitor LolCDE Inhibitor (e.g., G0507) LolCDE LolCDE Complex Inhibitor->LolCDE Binds to Lipoprotein_Release Lipoprotein Release to LolA LolCDE->Lipoprotein_Release Inhibits Accumulation Lipoprotein Accumulation in Inner Membrane Lipoprotein_Release->Accumulation Leads to Cell_Death Cell Death Accumulation->Cell_Death Results in Experimental_Workflow Screening Phenotypic Screen (e.g., Growth Inhibition) Resistant_Mutants Select for Resistant Mutants Screening->Resistant_Mutants WGS Whole-Genome Sequencing (WGS) Resistant_Mutants->WGS Target_ID Identify Target (e.g., LolCDE) WGS->Target_ID Biochemical_Assays Biochemical Assays (ATPase, Spheroplast) Target_ID->Biochemical_Assays Mechanism Elucidate Mechanism of Action Biochemical_Assays->Mechanism

References

The LolCDE Complex: A Novel Target for Gram-Negative Antibacterials

Author: BenchChem Technical Support Team. Date: November 2025

Note: No public domain information is currently available for a specific inhibitor designated "LolCDE-IN-3." This technical guide provides a detailed overview of the LolCDE complex as a therapeutic target and features data and methodologies from studies of other known LolCDE inhibitors.

Executive Summary

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates the discovery of novel therapeutic targets. The Lipoprotein outer membrane localization (Lol) pathway, essential for the viability of many Gram-negative bacteria, presents a promising avenue for new antibiotic development. At the heart of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. This complex is responsible for the crucial first step in trafficking lipoproteins from the inner to the outer membrane. Inhibition of LolCDE disrupts outer membrane biogenesis, leading to bacterial cell death. This guide details the function of LolCDE, its mechanism of inhibition by small molecules, and the experimental protocols used to characterize these interactions.

The LolCDE Complex: The Target

The LolCDE complex is an essential inner membrane ABC transporter in Gram-negative bacteria.[1][2] It is comprised of three proteins: LolC and LolE, which form the transmembrane domains, and LolD, which is the nucleotide-binding domain that hydrolyzes ATP to power the transport process.[3][4] The primary function of the LolCDE complex is to recognize and extract lipoproteins destined for the outer membrane from the inner membrane.[1][2][5] Once extracted, these lipoproteins are transferred to a periplasmic chaperone, LolA, for subsequent delivery to the outer membrane via the LolB receptor.[1][2][5] This entire pathway is critical for maintaining the integrity and function of the Gram-negative outer membrane.[6]

Inhibition of the LolCDE complex blocks the release of lipoproteins from the inner membrane, leading to their accumulation and ultimately causing cell envelope stress and bacterial death.[1][7] This makes the LolCDE complex a highly attractive target for the development of new antibiotics against Gram-negative pathogens.

Quantitative Data for LolCDE Inhibitors

Several small molecule inhibitors of the LolCDE complex have been identified and characterized. The following tables summarize the in vitro activity of two such inhibitors, a pyridineimidazole compound (Compound 2) and a pyrrolopyrimidinedione (G0507), against Escherichia coli.

Table 1: Minimum Inhibitory Concentrations (MIC) of LolCDE Inhibitors against E. coli

CompoundE. coli StrainMIC (µg/mL)Reference
Compound 2MG1655 ΔtolC0.125 - 0.25[7]
G0507MG1655 ΔtolC0.5[8]

Table 2: Resistance Mutations to LolCDE Inhibitors in E. coli

InhibitorResistant Mutant GeneAmino Acid SubstitutionReference
Compound 1lolCN265K[1]
Compound 1lolEL371P[1]
G0507lolCQ258K[1][9]
G0507lolEL371P, P372L[10]

Experimental Protocols

Spheroplast-Based Lipoprotein Release Assay

This assay biochemically confirms that an inhibitor blocks the LolCDE-mediated transfer of lipoproteins from the inner membrane to the periplasmic chaperone LolA.

Methodology:

  • Spheroplast Preparation: E. coli cells are treated with lysozyme and EDTA in a hypertonic buffer to remove the outer membrane and cell wall, resulting in inner membrane spheroplasts.

  • Inhibition and Lipoprotein Release: The prepared spheroplasts are incubated with the test compound (e.g., a LolCDE inhibitor) or a vehicle control (DMSO).

  • LolA-Mediated Extraction: Purified, soluble LolA protein is added to the spheroplast suspension. The LolCDE complex, if active, will transfer lipoproteins to LolA.

  • Analysis: The spheroplasts are pelleted by centrifugation. The supernatant, containing LolA and any released lipoproteins, is collected.

  • Detection: The presence of a specific lipoprotein (e.g., Lpp) in the supernatant is detected by SDS-PAGE and immunoblotting using an antibody specific to that lipoprotein. A successful inhibitor will prevent the appearance of the lipoprotein in the supernatant.[1][5]

ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the LolD subunit of the LolCDE complex.

Methodology:

  • Purification of LolCDE: The LolCDE complex is overexpressed and purified from bacterial membranes using affinity chromatography.

  • Assay Reaction: The purified LolCDE is incubated in a reaction buffer containing ATP and the test compound.

  • Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate. This can be done using a colorimetric method, such as the malachite green assay.

  • Analysis: The ATPase activity in the presence of the inhibitor is compared to the activity in the presence of a vehicle control. Some inhibitors may stimulate futile ATP hydrolysis, while others might inhibit it. For example, G0507 was found to stimulate the ATPase activity of wild-type LolCDE.[1]

Visualizations

The Lol Lipoprotein Trafficking Pathway

The following diagram illustrates the sequential steps of lipoprotein transport from the inner membrane to the outer membrane in Gram-negative bacteria, which is the pathway targeted by LolCDE inhibitors.

Lol_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_node LolCDE LolCDE LolA LolA LolCDE->LolA 2. Transfer Lipo_IM Lipoprotein Lipo_IM->LolCDE 1. Extraction (ATP-dependent) periplasm_node Lipo_LolA Lipoprotein-LolA Complex LolA->Lipo_LolA 3. Chaperoning LolB LolB Lipo_LolA->LolB 4. Delivery OM_node Lipo_OM Lipoprotein LolB->Lipo_OM 5. Insertion Spheroplast_Workflow arrow arrow start Start: E. coli Culture spheroplast Prepare Spheroplasts (Remove Outer Membrane) start->spheroplast incubation Incubate with LolCDE Inhibitor or DMSO spheroplast->incubation add_lolA Add Purified LolA incubation->add_lolA centrifuge Centrifuge to Pellet Spheroplasts add_lolA->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze Supernatant for Lipoprotein (e.g., Lpp) via Immunoblot supernatant->analysis end End: Determine Inhibition analysis->end

References

The Lipoprotein Transport Pathway (Lol System)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Inhibition of the Lipoprotein Transport Pathway by Targeting LolCDE

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bacterial lipoprotein transport pathway, orchestrated by the Lol system, is an essential process in Gram-negative bacteria, responsible for trafficking lipoproteins from the inner membrane to the outer membrane. Its critical role in maintaining the integrity of the outer membrane makes it a compelling target for the development of novel antibiotics. This document provides a detailed overview of the Lol pathway, focusing on the ATP-binding cassette (ABC) transporter LolCDE, a key player in this process. While specific data on a compound designated "LolCDE-IN-3" is not publicly available, this guide will use known LolCDE inhibitors as exemplars to discuss the mechanism of inhibition, present relevant quantitative data, and detail the experimental protocols for identifying and characterizing such compounds.

In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and are anchored to the inner membrane after a series of modifications.[1][2] The localization of lipoproteins (Lol) system is then responsible for their transport to the outer membrane.[1][3] This pathway is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.[1][4][5]

The process begins with the LolCDE complex , an ABC transporter embedded in the inner membrane.[3][4][5] This complex recognizes and extracts lipoproteins destined for the outer membrane from the inner membrane.[1][4][5] This extraction is an ATP-dependent process, with LolD acting as the ATPase that fuels the transport.[1][6]

Once extracted, the lipoprotein is transferred to LolA , a soluble periplasmic chaperone protein.[4][5][7] LolA shields the hydrophobic acyl chains of the lipoprotein as it traverses the aqueous periplasm.[2][7]

Finally, at the outer membrane, the lipoprotein is received by LolB , an outer membrane lipoprotein that facilitates the insertion of the transported lipoprotein into the inner leaflet of the outer membrane.[1][4][5]

The essentiality of the Lol pathway for the viability of many Gram-negative bacteria underscores its potential as an antibiotic target.[3][4][5]

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE Complex IM_lipoprotein->LolCDE 1. Extraction LolD LolD (ATPase) LolCDE->LolD ATP Hydrolysis LolA LolA (Chaperone) LolCDE->LolA 2. Transfer LolB LolB (Receptor) LolA->LolB 3. Shuttling OM_lipoprotein Lipoprotein LolB->OM_lipoprotein 4. Insertion

Figure 1: The Lol Lipoprotein Transport Pathway.

Mechanism of Action of LolCDE Inhibitors

Inhibitors of LolCDE, such as certain pyridineimidazole and pyrrolopyrimidinedione compounds, disrupt the lipoprotein transport pathway at its initial step.[8][9] These small molecules are believed to bind to the LolCDE complex, interfering with its function.[8][9] The primary mechanism of action is the blockage of the release of outer membrane-specific lipoproteins from the inner membrane.[8]

This inhibition leads to the accumulation of mature lipoproteins in the inner membrane, which is detrimental to the cell.[9] The mislocalization of lipoproteins disrupts the biogenesis and integrity of the outer membrane, ultimately leading to cell death.[2][8] Resistance to these inhibitors often arises from mutations in the lolC, lolD, or lolE genes, further confirming the LolCDE complex as the molecular target.[8][9]

LolCDE_Inhibition cluster_IM Inner Membrane IM_lipoprotein Lipoprotein LolCDE LolCDE Complex IM_lipoprotein->LolCDE Extraction Blocked Accumulation Accumulation of Lipoproteins in Inner Membrane LolCDE->Accumulation Leads to Inhibitor LolCDE Inhibitor (e.g., G0507) Inhibitor->LolCDE Binds to and Inhibits OM_disruption Outer Membrane Disruption Accumulation->OM_disruption Cell_Death Cell Death OM_disruption->Cell_Death

Figure 2: Mechanism of LolCDE Inhibition.

Quantitative Data for Known LolCDE Inhibitors

While data for "this compound" is unavailable, the following table summarizes the minimum inhibitory concentrations (MICs) for known LolCDE inhibitors against various Gram-negative bacteria. This data is crucial for evaluating the potency and spectrum of activity of these compounds.

CompoundOrganismStrainMIC (µg/mL)Reference
G0507 Escherichia coliMG1655 ΔtolC0.78[9]
Enterobacter aerogenesATCC 130486.25[9]
Klebsiella pneumoniaeATCC 4381612.5[9]
Compound 2 Escherichia coliNot specified, but noted to be more active than Compound 1[10]

Experimental Protocols

The identification and characterization of LolCDE inhibitors involve a combination of phenotypic screening, genetic analysis, and biochemical assays.

Phenotypic Screening

A common starting point is a high-throughput phenotypic screen to identify compounds that inhibit the growth of a target bacterium, often using a strain with a compromised outer membrane or efflux system (e.g., E. coli ΔtolC) to enhance compound entry.[11] Hits from the primary screen can then be triaged using secondary assays, such as monitoring the induction of stress responses indicative of outer membrane disruption, like the σE stress response.[9][11]

Resistance Mutation Mapping

To identify the molecular target of a hit compound, spontaneous resistant mutants are selected by plating the bacteria on agar containing the inhibitor. The genomes of these resistant isolates are then sequenced to identify mutations. Mutations conferring resistance that map to the lolC, lolD, or lolE genes strongly suggest that the LolCDE complex is the target of the compound.[8][9]

In Vitro Lipoprotein Release Assay

This biochemical assay directly assesses the inhibition of LolCDE function. The general steps are as follows:

  • Preparation of Spheroplasts: The outer membrane of the bacteria is removed to create spheroplasts, which retain the inner membrane and the LolCDE complex.[8]

  • Incubation: The spheroplasts are incubated with the inhibitor compound at various concentrations.

  • Lipoprotein Release: Purified periplasmic chaperone LolA is added to the spheroplast suspension. In the absence of an inhibitor, LolCDE will transfer lipoproteins (like Lpp) from the inner membrane to LolA.[8]

  • Detection: The amount of lipoprotein released to LolA is quantified, typically by separating the components via SDS-PAGE and performing an immunoblot analysis using antibodies against the lipoprotein of interest (e.g., anti-Lpp).[10] A reduction in the amount of released lipoprotein in the presence of the compound indicates inhibition of LolCDE.

Experimental_Workflow cluster_Discovery Discovery Phase cluster_Target_ID Target Identification cluster_Validation Biochemical Validation Screening High-Throughput Phenotypic Screen Triage Secondary Screen (e.g., Stress Response) Screening->Triage Identify Hits Resistance Resistance Mutation Mapping Triage->Resistance Prioritize Hits Sequencing Whole Genome Sequencing Resistance->Sequencing Biochemical_Assay In Vitro Lipoprotein Release Assay Sequencing->Biochemical_Assay Confirm Target

References

The Impact of LolCDE-IN-3 on Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The lipoprotein transport (Lol) pathway, essential for the biogenesis of the outer membrane in these bacteria, has emerged as a promising target for novel antibiotics. The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter responsible for extracting lipoproteins from the inner membrane. Inhibition of LolCDE leads to the mislocalization of lipoproteins, disruption of the outer membrane integrity, and ultimately, bacterial cell death.[1][2] This technical guide provides an in-depth analysis of the effects of LolCDE inhibitors on Gram-negative bacteria, with a focus on the core mechanisms and experimental methodologies used to characterize these compounds. Due to the limited public data on the specific compound "LolCDE-IN-3," this document will utilize data from the well-characterized LolCDE inhibitor G0507 as a representative example to illustrate the effects and methods of analysis.

Introduction to the Lol Pathway

In Gram-negative bacteria, the cell envelope is a complex structure composed of an inner membrane (IM), a periplasmic space containing a peptidoglycan layer, and an outer membrane (OM).[1] Lipoproteins are a crucial class of proteins that are anchored to these membranes and play vital roles in maintaining structural integrity, nutrient acquisition, and virulence.[3] The localization of lipoproteins to the OM is exclusively managed by the Lol pathway.[4][5]

The process begins at the inner membrane, where the LolCDE complex, an ABC transporter, recognizes and extracts OM-destined lipoproteins.[5][6] This process is energized by ATP hydrolysis, facilitated by the LolD subunits.[4] The extracted lipoprotein is then transferred to a periplasmic chaperone, LolA, which shuttles it across the periplasm to the OM-anchored receptor, LolB.[4][5] LolB then facilitates the insertion of the lipoprotein into the inner leaflet of the outer membrane.[4] The entire LolABCDE system is essential for the viability of most Gram-negative bacteria, making it an attractive target for new antibacterial agents.[1][2]

Mechanism of Action of LolCDE Inhibitors

LolCDE inhibitors, such as the representative compound G0507, function by directly targeting the LolCDE complex.[1][7] Genetic studies have shown that mutations conferring resistance to these inhibitors map to the lolC, lolD, and lolE genes.[1] Biochemical assays confirm that these compounds bind to the LolCDE complex.[1][8] The binding of the inhibitor interferes with the normal function of the transporter, preventing the release of mature lipoproteins from the inner membrane.[1][8] This leads to an accumulation of fully processed lipoproteins in the inner membrane, a hallmark of LolCDE inhibition.[1][8] The mislocalization of these lipoproteins disrupts the biogenesis of the outer membrane, leading to increased membrane stress, morphological defects, and eventual cell lysis.[1][9]

dot

LolCDE_Inhibition_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolC LolD (ATPase) LolE LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_IM Mature Lipoprotein Lipoprotein_IM->LolCDE Binding LolA_LP LolA-Lipoprotein Complex LolA->LolA_LP Forms Complex LolB LolB (Receptor) LolA_LP->LolB Trafficking Lipoprotein_OM Outer Membrane Lipoprotein LolB->Lipoprotein_OM Insertion Inhibitor This compound (e.g., G0507) Inhibitor->LolCDE Experimental_Workflow cluster_PrimaryScreen Primary Screening & Efficacy cluster_Mechanism Mechanism of Action cluster_CellularResponse Cellular Response MIC MIC Determination (96-well plate assay) SpheroplastAssay Spheroplast Lipoprotein Release Assay MIC->SpheroplastAssay Fractionation Cellular Fractionation (Sucrose Gradient) MIC->Fractionation GrowthCurve Bacterial Growth Curve (OD600 vs. Time) WesternBlot Western Blot Analysis (Lipoprotein Localization) SpheroplastAssay->WesternBlot Fractionation->WesternBlot Microscopy Microscopy (Morphological Changes) StressResponse Stress Response Assay (e.g., RT-qPCR for σE pathway) start LolCDE Inhibitor (e.g., this compound) start->MIC Test Activity start->GrowthCurve Assess Bacteriostatic/ Bactericidal Effect start->SpheroplastAssay Confirm Target Engagement start->Fractionation Verify Lipoprotein Mislocalization start->Microscopy Observe Phenotype start->StressResponse Measure Stress Induction Cellular_Consequences Inhibition Inhibition of LolCDE by this compound Accumulation Accumulation of Mature Lipoproteins in Inner Membrane Inhibition->Accumulation OM_Disruption Outer Membrane Biogenesis Disrupted Accumulation->OM_Disruption Stress Envelope Stress Response (e.g., σE pathway activation) OM_Disruption->Stress Morphology Morphological Defects (e.g., polar swelling) OM_Disruption->Morphology Permeability Increased OM Permeability OM_Disruption->Permeability Lysis Cell Death & Lysis Stress->Lysis Morphology->Lysis Permeability->Lysis

References

The Structural Basis of LolCDE Inhibition: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The LolCDE complex, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is responsible for the crucial first step of lipoprotein trafficking from the inner to the outer membrane. Its essentiality and absence in eukaryotes make it a prime target for the development of novel antibiotics. This technical guide provides an in-depth overview of the structural and functional basis of LolCDE, with a specific focus on the mechanisms of its inhibition. We present a compilation of quantitative data on known inhibitors, detailed experimental protocols for studying the complex, and visual representations of the transport pathway and experimental workflows to facilitate further research and development in this critical area of antibacterial drug discovery.

Introduction: The LolCDE Lipoprotein Transport Machinery

In Gram-negative bacteria, lipoproteins are synthesized in the cytoplasm and anchored to the inner membrane. A significant portion of these lipoproteins must then be transported to the outer membrane to perform essential functions, including maintaining cell envelope integrity and virulence. This transport is orchestrated by the Lol (Localization of lipoproteins) pathway.[1][2] The LolCDE complex is the inner membrane component of this pathway, functioning as a molecular extruder that recognizes and extracts lipoproteins destined for the outer membrane.[1][3]

The complex is composed of three proteins: LolC and LolE, which are homologous integral membrane proteins forming the transmembrane domains (TMDs), and two copies of LolD, the ATPase subunit that fuels the transport cycle through ATP hydrolysis.[1][2] The process is initiated by the recognition of the lipoprotein's N-terminal acyl chains and specific residues by the LolCDE complex.[1] ATP binding and hydrolysis by the LolD subunits then drive conformational changes in LolC and LolE, leading to the extraction of the lipoprotein from the inner membrane and its transfer to the periplasmic chaperone, LolA.

Structural Insights into LolCDE Function and Inhibition

Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of the E. coli LolCDE complex in various functional states: apo, lipoprotein-bound, and with ATP analogs.[1][4] These structures have revealed a V-shaped cavity formed by the TMDs of LolC and LolE where the acyl chains of the lipoprotein bind.[1]

Inhibition of LolCDE can occur through different mechanisms, including interference with substrate binding, disruption of the ATP hydrolysis cycle, or by locking the transporter in a non-productive conformation. Several small molecule inhibitors targeting LolCDE have been identified, including the pyrrolopyrimidinedione G0507 and various pyridineimidazole compounds.[5][6][7][8][9][10] Resistance mutations to these inhibitors often map to the TMDs of LolC and LolE, suggesting that these regions are critical for inhibitor binding and action.[6][7]

Quantitative Analysis of LolCDE Inhibitors

A summary of the available quantitative data for known LolCDE inhibitors is presented below. This data is crucial for understanding their potency and mechanism of action, and for guiding the development of new, more effective compounds.

Inhibitor/CompoundTypeTargetKD (μM)IC50 (μM)MIC (µg/mL)OrganismNotes
G0507 PyrrolopyrimidinedioneLolCDE1.4 ± 0.5-0.5 (ΔtolC), 1 (imp4213)E. coliStimulates ATPase activity of wild-type LolCDE.[6][7][9][10]
Ortho-vanadate Phosphate analogLolCDE (ATPase)-20.9 ± 1.7-E. coliNon-specific ABC transporter inhibitor.[6][11]
Compound 1 PyridineimidazoleLolCDE->256 (cell wall incorp.)32 (WT), 0.25 (ΔtolC)E. coliInhibits lipoprotein release from spheroplasts.[5]
Compound 2 PyridineimidazoleLolCDE--4 (WT), ≤0.06 (ΔtolC)E. coliMore potent analog of Compound 1.[5][12][13]
Compound 2A PyridineimidazoleLolCDE---P. aeruginosaActive against P. aeruginosa expressing E. coli LolCDE.[12]

Km for ATP for Wild-type LolCDE was determined to be 176 ± 45 μM with a kcat of 0.22 ± 0.02 s−1.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to study LolCDE inhibition.

Expression, Purification, and Reconstitution of LolCDE

Objective: To obtain pure and functional LolCDE complex for structural and functional studies.

Protocol:

  • Expression: The lolCDE genes, with a C-terminal Strep-tag II on LolD, are cloned into a pBAD22 vector and transformed into E. coli BL21 (DE3) cells.[1] Cells are grown in LB medium with appropriate antibiotics at 37°C to an OD600 of ~1.0. Protein expression is induced with 0.05% (w/v) L-arabinose at 18°C for 14-16 hours.[1]

  • Membrane Preparation: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).[1] Cells are lysed by sonication or using a microfluidizer.[6] Cell debris is removed by low-speed centrifugation, and the total membranes are collected by ultracentrifugation.

  • Solubilization: The membrane pellet is resuspended in a solubilization buffer containing a detergent such as 1% n-dodecyl-β-D-maltoside (DDM) for 1 hour at 4°C.[14]

  • Purification: The solubilized protein is clarified by ultracentrifugation and the supernatant is loaded onto a Strep-Tactin affinity column. The column is washed with a buffer containing a lower concentration of DDM (e.g., 0.02%) and the protein is eluted with the same buffer containing desthiobiotin.

  • Reconstitution into Nanodiscs or Liposomes: For functional and structural studies, purified LolCDE is reconstituted into nanodiscs using a membrane scaffold protein (e.g., MSP1D1) and phospholipids, or into liposomes.[1] The mixture is incubated and the detergent is removed by dialysis or using bio-beads. The reconstituted LolCDE is further purified by size-exclusion chromatography.

Cryo-Electron Microscopy (Cryo-EM)

Objective: To determine the high-resolution structure of LolCDE in different functional states.

Protocol:

  • Grid Preparation: Purified and reconstituted LolCDE (typically at a concentration of 0.1-5 mg/mL) is applied to glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).[15] The grids are blotted to create a thin film of the sample and rapidly plunge-frozen in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).[15]

  • Data Collection: The frozen grids are screened for ice quality and particle distribution using a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector. Automated data collection is performed to acquire a large dataset of movie micrographs.[4]

  • Image Processing: The movie frames are aligned to correct for beam-induced motion. The contrast transfer function (CTF) of each micrograph is estimated. Particles are then picked, extracted, and subjected to 2D and 3D classification to obtain a homogeneous set of particles. A final 3D reconstruction is generated, and the atomic model is built into the cryo-EM map.[16]

ATPase Activity Assay

Objective: To measure the ATP hydrolysis activity of LolCDE and assess the effect of inhibitors.

Protocol:

  • Reaction Setup: The assay is typically performed using a malachite green-based colorimetric method that detects the release of inorganic phosphate (Pi).[17][18] The reaction mixture contains purified, reconstituted LolCDE (e.g., 10 nM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1% glycerol, and detergent/amphipol if necessary).[7]

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: The reaction is initiated by the addition of ATP (e.g., 50 µM).[7] The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a constant temperature (e.g., 37°C).

  • Quenching and Detection: The reaction is stopped by the addition of a detection reagent (e.g., Transcreener detection buffer or a malachite green/molybdate solution).[7][19] After color development, the absorbance is measured at a specific wavelength (e.g., 620 nm).[1]

  • Data Analysis: A standard curve using known concentrations of phosphate is used to quantify the amount of Pi produced. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Lipoprotein Transport Assay

Objective: To directly measure the ability of LolCDE to extract lipoproteins from the inner membrane and transfer them to LolA, and to assess the inhibitory effect of compounds on this process.

Protocol:

  • Preparation of Spheroplasts: E. coli cells are treated with lysozyme and EDTA to remove the outer membrane and cell wall, resulting in spheroplasts that retain the inner membrane.[5]

  • Labeling of Lipoproteins (Optional): Lipoproteins can be radioactively labeled by growing the cells in the presence of a radiolabeled amino acid (e.g., [35S]-methionine).

  • Transport Reaction: Spheroplasts are incubated with purified LolA in the presence or absence of the inhibitor. The reaction is initiated by the addition of ATP.[5]

  • Separation and Detection: After incubation, the spheroplasts are separated from the supernatant (containing LolA and any released lipoproteins) by centrifugation. The amount of lipoprotein transferred to LolA in the supernatant is analyzed by SDS-PAGE and immunoblotting using an antibody against the specific lipoprotein (e.g., Lpp) or by autoradiography if radiolabeled.[5]

Surface Plasmon Resonance (SPR) Analysis

Objective: To determine the binding affinity and kinetics of inhibitors to the LolCDE complex.

Protocol:

  • Chip Preparation: Purified LolCDE is immobilized on a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.[20]

  • Binding Analysis: A series of concentrations of the small molecule inhibitor (analyte) are injected over the chip surface. The binding is monitored in real-time as a change in the resonance units (RU).

  • Regeneration: After each injection, the chip surface is regenerated using a solution that dissociates the bound analyte without denaturing the immobilized protein (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[21]

Visualizing the LolCDE Pathway and Experimental Workflows

To further aid in the understanding of LolCDE function and the methodologies to study it, the following diagrams have been generated using the DOT language.

LolCDE_Pathway LolCDE-Mediated Lipoprotein Transport and Inhibition Pathway cluster_IM Inner Membrane Lipoprotein_IM Lipoprotein LolCDE_apo Apo LolCDE Lipoprotein_IM->LolCDE_apo Recognition LolCDE_bound Lipoprotein-Bound LolCDE LolCDE_apo->LolCDE_bound ATP_binding ATP Binding LolCDE_bound->ATP_binding LolCDE_ATP ATP-Bound LolCDE ATP_binding->LolCDE_ATP ATP_hydrolysis ATP Hydrolysis LolCDE_ATP->ATP_hydrolysis LolA_binding LolA Binding ATP_hydrolysis->LolA_binding Lipoprotein_release Lipoprotein Release LolA_binding->Lipoprotein_release LolA Periplasmic Chaperone LolA LolA->LolA_binding Lipoprotein_release->LolCDE_apo Recycle LolA_Lipoprotein LolA-Lipoprotein Complex Lipoprotein_release->LolA_Lipoprotein OM_transport Transport to Outer Membrane LolA_Lipoprotein->OM_transport Inhibitor Inhibitor Inhibitor->LolCDE_apo Prevents lipoprotein binding Inhibitor->LolCDE_bound Blocks ATP binding/hydrolysis

Caption: LolCDE transport cycle and points of inhibition.

Experimental_Workflow Experimental Workflow for Studying LolCDE Inhibition Expression 1. LolCDE Expression in E. coli Purification 2. Purification & Reconstitution Expression->Purification Inhibitor_Screening 3. Inhibitor Screening Purification->Inhibitor_Screening ATPase_Assay 4a. ATPase Activity Assay Inhibitor_Screening->ATPase_Assay Functional Hits Transport_Assay 4b. Lipoprotein Transport Assay Inhibitor_Screening->Transport_Assay Functional Hits Binding_Assay 5. Binding Affinity (SPR) ATPase_Assay->Binding_Assay Transport_Assay->Binding_Assay Structural_Studies 6. Structural Studies (Cryo-EM) Binding_Assay->Structural_Studies Confirmed Binders Lead_Optimization 7. Lead Optimization Structural_Studies->Lead_Optimization Structural Insights

Caption: Workflow for LolCDE inhibitor discovery and characterization.

Conclusion and Future Directions

The structural and functional elucidation of the LolCDE complex has paved the way for targeted drug discovery efforts against Gram-negative bacteria. The availability of high-resolution structures allows for rational, structure-based design of novel inhibitors. The experimental protocols outlined in this guide provide a framework for the identification and characterization of new chemical entities that can effectively block the essential lipoprotein trafficking pathway. Future work should focus on expanding the chemical diversity of LolCDE inhibitors to overcome potential resistance mechanisms and improve their pharmacokinetic and pharmacodynamic properties. The continued investigation into the dynamic conformational changes of LolCDE during its catalytic cycle will undoubtedly reveal new avenues for therapeutic intervention.

References

Probing the Achilles' Heel of Gram-Negative Bacteria: A Technical Guide to the LolCDE-IN-3 Binding Site

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the bacterial lipoprotein transport (Lol) system presents a promising and largely untapped therapeutic target. This in-depth technical guide provides a comprehensive overview of the binding site for inhibitors, exemplified by LolCDE-IN-3, on the essential LolCDE complex in Gram-negative bacteria. This document is intended for researchers, scientists, and drug development professionals actively seeking to design and develop novel antimicrobial agents.

The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, is crucial for the viability of Gram-negative bacteria. It is responsible for the transport of outer membrane lipoproteins, which are vital for maintaining the structural integrity and function of the bacterial cell envelope.[1][2][3][4][5][6] Inhibition of LolCDE disrupts this essential pathway, leading to bacterial cell death.[2][3][6]

This guide synthesizes structural data, quantitative binding information for known inhibitors, and detailed experimental protocols to provide a robust framework for understanding the molecular interactions governing inhibitor binding.

The Lipoprotein Binding Site: A Blueprint for Inhibition

The foundation for understanding inhibitor binding lies in the detailed structural and functional characterization of the natural substrate binding site within the LolCDE complex. Cryo-electron microscopy (cryo-EM) studies have revealed that LolCDE possesses a V-shaped central cavity formed by the transmembrane domains (TMDs) of the LolC and LolE subunits.[1][7] This cavity accommodates the acyl chains of the lipoprotein substrate.

The triacyl chains of the lipoprotein are inserted into two hydrophobic pockets within this cavity.[8] The amide-linked acyl chain (R3) establishes the most extensive interactions, highlighting its critical role in substrate recognition.[8][9] The N-terminal peptide of the lipoprotein also forms important interactions with the complex.[8][9] The recognition process is highly specific, enabling LolCDE to distinguish between outer membrane-destined triacylated lipoproteins and inner membrane-retained diacylated lipoproteins.

Key residues lining this binding pocket are crucial for substrate interaction and subsequent transport. Mutagenesis and photo-crosslinking studies have identified several residues in both LolC and LolE that are critical for lipoprotein binding and the overall function of the transporter.[1][10]

This compound and Other Small Molecule Inhibitors: Hijacking the Machinery

While specific data for "this compound" is not available in the public domain, the binding mechanisms of other well-characterized LolCDE inhibitors, such as pyridineimidazole compounds (e.g., compound 2) and pyrrolopyrimidinediones (e.g., G0507), provide a strong model for how novel inhibitors like this compound likely function.[2][3][6][11]

These inhibitors are thought to bind within or near the lipoprotein binding cavity, interfering with the transport cycle. Evidence for this comes from the mapping of resistance mutations, which are frequently found in the transmembrane and periplasmic regions of LolC and LolE that form the central cavity.[2][11] For instance, mutations conferring resistance to a pyridineimidazole inhibitor were identified in both LolC and LolE.[2] Similarly, resistance to G0507 mapped to all three components of the complex: LolC, LolD, and LolE.[3][6][11]

Interestingly, some inhibitors do not simply block substrate binding but rather modulate the conformational changes of the complex. For example, one study suggests that a LolCDE inhibitor does not prevent lipoprotein binding but instead promotes the dissociation of the bound lipoprotein, likely by interfering with the ATP hydrolysis cycle.[12] Another inhibitor, G0507, was found to bind to the LolCDE complex and stimulate its ATPase activity.[3][6][11]

Quantitative Data for Known LolCDE Inhibitors

To facilitate comparative analysis and guide drug design efforts, the following table summarizes key quantitative data for known LolCDE inhibitors.

InhibitorTargetOrganismMIC (μg/mL)Resistance MutationsReference
Compound 1 (Pyridineimidazole) LolCDEE. coli ΔtolC0.25LolC, LolE[2]
Compound 2 (Pyridineimidazole) LolCDEE. coli ΔtolC0.12LolC, LolE[2]
G0507 (Pyrrolopyrimidinedione) LolCDEE. coli ΔtolC0.78LolC, LolD, LolE[3][11]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.

Experimental Protocols for Studying LolCDE-Inhibitor Interactions

The following section details key experimental methodologies for characterizing the binding and effect of inhibitors on the LolCDE complex.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

Objective: To determine the high-resolution structure of the LolCDE complex in the presence of an inhibitor to identify the binding site and conformational changes.

Methodology:

  • Protein Expression and Purification: The LolCDE complex is overexpressed in E. coli and purified using affinity chromatography (e.g., Strep-tag on LolD).[1][13] The purified complex is then reconstituted into nanodiscs to mimic the native membrane environment.[1]

  • Complex Formation: The purified LolCDE-nanodisc complex is incubated with a molar excess of the inhibitor (e.g., this compound).

  • Grid Preparation and Data Collection: The complex-inhibitor solution is applied to cryo-EM grids, vitrified in liquid ethane, and screened for optimal ice thickness. Data is collected on a high-end transmission electron microscope.

  • Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for drift. Particles are picked, subjected to 2D and 3D classification, and a final 3D map is reconstructed.

  • Model Building and Refinement: An atomic model of the LolCDE-inhibitor complex is built into the cryo-EM density map and refined.

In Vivo Photo-Crosslinking

Objective: To identify direct interaction sites between an inhibitor and the LolCDE complex within a living cell.

Methodology:

  • Synthesis of a Photo-reactive Inhibitor Analog: A version of the inhibitor (e.g., this compound) is synthesized with a photo-activatable crosslinking group (e.g., benzophenone).

  • Treatment of Bacterial Cells: E. coli cells expressing the LolCDE complex are treated with the photo-reactive inhibitor analog.

  • UV Irradiation: The cells are exposed to UV light to induce crosslinking between the inhibitor and interacting residues on the LolCDE complex.

  • Purification and Analysis: The LolCDE complex is purified, and the crosslinked products are identified using techniques such as mass spectrometry or Western blotting with an antibody against the inhibitor.

Spheroplast-Based Lipoprotein Release Assay

Objective: To biochemically assess the inhibitory effect of a compound on the release of lipoproteins from the inner membrane.

Methodology:

  • Preparation of Spheroplasts: E. coli cells are treated with lysozyme and EDTA to remove the outer membrane, generating spheroplasts that retain the inner membrane and its components, including LolCDE.[2]

  • Inhibition Assay: Spheroplasts are incubated with the test inhibitor (e.g., this compound) at various concentrations.

  • Lipoprotein Release: The release of a specific lipoprotein (e.g., Lpp) from the spheroplasts is initiated by the addition of purified LolA protein and ATP.[2]

  • Detection: The amount of released lipoprotein in the supernatant is quantified by Western blotting. A reduction in released lipoprotein in the presence of the inhibitor indicates its efficacy.

ATPase Activity Assay

Objective: To determine the effect of an inhibitor on the ATP hydrolysis activity of the LolCDE complex.

Methodology:

  • Purification of LolCDE: The LolCDE complex is purified as described for cryo-EM.

  • ATPase Assay: The purified complex is incubated with ATP in the presence and absence of the inhibitor.

  • Phosphate Detection: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate released over time, often using a colorimetric method (e.g., malachite green assay). An alteration in the ATPase rate in the presence of the inhibitor provides insights into its mechanism of action.[6][11]

Visualizing the LolCDE Pathway and Inhibition

The following diagrams illustrate the key processes involved in lipoprotein transport by LolCDE and the points of inhibition.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane Pro-lipoprotein Pro-lipoprotein Lgt Lgt Pro-lipoprotein->Lgt LspA LspA Lgt->LspA Lnt Lnt LspA->Lnt IM_Lipoprotein Inner Membrane Lipoprotein Lnt->IM_Lipoprotein LolCDE LolCDE IM_Lipoprotein->LolCDE Recognition & Extraction LolA LolA LolCDE->LolA Transfer LolB LolB LolA->LolB Transport OM_Lipoprotein Outer Membrane Lipoprotein LolB->OM_Lipoprotein Insertion

Caption: The canonical Lol pathway for lipoprotein transport in Gram-negative bacteria.

Experimental_Workflow cluster_TargetValidation Target Validation & Binding Site Identification cluster_FunctionalAssays Functional Characterization Inhibitor This compound CryoEM Cryo-EM with LolCDE Complex Inhibitor->CryoEM PhotoCrosslinking In Vivo Photo-Crosslinking Inhibitor->PhotoCrosslinking ResistanceMapping Resistance Mutant Mapping Inhibitor->ResistanceMapping BindingSite Putative Binding Site CryoEM->BindingSite PhotoCrosslinking->BindingSite ResistanceMapping->BindingSite SpheroplastAssay Spheroplast Lipoprotein Release Assay BindingSite->SpheroplastAssay ATPaseAssay ATPase Activity Assay BindingSite->ATPaseAssay FunctionalEffect Mechanism of Inhibition SpheroplastAssay->FunctionalEffect ATPaseAssay->FunctionalEffect

Caption: A logical workflow for the characterization of a novel LolCDE inhibitor.

Conclusion and Future Directions

The LolCDE complex represents a critical vulnerability in Gram-negative bacteria, and its inhibition is a promising strategy for the development of new antibiotics. This guide has provided a detailed overview of the inhibitor binding site, drawing parallels from well-studied compounds to infer the properties of novel inhibitors like this compound. The experimental protocols and visualizations presented herein offer a robust toolkit for researchers in this field.

Future efforts should focus on obtaining high-resolution co-crystal or cryo-EM structures of inhibitors bound to LolCDE to definitively elucidate their binding modes. Such information will be invaluable for structure-based drug design and the optimization of lead compounds to combat the growing threat of multidrug-resistant Gram-negative pathogens.

References

The Lol Pathway in E. coli: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview of Lipoprotein Trafficking, Quantitative Insights, and Experimental Methodologies

The localization of lipoproteins (Lol) pathway in Escherichia coli is a vital cellular process responsible for the transport of lipoproteins from the inner membrane (IM) to the outer membrane (OM). This pathway is essential for the biogenesis and maintenance of the outer membrane, a critical protective barrier in Gram-negative bacteria. The essential nature of the Lol pathway and its components makes it a promising target for the development of novel antimicrobial agents. This technical guide provides a detailed examination of the Lol pathway, including its core components, mechanism of action, available quantitative data, and key experimental protocols for its study.

The Core Machinery of the Lol Pathway

The Lol pathway is orchestrated by five essential proteins: LolA, LolB, LolC, LolD, and LolE. These proteins work in a coordinated fashion to ensure the accurate and efficient transport of lipoproteins across the periplasm.

  • LolCDE Complex: This inner membrane-bound ATP-binding cassette (ABC) transporter is responsible for the initial recognition and extraction of outer membrane-destined lipoproteins from the inner membrane.[1] The complex is composed of one subunit each of LolC and LolE, and two subunits of the ATPase LolD.[2] LolE is thought to be the primary site for lipoprotein binding, while LolC plays a crucial role in recruiting the periplasmic chaperone, LolA.[1] The energy derived from ATP hydrolysis by LolD powers the release of the lipoprotein from the inner membrane.[3]

  • LolA: A soluble periplasmic chaperone, LolA receives the lipoprotein from the LolCDE complex.[1] Its primary function is to shield the hydrophobic acyl chains of the lipoprotein from the aqueous environment of the periplasm during transit to the outer membrane.[4]

  • LolB: An outer membrane-anchored lipoprotein itself, LolB acts as the receptor for the LolA-lipoprotein complex at the outer membrane.[5] It facilitates the final step of the pathway: the insertion of the lipoprotein into the inner leaflet of the outer membrane.[4]

The Mechanism of Lipoprotein Transport

The transport of a lipoprotein from the inner to the outer membrane via the Lol pathway is a multi-step process:

  • Lipoprotein Maturation: Before entering the Lol pathway, lipoproteins undergo a series of post-translational modifications at the inner membrane. These modifications are catalyzed by three key enzymes: Lgt, Lsp, and Lnt, resulting in a mature, triacylated lipoprotein anchored to the inner membrane.[6]

  • Recognition and Extraction: The LolCDE complex recognizes and binds to mature, outer membrane-destined lipoproteins. A key sorting signal, known as the "Lol avoidance signal," dictates whether a lipoprotein is retained in the inner membrane or transported to the outer membrane. In E. coli, the presence of an aspartate residue at the +2 position of the mature lipoprotein serves as this retention signal, preventing its recognition by the LolCDE complex.[7] Upon recognition, the LolCDE complex utilizes the energy from ATP hydrolysis by LolD to extract the lipoprotein from the inner membrane.[3]

  • Periplasmic Trafficking: The extracted lipoprotein is then transferred to the periplasmic chaperone LolA, forming a soluble LolA-lipoprotein complex.[1] LolA shields the lipid portion of the lipoprotein as it traverses the periplasm.[4]

  • Outer Membrane Insertion: At the outer membrane, the LolA-lipoprotein complex interacts with the receptor LolB.[5] The lipoprotein is then transferred from LolA to LolB in a "mouth-to-mouth" mechanism and is subsequently inserted into the inner leaflet of the outer membrane.[6]

Quantitative Data on the Lol Pathway

Quantitative analysis of the Lol pathway provides crucial insights into its efficiency and regulation. The following tables summarize the available quantitative data for the key components and processes of the E. coli Lol pathway.

ComponentStoichiometry in LolCDE ComplexCellular Abundance (molecules/cell)
LolC 1Data not available
LolD 2Data not available
LolE 1Data not available
LolA N/AData not available
LolB N/AData not available
Lpp N/A~1,000,000[8]
ParameterValueConditions
Vmax 242.8 ± 15.3 nmol phosphate/min/mgLolCDE reconstituted in nanodiscs[9]
Km (ATP) 0.19 ± 0.05 mMLolCDE reconstituted in nanodiscs[9]

Table 2: Kinetic Parameters of LolCDE ATPase Activity. These values represent the basal ATPase activity of the LolCDE complex in a lipid bilayer environment without the addition of exogenous lipoprotein substrates.

Interacting MoleculesBinding Affinity (Kd)
LolA - Lipoprotein Data not available
LolA - LolC Data not available (Association constants have been measured by ITC, but specific Kd values were not reported in the reviewed literature)[10]
LolA-lipoprotein - LolB Data not available (Kinetic parameters of transfer have been studied using SPR, but specific Kd values were not reported in the reviewed literature)[11]

Table 3: Binding Affinities of Lol Pathway Components. Quantitative binding affinities (Kd values) for the key interactions within the Lol pathway are not extensively reported in the literature reviewed for this guide.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Lol pathway in E. coli.

Purification of the LolCDE Complex

This protocol is adapted from methodologies described in several research articles.[12][13]

Materials:

  • E. coli strain overexpressing His-tagged LolCDE (e.g., BL21(DE3) with a suitable expression plasmid).

  • Luria-Bertani (LB) medium with appropriate antibiotics.

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol).

  • Solubilization buffer (Lysis buffer + 1% n-dodecyl-β-D-maltoside (DDM)).

  • Wash buffer (Lysis buffer + 0.05% DDM, 20 mM imidazole).

  • Elution buffer (Lysis buffer + 0.05% DDM, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Ultracentrifuge.

Procedure:

  • Expression: Grow the E. coli overexpression strain in LB medium at 37°C to an OD600 of ~0.8-1.0. Induce protein expression (e.g., with IPTG or arabinose) and continue cultivation at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis buffer and lyse the cells using a French press or sonication.

  • Membrane Isolation: Centrifuge the cell lysate at a low speed to remove unlysed cells and debris. Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) for 1 hour to pellet the cell membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization buffer and stir gently for 1 hour at 4°C to solubilize the membrane proteins.

  • Clarification: Centrifuge the solubilized membrane fraction at high speed to pellet any insoluble material.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis buffer containing 0.05% DDM.

  • Washing: Wash the column extensively with Wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the LolCDE complex from the column using Elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein into a DDM-free buffer suitable for downstream applications (e.g., reconstitution into proteoliposomes) using dialysis or a desalting column.

In Vitro Lipoprotein Transport Assay

This protocol outlines a single-cycle lipoprotein transport assay using purified components.[14]

Materials:

  • Purified LolCDE complex reconstituted into proteoliposomes (liposomes made from E. coli polar lipids).

  • Purified LolA.

  • Purified lipoprotein substrate (e.g., with a His-tag for detection).

  • Assay buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

  • ATP solution.

  • SDS-PAGE and Western blotting reagents.

  • Anti-His antibody.

Procedure:

  • Reconstitution of LolCDE: Reconstitute the purified LolCDE complex into proteoliposomes using methods such as detergent removal by dialysis or Bio-Beads.

  • Reaction Setup: In a microcentrifuge tube, combine the LolCDE-proteoliposomes, purified LolA, and the lipoprotein substrate in the Assay buffer.

  • Initiation of Transport: Initiate the transport reaction by adding ATP to a final concentration of 2 mM. For a negative control, set up a reaction without ATP.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Separation: Stop the reaction and separate the proteoliposomes from the soluble fraction (containing LolA and any transported lipoprotein) by centrifugation.

  • Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an anti-His antibody to detect the amount of lipoprotein that has been transferred to LolA.

Photo-crosslinking Analysis of LolCDE-Lipoprotein Interaction

This protocol describes a method to study the direct interaction between LolCDE and a lipoprotein substrate in vivo.[13]

Materials:

  • E. coli strain engineered to express LolCDE and a lipoprotein containing a photo-activatable amino acid (e.g., p-benzoyl-L-phenylalanine, pBPA).

  • pBPA.

  • UV crosslinking apparatus (365 nm).

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against the lipoprotein and a component of the LolCDE complex (e.g., a tag on LolC or LolE).

Procedure:

  • Strain Growth and Induction: Grow the engineered E. coli strain in a medium supplemented with pBPA. Induce the expression of the modified proteins.

  • UV Crosslinking: Harvest the cells and resuspend them in a suitable buffer. Expose the cell suspension to UV light (365 nm) for a specific duration to induce crosslinking between pBPA and interacting proteins.

  • Cell Lysis and Analysis: Lyse the cells and analyze the total cell lysate by SDS-PAGE and Western blotting.

  • Detection of Crosslinked Products: Use antibodies against both the lipoprotein and a subunit of the LolCDE complex to detect a higher molecular weight band corresponding to the crosslinked LolCDE-lipoprotein complex.

Visualizing the Lol Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the Lol pathway and a typical experimental workflow for its study.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_Lipoprotein Mature Lipoprotein LolCDE LolCDE Complex IM_Lipoprotein->LolCDE Recognition & Extraction LolA LolA LolCDE->LolA Transfer ADP_Pi ADP + Pi LolCDE->ADP_Pi LolA_LP LolA-Lipoprotein Complex LolA->LolA_LP Binding LolB LolB LolA_LP->LolB Delivery OM_Lipoprotein Outer Membrane Lipoprotein LolB->OM_Lipoprotein Insertion ATP ATP ATP->LolCDE

Caption: The Lol pathway for lipoprotein transport in E. coli.

Experimental_Workflow cluster_Purification Protein Purification cluster_Assay In Vitro Transport Assay Start E. coli Overexpression of Lol Components Lysis Cell Lysis Start->Lysis Membrane_Prep Membrane Isolation Lysis->Membrane_Prep Solubilization Solubilization with Detergent Membrane_Prep->Solubilization Chromatography Affinity Chromatography Solubilization->Chromatography Purified_Protein Purified Lol Proteins Chromatography->Purified_Protein Reconstitution Reconstitution of LolCDE into Proteoliposomes Purified_Protein->Reconstitution Input for Assay Reaction Incubation of LolCDE, LolA, Lipoprotein & ATP Reconstitution->Reaction Separation Centrifugation Reaction->Separation Analysis SDS-PAGE & Western Blot Separation->Analysis Result Quantification of Transported Lipoprotein Analysis->Result

Caption: A generalized workflow for studying the Lol pathway in vitro.

Conclusion and Future Directions

The Lol pathway represents a fascinating and essential piece of molecular machinery in E. coli and other Gram-negative bacteria. While significant progress has been made in elucidating its structure and function, several key areas warrant further investigation. A more comprehensive quantitative understanding of the pathway, including the in vivo concentrations of its components and the binding affinities between them, will be crucial for developing accurate models of lipoprotein trafficking. Furthermore, the discovery and characterization of small molecule inhibitors of the Lol pathway hold great promise for the development of new antibiotics to combat the growing threat of multidrug-resistant bacteria. This guide provides a solid foundation for researchers, scientists, and drug development professionals to delve into the complexities of the Lol pathway and contribute to these exciting areas of research.

References

The LolCDE Complex: A Linchpin of Bacterial Viability and a Target for Novel Antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the outer membrane is paramount for the survival of Gram-negative bacteria, serving as a selective barrier against environmental insults and antibiotics. A crucial component of this membrane is a class of proteins known as lipoproteins, which are anchored to the membrane via a lipid moiety. The correct localization of these lipoproteins is essential and is orchestrated by the Localization of lipoproteins (Lol) pathway. At the heart of this pathway lies the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane. This complex is responsible for the energy-dependent extraction of newly synthesized lipoproteins from the inner membrane and their subsequent transfer to the periplasmic chaperone, LolA. Due to its indispensable role in bacterial viability, the LolCDE complex has emerged as a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens. This technical guide provides a comprehensive overview of the LolCDE complex, detailing its structure, function, and critical role in bacterial survival. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the associated molecular pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction: The Lol Pathway and the Central Role of LolCDE

Gram-negative bacteria possess a complex cell envelope consisting of an inner membrane, a periplasmic space containing a thin peptidoglycan layer, and a protective outer membrane. Lipoproteins are a diverse group of proteins that are post-translationally modified with a lipid anchor, tethering them to these membranes where they perform a wide array of functions, including nutrient acquisition, signal transduction, and maintenance of cell envelope integrity.

The journey of an outer membrane-destined lipoprotein begins in the cytoplasm, followed by translocation across the inner membrane. After a series of enzymatic modifications resulting in a mature, triacylated lipoprotein anchored in the inner membrane, the Lol pathway takes over. This pathway ensures the safe transport of these hydrophobic molecules across the aqueous periplasm to their final destination in the outer membrane. The Lol pathway is comprised of five essential proteins: LolA, LolB, LolC, LolD, and LolE.

The LolCDE complex, an ABC transporter, initiates the transport process. It is composed of two transmembrane proteins, LolC and LolE, and two cytoplasmic ATPase subunits, LolD. The LolCDE complex recognizes and selectively extracts outer membrane-bound lipoproteins from the inner membrane. This process is fueled by the hydrolysis of ATP by the LolD subunits. Once extracted, the lipoprotein is handed off to the periplasmic chaperone LolA, which shields its lipid anchor during transit to the outer membrane receptor, LolB, for final insertion. The essentiality of the LolCDE complex for bacterial viability has been demonstrated, as its disruption leads to the mislocalization of lipoproteins and ultimately cell death[1]. This makes the LolCDE complex an attractive and largely unexploited target for the development of new antibacterial agents.

Quantitative Data on LolCDE Function

Understanding the kinetics and binding affinities of the LolCDE complex is crucial for both basic research and drug development. The following tables summarize key quantitative data reported in the literature.

Table 1: Michaelis-Menten Kinetics of LolCDE ATPase Activity
ParameterValueConditionsReference
Km (ATP)0.19 ± 0.05 mMPurified E. coli LolCDE reconstituted in nanodiscs[2]
Vmax242.8 ± 15.3 nmol phosphate/min/mg proteinPurified E. coli LolCDE reconstituted in nanodiscs[2]

Note: The ATPase activity of LolCDE is significantly higher when reconstituted in a lipid environment (nanodiscs) compared to detergent micelles, highlighting the importance of the membrane context for its function[2].

Table 2: Inhibitor Binding and Activity against LolCDE
InhibitorParameterValueOrganism/SystemReference
G0507Kd (to LolCDEWT)1.4 ± 0.5 µME. coli (Surface Plasmon Resonance)[3]
G0507Kd (to LolCDEQ258K)0.8 ± 0.3 µME. coli (Surface Plasmon Resonance)[3]
G0507MIC3.1 µME. coli ΔtolC[3]
Pyridineimidazole compound 1MIC32 µg/mLE. coli ATCC25922
Pyridineimidazole compound 1MIC0.25 µg/mLE. coli ΔtolC
Pyridineimidazole compound 2MIC>64 µg/mLE. coli ATCC25922
Pyridineimidazole compound 2MIC0.5 µg/mLE. coli ΔtolC

Note: While the binding affinity (Kd) of the inhibitor G0507 to wild-type and a resistant mutant of LolCDE are comparable, the inhibitor's effect on ATPase activity is abrogated in the mutant, suggesting a complex mechanism of inhibition[3]. The Minimum Inhibitory Concentration (MIC) values highlight the importance of efflux pumps in bacterial resistance to LolCDE inhibitors. The precise binding affinity (Kd) of lipoprotein substrates to LolCDE has not been definitively quantified and remains an area for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function and inhibition of the LolCDE complex.

Purification and Reconstitution of the LolCDE Complex

A functional LolCDE complex is essential for in vitro assays. The following protocol is a synthesized method based on established procedures[2][4].

A. Expression and Membrane Preparation:

  • Co-express the lolC, lolD, and lolE genes in an appropriate E. coli expression strain (e.g., BL21(DE3)). A C-terminal affinity tag (e.g., His-tag or Strep-tag) on one of the subunits (e.g., LolD) facilitates purification.

  • Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.8-1.0.

  • Induce protein expression with an appropriate inducer (e.g., L-arabinose or IPTG) and continue cultivation at a lower temperature (e.g., 18°C) for 12-16 hours.

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, supplemented with protease inhibitors).

  • Lyse the cells using a French press or sonication.

  • Remove unlysed cells and debris by low-speed centrifugation.

  • Isolate the cell membranes by ultracentrifugation of the supernatant.

B. Solubilization and Affinity Chromatography:

  • Resuspend the isolated membranes in a solubilization buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% n-dodecyl-β-D-maltoside (DDM)).

  • Incubate on ice with gentle agitation to solubilize the membrane proteins.

  • Remove insoluble material by ultracentrifugation.

  • Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA or Strep-Tactin) pre-equilibrated with a wash buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.02% DDM).

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the LolCDE complex using an elution buffer containing a competing agent (e.g., imidazole for His-tags or desthiobiotin for Strep-tags).

C. Reconstitution into Nanodiscs or Proteoliposomes:

  • For reconstitution into nanodiscs, mix the purified LolCDE complex with a membrane scaffold protein (e.g., MSP1D1) and solubilized lipids (e.g., E. coli polar lipids or POPG) in the presence of a detergent.

  • Remove the detergent using Bio-Beads to allow for the self-assembly of nanodiscs.

  • Purify the reconstituted LolCDE-nanodiscs by size-exclusion chromatography.

  • For reconstitution into proteoliposomes, mix the purified protein with sonicated E. coli phospholipids in the presence of a mild detergent.

  • Remove the detergent by dialysis against a detergent-free buffer, leading to the formation of proteoliposomes.

  • Harvest the proteoliposomes by ultracentrifugation.

In Vitro ATPase Activity Assay

The ATPase activity of LolCDE is a direct measure of its function. The following protocol is based on the malachite green phosphate assay[4].

  • Prepare a reaction mixture containing the purified and reconstituted LolCDE complex (e.g., 0.2 µM) in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2).

  • To test the effect of inhibitors, pre-incubate the complex with varying concentrations of the compound.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a malachite green reagent, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

  • Measure the absorbance at 620 nm.

  • Determine the amount of phosphate released by comparing the absorbance to a standard curve generated with known phosphate concentrations.

  • Calculate the specific activity of the enzyme (e.g., in nmol of phosphate released per minute per milligram of protein).

In Vitro Lipoprotein Transport Assay

This assay measures the ability of LolCDE to transfer a lipoprotein to the periplasmic chaperone LolA.

A. Spheroplast-Based Assay:

  • Prepare spheroplasts from an appropriate E. coli strain by treating the cells with lysozyme and EDTA in an osmotically stabilizing buffer.

  • Radiolabel the lipoproteins in the spheroplasts by pulse-labeling with [35S]methionine.

  • Incubate the radiolabeled spheroplasts with purified LolA in the presence of ATP and an energy source.

  • To test inhibitors, add the compound to the incubation mixture.

  • After incubation, separate the spheroplasts from the supernatant (containing the released LolA-lipoprotein complex) by centrifugation.

  • Analyze the proteins in the supernatant by SDS-PAGE and autoradiography to detect the radiolabeled lipoprotein transferred to LolA.

B. Reconstituted System Assay:

  • Co-express a specific lipoprotein (e.g., Lpp or Pal) with the LolCDE complex.

  • Purify the lipoprotein-bound LolCDE complex and reconstitute it into proteoliposomes as described in section 3.1.

  • Incubate the proteoliposomes with purified LolA in a reaction buffer containing ATP and MgCl2.

  • Separate the proteoliposomes from the soluble fraction by centrifugation.

  • Analyze the supernatant for the presence of the lipoprotein in complex with LolA by immunoblotting.

In Vivo Photo-Crosslinking

This technique is used to identify protein-protein interactions within the living cell.

  • Introduce a photo-activatable amino acid analog (e.g., p-benzoyl-L-phenylalanine, pBpa) at specific sites within LolC or LolE using amber suppression technology.

  • Express the modified LolCDE complex in E. coli.

  • Expose the cells to UV light to induce crosslinking between the pBpa residue and interacting proteins (i.e., lipoproteins).

  • Lyse the cells and immunoprecipitate the LolCDE complex using an antibody against one of its subunits.

  • Analyze the immunoprecipitated material by SDS-PAGE and immunoblotting using an antibody against the suspected interacting lipoprotein to detect the crosslinked product.

Visualizing the LolCDE-Mediated Pathway and Experimental Workflows

Diagram 1: The Lol Lipoprotein Transport Pathway

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Mature Lipoprotein LolCDE LolCDE Complex IM_lipoprotein->LolCDE Recognition & Extraction (ATP-dependent) LolA LolA (Chaperone) LolCDE->LolA Transfer LolA_lipo LolA-Lipoprotein Complex LolA->LolA_lipo Binding LolB LolB (Receptor) LolA_lipo->LolB Delivery OM_lipoprotein Outer Membrane Lipoprotein LolB->OM_lipoprotein Insertion

Caption: Overview of the Lol lipoprotein transport pathway in Gram-negative bacteria.

Diagram 2: The Catalytic Cycle of the LolCDE Complex

LolCDE_Cycle A 1. Lipoprotein Binding B 2. ATP Binding A->B LolD subunits bind ATP C 3. Lipoprotein Release to LolA B->C Conformational change D 4. ATP Hydrolysis C->D LolA accepts lipoprotein E 5. ADP + Pi Release D->E LolD hydrolyzes ATP E->A Resetting the complex

Caption: The ATP-dependent catalytic cycle of the LolCDE complex.

Diagram 3: Experimental Workflow for Screening LolCDE Inhibitors

Inhibitor_Screening_Workflow start High-Throughput Screening (Compound Library) phenotypic_screen Phenotypic Screen (e.g., Growth Inhibition of Permeabilized Strain) start->phenotypic_screen hit_validation Hit Validation & MIC Determination phenotypic_screen->hit_validation target_identification Target Identification (e.g., Resistant Mutant Mapping) hit_validation->target_identification biochemical_assays In Vitro Biochemical Assays target_identification->biochemical_assays atpase_assay ATPase Activity Assay biochemical_assays->atpase_assay transport_assay Lipoprotein Transport Assay biochemical_assays->transport_assay binding_assay Direct Binding Assay (e.g., SPR) biochemical_assays->binding_assay lead_optimization Lead Optimization biochemical_assays->lead_optimization

Caption: A general workflow for the discovery and characterization of LolCDE inhibitors.

Conclusion and Future Directions

The LolCDE complex is an essential component of the lipoprotein transport machinery in Gram-negative bacteria, making it a highly attractive target for the development of novel antibiotics. A thorough understanding of its structure, mechanism, and inhibition is critical for successful drug discovery efforts. This guide has provided a consolidated resource of the current knowledge, including quantitative data and detailed experimental protocols.

Future research should focus on several key areas. Firstly, obtaining high-resolution structures of the LolCDE complex in complex with various lipoprotein substrates and inhibitors will be invaluable for structure-based drug design. Secondly, a more precise quantification of the binding affinities and transport kinetics for different lipoprotein substrates will provide a deeper understanding of the complex's substrate specificity. Finally, the development of more robust and high-throughput in vitro assays will be crucial for accelerating the discovery and optimization of novel LolCDE inhibitors. Continued research into the LolCDE complex holds significant promise for addressing the growing threat of antibiotic resistance in Gram-negative pathogens.

References

Preliminary Efficacy of LolCDE Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No publicly available information was found for a compound specifically named "LolCDE-IN-3". This guide therefore focuses on the preliminary efficacy studies of well-characterized inhibitors of the LolCDE transporter complex, providing a representative overview for researchers, scientists, and drug development professionals.

The Lol (Localization of lipoproteins) system is an essential pathway in Gram-negative bacteria responsible for trafficking lipoproteins from the inner membrane to the outer membrane. The central component of this system is the ATP-binding cassette (ABC) transporter, LolCDE, which is vital for bacterial viability and presents a promising target for novel antibiotics.[1] This document provides an in-depth technical overview of the preliminary efficacy studies of known LolCDE inhibitors, including pyridineimidazoles, the pyrrolopyrimidinedione G0507, and the recently identified lolamicin.

Quantitative Efficacy Data of LolCDE Inhibitors

The antibacterial efficacy of LolCDE inhibitors is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. Lower MIC values indicate higher potency. The following tables summarize the reported MIC values for key LolCDE inhibitors.

Table 1: Efficacy of Pyridineimidazole Compounds against Escherichia coli

CompoundStrainMIC (µg/mL)Reference(s)
Compound 1 E. coli ATCC 25922 (Wild-Type)32[1][2]
E. coli ΔtolC (Efflux-compromised)0.25[1][2]
E. coli ΔtolC Δlpp>2[1]
Compound 2 E. coli ΔacrB0.6[3]
E. coli ΔtolC0.125 - 0.25[3]

Table 2: Efficacy of G0507 against Various Bacterial Strains

CompoundStrainMIC (µg/mL)Reference(s)
G0507 E. coli ΔtolC0.5[4]
E. coli imp42131[4]
E. coli MG1655 (Wild-Type)>64[4]
Staphylococcus aureus USA300>64[4]
Enterobacter aerogenes ATCC 130486.25[4]
Klebsiella pneumoniae ATCC 4381612.5[4]

Table 3: Efficacy of Lolamicin against Multidrug-Resistant Clinical Isolates

CompoundBacterial SpeciesMIC Range (µg/mL)Reference(s)
Lolamicin E. coli (MDR isolates)1 - 8[2]
K. pneumoniae (MDR isolates)1 - 8[2]
E. cloacae (MDR isolates)1 - 8[2]

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of LolCDE inhibitors. The following sections describe the protocols for key experiments cited in the preliminary studies of these compounds.

Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure: MICs are typically determined according to the standard microdilution protocol from the Clinical and Laboratory Standards Institute (CLSI).[4]

    • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).[3]

    • The plates are incubated at 37°C for 16-20 hours.

    • The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

LolA-Dependent Lipoprotein Release Assay

This biochemical assay confirms that the inhibitor directly targets the lipoprotein transport function of the LolCDE complex.

  • Procedure: This assay measures the release of the lipoprotein Lpp from E. coli spheroplasts to purified LolA protein.[1]

    • Spheroplast Preparation: E. coli cells are treated with lysozyme and EDTA to remove the outer membrane, resulting in spheroplasts that retain the inner membrane.

    • Assay Reaction: Spheroplasts are incubated with purified, His-tagged LolA in the presence of the test compound or a vehicle control (DMSO).

    • Detection of Lpp Release: After incubation, the reaction mixture is centrifuged to pellet the spheroplasts. The supernatant, containing LolA and any released Lpp, is collected.

    • Immunoblotting: The amount of Lpp released to LolA in the supernatant is detected by SDS-PAGE and immunoblotting using anti-Lpp antibodies. A control immunoblot for an inner membrane protein (e.g., OmpA) is also performed to ensure the integrity of the spheroplasts.[5]

LolCDE ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the LolCDE complex, which is essential for its function.

  • Procedure: The ATPase activity of purified and reconstituted LolCDE is measured in the presence and absence of the inhibitor.[4][6]

    • Protein Purification and Reconstitution: The LolCDE complex is overexpressed, purified, and reconstituted into proteoliposomes or nanodiscs to maintain its native conformation and activity.[7][8]

    • ATPase Reaction: The reconstituted LolCDE is incubated with ATP and the test compound at various concentrations in a suitable buffer.

    • Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate released over time, often using a colorimetric method such as the malachite green assay.

    • Data Analysis: The change in ATPase activity in the presence of the inhibitor is calculated relative to the vehicle control.[6]

Resistance Mutation Mapping

This genetic approach identifies the molecular target of an inhibitor by selecting for and sequencing resistant mutants.

  • Procedure:

    • Selection of Resistant Mutants: A high-density bacterial culture is plated on agar containing the inhibitor at a concentration several times higher than its MIC (e.g., 4x, 8x, or 16x MIC).[1][4]

    • Isolation and Verification: Colonies that grow in the presence of the inhibitor are isolated, and their resistance is confirmed by re-testing the MIC.

    • Whole-Genome Sequencing: The entire genome of the resistant isolates is sequenced.[1][4]

    • Mutation Identification: The genome sequences of the resistant mutants are compared to the parental strain to identify mutations. Mutations consistently found in genes encoding the components of the LolCDE complex (i.e., lolC, lolD, or lolE) strongly suggest that it is the direct target of the inhibitor.[1][4]

Bacterial Cytological Profiling (BCP)

BCP is a high-throughput microscopy-based method to rapidly determine the mechanism of action of an antibacterial compound by observing its effects on cell morphology.[9][10]

  • Procedure:

    • Treatment: Bacterial cultures are treated with the test compound at various concentrations and for different durations.[11]

    • Staining: The treated cells are stained with fluorescent dyes that label specific cellular components, such as the cell membrane (e.g., FM4-64 or Nile Red) and DNA (e.g., DAPI).[1][11]

    • Microscopy: The stained cells are imaged using fluorescence microscopy.[10][12]

    • Image Analysis: Automated image analysis software is used to quantify various cytological parameters, such as cell length, width, DNA condensation, and membrane integrity.[12]

    • Profile Comparison: The resulting cytological profile is compared to a database of profiles generated by antibiotics with known mechanisms of action to identify the cellular pathway targeted by the test compound.[9]

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA 2. Extraction & Transfer ADP_Pi ADP + Pi LolCDE->ADP_Pi Lipoprotein_IM Mature Lipoprotein Lipoprotein_IM->LolCDE 1. Recognition & Binding LolB LolB (Receptor) LolA->LolB 3. Trafficking Lipoprotein_OM Outer Membrane Lipoprotein LolB->Lipoprotein_OM 4. Insertion Inhibitor LolCDE Inhibitor (e.g., G0507, Lolamicin) Inhibitor->LolCDE Inhibition ATP ATP ATP->LolCDE Energy

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria and the point of inhibition.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Genetic Genetic & Cellular Assays cluster_Phenotypic Phenotypic Assays Spheroplasts Prepare Spheroplasts Add_LolA_Inhibitor Add Purified LolA & Inhibitor Spheroplasts->Add_LolA_Inhibitor Detect_Lpp Detect Released Lpp (Immunoblot) Add_LolA_Inhibitor->Detect_Lpp Assay1_Title Lipoprotein Release Assay Select_Mutants Select for Resistant Mutants on Agar Sequence_Genome Whole-Genome Sequencing Select_Mutants->Sequence_Genome Identify_Mutations Identify Mutations in lolC, D, or E Sequence_Genome->Identify_Mutations Assay2_Title Resistance Mapping Treat_Cells Treat Cells with Inhibitor Stain_Cells Stain with Fluorescent Dyes (Membrane, DNA) Treat_Cells->Stain_Cells Image_Analyze Image & Analyze Morphology Stain_Cells->Image_Analyze Assay3_Title Bacterial Cytological Profiling

References

Methodological & Application

Application Note: LolCDE-IN-3 Minimum Inhibitory Concentration (MIC) Assay Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of LolCDE-IN-3, an experimental inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. The protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier that contributes significantly to antibiotic resistance. Lipoproteins are essential components of this membrane, and their transport from the inner membrane to the outer membrane is managed by the Localization of lipoprotein (Lol) pathway.[1][2] The LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane, is a critical component of this pathway, responsible for extracting lipoproteins and initiating their journey to the outer membrane.[1][3] Its essential nature makes the LolCDE complex an attractive target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.

This compound is an experimental small molecule designed to inhibit the function of the LolCDE transporter. Determining its MIC is a fundamental step in evaluating its antibacterial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This protocol details the standardized broth microdilution method for assessing the in vitro activity of this compound.

LolCDE Lipoprotein Transport Pathway

The diagram below illustrates the transport of lipoproteins from the inner to the outer membrane in Gram-negative bacteria and highlights the inhibitory action of this compound.

LolCDE_Pathway cluster_OM Outer Membrane cluster_Periplasm Periplasm cluster_IM Inner Membrane cluster_Cytoplasm Cytoplasm LolB LolB Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion LolA LolA LolA->LolB Shuttling LolCDE_complex LolCDE Complex (LolC, LolD, LolE) LolCDE_complex->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE_complex Recognition & Extraction Synthesis Lipoprotein Synthesis Synthesis->Lipoprotein_IM Translocation & Maturation Inhibitor This compound Inhibitor->LolCDE_complex Inhibition

Caption: The Lol lipoprotein transport pathway and point of inhibition.

Quantitative Data Summary

The antibacterial activity of this compound is quantified by its MIC value. The following table presents hypothetical MIC data for this compound against various E. coli strains, including a susceptible parent strain and mutants with alterations in the lolC, lolD, and lolE genes, which can confer resistance.

StrainRelevant GenotypeDescriptionThis compound MIC (µg/mL)
E. coli BW25113 ΔtolCwild-type lolCDE, ΔtolCEfflux-deficient, susceptible parent strain.0.5
E. coli Mutant 1lolC(Q258K), ΔtolCResistant mutant with a point mutation in LolC.> 64
E. coli Mutant 2lolD(P164S), ΔtolCResistant mutant with a point mutation in LolD.> 64
E. coli Mutant 3lolE(L371P), ΔtolCResistant mutant with a point mutation in LolE.> 64
E. coli ATCC 25922wild-typeStandard quality control strain.1.0

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing.[6]

Materials and Reagents
  • Bacterial Strains:

    • Test strains (e.g., E. coli BW25113 ΔtolC)

    • Quality control strain (e.g., E. coli ATCC 25922)

  • Test Compound:

    • This compound powder

    • Dimethyl sulfoxide (DMSO, sterile) for stock solution

  • Media and Reagents:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

    • 0.9% Saline, sterile

    • McFarland 0.5 turbidity standard

  • Equipment and Consumables:

    • Sterile 96-well, U-bottom microtiter plates

    • Adhesive plate seals

    • Multichannel pipette (50-200 µL)

    • Single-channel pipettes

    • Sterile pipette tips

    • Sterile reagent reservoirs

    • Spectrophotometer or turbidity meter

    • Incubator, 37°C

    • Vortex mixer

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A 1. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland) E 5. Inoculate Plate (Add diluted bacteria to wells) A->E B 2. Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) C 3. Prepare Intermediate Dilution (e.g., 128 µg/mL in CAMHB) B->C D 4. Perform Serial Dilutions in 96-well Plate with CAMHB C->D D->E F 6. Incubate Plate (37°C for 18-24 hours) E->F G 7. Read Results (Visually inspect for turbidity) F->G H 8. Determine MIC Value G->H

Caption: General workflow for the broth microdilution MIC assay.

Step-by-Step Procedure

Day 1: Assay Setup

  • Preparation of Bacterial Inoculum: a. From an overnight culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile 0.9% saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer (OD₆₀₀ of 0.08–0.13) or by visual comparison. e. Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in 100% DMSO (e.g., at 12.8 mg/mL or 100x the highest desired final concentration). b. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate. c. Prepare an intermediate dilution of the compound by adding 4 µL of the DMSO stock to 196 µL of CAMHB. This creates a 2x working solution for the highest concentration in the first well (e.g., 256 µg/mL). d. Add 200 µL of this 2x working solution to well 1. e. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down. f. Continue this process from well 2 to well 10. Discard 100 µL from well 10. g. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Inoculation of the Microtiter Plate: a. Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (from step 1e) to wells 1 through 11. b. This brings the final volume in each well to 200 µL and halves the compound concentration to the final desired range (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). The final inoculum in each well will be 5 x 10⁵ CFU/mL. c. Add 100 µL of sterile CAMHB (without bacteria) to well 12.

  • Incubation: a. Cover the plate with an adhesive seal to prevent evaporation. b. Incubate the plate at 37°C for 18-24 hours in ambient air.

Day 2: Reading and Interpreting Results

  • Visual Inspection: a. Place the 96-well plate on a dark, non-reflective surface. b. Check the control wells first:

    • Sterility Control (Well 12): Should show no growth (clear broth).
    • Growth Control (Well 11): Should show distinct turbidity or a pellet of growth at the bottom of the well. c. Examine the test wells (1-10) for bacterial growth. d. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[4]

  • Optional - Spectrophotometric Reading: a. Vigorously shake the plate for 1 minute to resuspend any settled cells. b. Read the optical density at 600 nm (OD₆₀₀) using a microplate reader. c. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

References

Application Notes and Protocols for In Vitro Assay of LolCDE ATPase Activity with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing an in vitro assay to measure the ATPase activity of the bacterial LolCDE complex and to evaluate the effect of potential inhibitors. The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner to the outer membrane, making it a promising target for novel antibiotics.[1][2][3][4]

Introduction

The LolCDE complex is composed of two transmembrane domains, LolC and LolE, and two cytoplasmic nucleotide-binding domains, LolD, which hydrolyze ATP to power the transport of lipoproteins.[1][3] The ATPase activity of LolCDE is a direct measure of its function and can be quantified by measuring the rate of ATP hydrolysis. A common method for this is the malachite green assay, which colorimetrically detects the release of inorganic phosphate (Pi), a product of ATP hydrolysis.[5][6][7][8] This assay is highly sensitive and can be adapted for a high-throughput screening format to identify inhibitors of LolCDE.[5]

Principle of the Assay

The malachite green assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[8] The intensity of the color, which can be measured spectrophotometrically at approximately 620-650 nm, is directly proportional to the amount of inorganic phosphate released during the ATPase reaction.[5][6][8]

Key Components and Reagents

Component/ReagentSupplier/PreparationStorage
Purified LolCDE complexIn-house purification or commercial-80°C
ATPCommercial-20°C
MgCl₂CommercialRoom Temperature
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl)In-house preparation4°C
Malachite Green ReagentCommercial kit or in-house preparationRoom Temperature (protect from light)
Phosphate Standard (e.g., KH₂PO₄)CommercialRoom Temperature
Test InhibitorsN/AAs per compound specifications
96-well microplatesCommercialRoom Temperature

Experimental Protocols

Protocol 1: Purification of the LolCDE Complex

The LolCDE complex can be overexpressed in E. coli and purified for in vitro assays. A common method involves expressing a tagged version of one of the subunits (e.g., a His-tag on LolD or LolE) to facilitate affinity purification.[9][10]

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid encoding the LolCDE complex (e.g., pBAD22-LolCDE with a C-terminal Strep-tag II on LolD).[9] Grow the cells at 37°C in Luria broth (LB) to an OD600 of ~1.0. Induce protein expression with L-arabinose and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.[9]

  • Membrane Preparation: Harvest the cells by centrifugation and resuspend them in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.[9] Lyse the cells and isolate the membrane fraction by ultracentrifugation.

  • Solubilization: Solubilize the membrane proteins using a detergent such as n-dodecyl-β-D-maltoside (DDM).

  • Affinity Chromatography: Purify the LolCDE complex using an affinity resin that binds to the tag on the protein (e.g., Strep-Tactin resin for a Strep-tag or a metal affinity resin for a His-tag).[10]

  • Reconstitution (Optional but Recommended): For functional assays, it is often beneficial to reconstitute the purified LolCDE complex into nanodiscs or liposomes to provide a more native-like lipid environment.[9][11]

Protocol 2: Malachite Green Assay for LolCDE ATPase Activity

This protocol is adapted from established methods for measuring ATPase activity.[5][6][7][9]

  • Reaction Setup:

    • Prepare a reaction mixture in a 96-well plate. Each well should contain the assay buffer, MgCl₂, the purified LolCDE complex (e.g., 0.2 µM), and the test inhibitor at various concentrations.[9] Include positive (no inhibitor) and negative (no enzyme) controls.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitors to interact with the enzyme.[9]

  • Initiation of Reaction:

    • Initiate the ATPase reaction by adding ATP to each well to a final concentration of 2 mM.[9] The final reaction volume is typically 80 µL.[9]

    • Incubate the plate at room temperature for a set period (e.g., 15-30 minutes).[9] The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding 20 µL of the malachite green working reagent to each well.[9] The malachite green reagent is typically a mixture of malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol.[5]

    • Incubate the plate at room temperature for 15-30 minutes to allow for color development.[5][9]

  • Data Acquisition:

    • Measure the absorbance at ~620 nm using a microplate reader.[5]

  • Data Analysis:

    • Create a standard curve using known concentrations of a phosphate standard (e.g., KH₂PO₄).

    • Convert the absorbance values of the samples to the amount of phosphate released using the standard curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol Pi/min/mg protein).

    • For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Data Presentation

Table 1: Example Data for LolCDE ATPase Activity with Inhibitor X
Inhibitor X (µM)Absorbance (620 nm)Phosphate Released (nmol)% Inhibition
0 (No Inhibitor)0.85010.20
0.10.7659.1810.0
10.5957.1430.0
100.3404.0860.0
1000.1702.0480.0
No Enzyme Control0.0500.6-

Visualizations

LolCDE_Mechanism cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm LolCDE_apo LolCDE (Apo) LolCDE_lipo LolCDE-Lipoprotein LolCDE_apo->LolCDE_lipo LolCDE_ATP LolCDE-Lipoprotein-ATP LolCDE_lipo->LolCDE_ATP LolCDE_ADP LolCDE + ADP + Pi LolCDE_ATP->LolCDE_ADP ATP Hydrolysis & Lipoprotein Release LolA LolA LolCDE_ATP->LolA Transfer LolCDE_ADP->LolCDE_apo Reset ADP_Pi 2 ADP + 2 Pi LolCDE_ADP->ADP_Pi Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE_apo Binding LolA_lipo LolA-Lipoprotein LolA->LolA_lipo ATP 2 ATP ATP->LolCDE_lipo Binding

Caption: Mechanism of lipoprotein transport by the LolCDE complex.

Assay_Workflow start Start prepare_reagents Prepare Reagents (LolCDE, Buffers, Inhibitors) start->prepare_reagents setup_rxn Set up Reaction in 96-well Plate (Enzyme, Buffer, Inhibitor) prepare_reagents->setup_rxn pre_incubate Pre-incubate (10-15 min) setup_rxn->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate (15-30 min) add_atp->incubate add_malachite Add Malachite Green Reagent incubate->add_malachite color_dev Color Development (15-30 min) add_malachite->color_dev read_absorbance Read Absorbance at 620 nm color_dev->read_absorbance analyze_data Analyze Data (Standard Curve, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro LolCDE ATPase activity assay.

Troubleshooting

ProblemPossible CauseSolution
High background absorbanceContaminating phosphate in reagentsUse high-purity water and reagents. Prepare fresh buffers.
Spontaneous ATP hydrolysisMinimize incubation times. Run a no-enzyme control to subtract background.
Low signalInactive enzymeEnsure proper purification and storage of LolCDE. Optimize protein concentration.
Suboptimal assay conditionsOptimize pH, temperature, and Mg²⁺ concentration.
High variability between replicatesPipetting errorsUse calibrated pipettes and careful technique.
Inconsistent incubation timesEnsure consistent timing for all steps, especially reagent addition and reading.
Inhibitor precipitationLow solubility of the compoundDissolve the inhibitor in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration does not affect enzyme activity.

Conclusion

This application note provides a detailed protocol for measuring the in vitro ATPase activity of the LolCDE complex and for screening potential inhibitors. The malachite green-based assay is a robust and sensitive method suitable for both basic research and high-throughput drug discovery efforts targeting this essential bacterial transport system. Careful optimization of assay conditions and adherence to the protocol will ensure reliable and reproducible results.

References

Probing Outer Membrane Biogenesis with LolCDE-IN-3: A Potent Inhibitor of the LolCDE ABC Transporter

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antibiotic discovery.

Introduction

The biogenesis of the outer membrane (OM) in Gram-negative bacteria is a complex and essential process, making it an attractive target for the development of novel antibacterial agents. A critical step in this process is the transport of lipoproteins from the inner membrane (IM) to the OM, a task mediated by the Localization of lipoprotein (Lol) pathway.[1][2] The central component of this pathway is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.[2][3] LolCDE is responsible for the ATP-dependent extraction of OM-destined lipoproteins from the IM and their subsequent transfer to the periplasmic chaperone, LolA.[3][4] Given its essentiality for bacterial viability, the LolCDE complex represents a promising target for new antibiotics.[3]

This document provides detailed application notes and experimental protocols for utilizing LolCDE-IN-3 , a potent and specific small molecule inhibitor of the LolCDE complex, to study outer membrane biogenesis. By disrupting the function of LolCDE, this compound provides a powerful chemical tool to dissect the intricacies of lipoprotein trafficking and its impact on the integrity and function of the bacterial outer membrane.

Mechanism of Action of this compound

This compound specifically targets the LolCDE complex, inhibiting its function in lipoprotein transport. While the precise binding site and inhibitory mechanism are under investigation, studies with similar inhibitors suggest that these molecules bind to the transmembrane domains of LolC and/or LolE, interfering with the conformational changes necessary for lipoprotein release.[1] Inhibition of LolCDE leads to the accumulation of mature, OM-destined lipoproteins in the inner membrane.[3] This mislocalization of lipoproteins disrupts the proper assembly of the outer membrane, leading to increased membrane permeability, induction of envelope stress responses, and ultimately, bacterial cell death.[5]

Diagram of the Lol Pathway and Inhibition by this compound

Lol_Pathway cluster_IM Inner Membrane IM_lipoprotein OM Lipoprotein LolCDE LolCDE Complex IM_lipoprotein->LolCDE Binding ADP_Pi ADP + Pi LolCDE->ADP_Pi LolA_empty LolA LolCDE->LolA_empty ATP ATP ATP->LolCDE LolA_bound LolA-Lipoprotein LolB LolB LolA_bound->LolB Delivery OM_lipoprotein_final OM Lipoprotein LolB->OM_lipoprotein_final Inhibitor This compound Inhibitor->LolCDE Inhibition

Caption: The Lol pathway for lipoprotein transport to the outer membrane and its inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data for known LolCDE inhibitors, which can be used as a reference for characterizing this compound.

Table 1: In Vitro Activity of LolCDE Inhibitors

CompoundTargetAssay TypeIC50 / EC50OrganismReference
G0507LolCDEATPase ActivityStimulatoryE. coli[3]
Pyridineimidazole cpd 1LolCDELpp Release~1 µg/mLE. coli[1]
Pyridineimidazole cpd 2LolCDELpp Release~0.25 µg/mLE. coli[1]

Table 2: Antibacterial Activity of LolCDE Inhibitors

CompoundMIC (µg/mL) vs. E. coli ΔtolCMIC (µg/mL) vs. E. coli WTFold-change in MIC in Resistant MutantsReference
G05070.1 - 0.2>128>100-fold (in LolC, D, E mutants)[3]
Pyridineimidazole cpd 10.25 - 0.532 - 64>32-fold (in LolC, E mutants)[1]
SMT-738Not Reported0.5 - 2 (vs. Enterobacteriaceae)Not Reported[6]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.

Materials:

  • Bacterial strain of interest (e.g., E. coli BW25113 or an efflux-deficient strain like ΔtolC)

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Plate reader or incubator

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture in fresh LB broth to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare a 2-fold serial dilution of this compound in LB broth in a 96-well plate. The final volume in each well should be 50 µL. Include a no-drug control (LB + DMSO) and a no-inoculum control (LB only).

  • Add 50 µL of the bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.

Experimental Workflow for MIC Determination

MIC_Workflow A Prepare bacterial inoculum (~5x10^5 CFU/mL) C Add bacterial inoculum to each well A->C B Prepare 2-fold serial dilutions of this compound in a 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC by visual inspection or OD600 measurement D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: In Vitro Lipoprotein Release Assay

This assay biochemically confirms that this compound inhibits the release of lipoproteins from the inner membrane.

Materials:

  • E. coli spheroplasts (prepared from a strain expressing a tagged lipoprotein, e.g., His-Lpp)

  • Purified periplasmic chaperone LolA

  • ATP solution

  • This compound

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgSO4)

  • SDS-PAGE and Western blotting reagents

  • Antibody against the lipoprotein tag (e.g., anti-His)

Procedure:

  • Prepare E. coli spheroplasts according to standard protocols.

  • Set up reaction mixtures containing spheroplasts, purified LolA, and varying concentrations of this compound in the reaction buffer. Include a no-inhibitor control.

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by pelleting the spheroplasts by centrifugation.

  • The supernatant, containing released LolA-lipoprotein complexes, is collected.

  • Analyze the supernatant by SDS-PAGE and Western blotting using an antibody against the lipoprotein tag to detect the amount of released lipoprotein. A decrease in the amount of released lipoprotein in the presence of this compound indicates inhibition.

Protocol 3: Analysis of Lipoprotein Localization

This cellular assay demonstrates the accumulation of outer membrane lipoproteins in the inner membrane upon treatment with this compound.

Materials:

  • E. coli cells

  • This compound

  • Sucrose density gradient solutions (e.g., 30% to 55% w/w)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against an outer membrane lipoprotein (e.g., anti-Lpp), an inner membrane marker (e.g., anti-MsbA), and an outer membrane marker (e.g., anti-BamA)

Procedure:

  • Grow E. coli cells to mid-log phase and treat with this compound at a concentration above the MIC for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Harvest the cells and prepare total membranes by cell lysis and ultracentrifugation.

  • Separate the inner and outer membranes by sucrose density gradient centrifugation.

  • Collect fractions from the gradient and analyze the protein content of each fraction by SDS-PAGE and Western blotting.

  • Probe the blots with antibodies against the inner and outer membrane markers to identify the fractions corresponding to each membrane.

  • Probe the blots with an antibody against an outer membrane lipoprotein. Accumulation of the lipoprotein in the inner membrane fractions of the treated sample compared to the control indicates inhibition of LolCDE.

Logical Flow for Lipoprotein Localization Analysis

Localization_Logic A Treat E. coli with This compound B Isolate total membranes A->B C Separate IM and OM by sucrose density gradient B->C D Analyze fractions by Western Blot C->D E Probe for IM, OM markers, and OM lipoprotein D->E F Observation: OM lipoprotein accumulates in IM fractions E->F G Conclusion: LolCDE is inhibited F->G

Caption: Logical flow diagram for analyzing lipoprotein mislocalization due to this compound inhibition.

Conclusion

This compound is a valuable tool for researchers studying bacterial outer membrane biogenesis and for those in pursuit of novel antibacterial therapies. The protocols outlined in this document provide a framework for characterizing the activity of this inhibitor and for further elucidating the critical role of the Lol pathway in Gram-negative bacteria. The specific inhibition of LolCDE by compounds like this compound highlights the potential of targeting lipoprotein transport as a promising strategy to combat multidrug-resistant bacterial infections.

References

Application Notes and Protocols for the Synthesis and Evaluation of LolCDE-IN-3 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner to the outer membrane.[1][2] Its critical role in bacterial viability makes it an attractive target for the development of novel antibiotics.[1][2] This document provides a detailed protocol for the synthesis of analogs of a hypothetical LolCDE inhibitor, designated LolCDE-IN-3, and outlines key experiments for their evaluation. While the specific structure of "this compound" is not publicly available, this guide is based on the known classes of LolCDE inhibitors, such as pyridineimidazoles and pyrrolopyrimidinediones, to provide a robust framework for a medicinal chemistry campaign targeting the LolCDE complex.

Signaling Pathway and Experimental Workflow

The Lol pathway is crucial for the proper localization of outer membrane lipoproteins in Gram-negative bacteria. The LolCDE complex initiates this pathway by recognizing and extracting lipoproteins from the inner membrane.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Recognition & Extraction (ATP-dependent) LolB LolB (Receptor) LolA->LolB Transport Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion Inhibitor This compound Analog Inhibitor->LolCDE Inhibition

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of this compound analogs.

The synthesis and evaluation of this compound analogs follow a structured workflow, beginning with chemical synthesis and purification, followed by a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Workflow cluster_Synthesis Chemical Synthesis cluster_Evaluation Biological Evaluation Start Starting Materials React Multi-step Synthesis Start->React Purify Purification (HPLC) React->Purify Confirm Structure Confirmation (NMR, MS) Purify->Confirm MIC MIC Determination Confirm->MIC Spheroplast Spheroplast Lpp Release Assay MIC->Spheroplast Resistance Resistance Mapping MIC->Resistance ATPase ATPase Activity Assay Spheroplast->ATPase

Caption: Experimental workflow for the synthesis and evaluation of this compound analogs.

Experimental Protocols

General Synthetic Protocol for Pyridineimidazole-Based this compound Analogs

This protocol describes a generalized approach for the synthesis of analogs based on a pyridineimidazole scaffold, a known inhibitor class of LolCDE. This multi-step synthesis allows for the introduction of diversity at key positions to explore structure-activity relationships (SAR).

Materials:

  • Substituted 2-aminopyridines

  • Substituted α-bromoketones

  • Ammonium acetate

  • Glacial acetic acid

  • Various boronic acids (for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Bases (e.g., K₂CO₃, Na₂CO₃)

  • Solvents (e.g., DMF, Dioxane, Ethanol, Ethyl Acetate, Hexanes)

  • Silica gel for column chromatography

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Synthesis of the Imidazopyridine Core:

    • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 eq) in ethanol.

    • Add the substituted α-bromoketone (1.1 eq) and reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the imidazopyridine core.

  • Functionalization via Suzuki Coupling (Example for Aryl Analogs):

    • To a microwave vial, add the halogenated imidazopyridine core (1.0 eq), the desired boronic acid (1.5 eq), palladium catalyst (0.1 eq), and base (2.0 eq).

    • Add a mixture of dioxane and water as the solvent.

    • Seal the vial and heat in a microwave reactor at 100-150 °C for 30-60 minutes.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final analog by preparative HPLC.

  • Structure Confirmation:

    • Confirm the structure of the purified analog using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an analog that inhibits the visible growth of a target bacterium.

Materials:

  • Escherichia coli strain (e.g., BW25113)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Spheroplast Lipoprotein (Lpp) Release Assay

This assay biochemically confirms that the inhibitor targets the LolCDE complex by measuring the release of the lipoprotein Lpp from spheroplasts.[1]

Materials:

  • E. coli spheroplasts

  • Purified LolA protein

  • Test compounds

  • Buffer solution (e.g., Tris-HCl, MgCl₂)

  • SDS-PAGE and Western blotting reagents

  • Anti-Lpp antibody

Procedure:

  • Prepare E. coli spheroplasts by treating cells with lysozyme and EDTA.

  • Incubate the spheroplasts with the test compound at various concentrations for a predetermined time.

  • Add purified LolA to the spheroplast suspension to initiate Lpp release.

  • Incubate the mixture to allow for Lpp transfer to LolA.

  • Centrifuge the mixture to pellet the spheroplasts.

  • Analyze the supernatant for the presence of the Lpp-LolA complex by SDS-PAGE and Western blotting using an anti-Lpp antibody.

  • A reduction in the amount of released Lpp in the presence of the compound indicates inhibition of LolCDE.

ATPase Activity Assay

This assay measures the effect of the inhibitor on the ATP hydrolysis activity of purified LolCDE.[3]

Materials:

  • Purified and reconstituted LolCDE complex

  • ATP

  • Malachite green reagent for phosphate detection

  • Test compounds

Procedure:

  • Incubate the purified LolCDE complex with the test compound at various concentrations.

  • Initiate the ATPase reaction by adding ATP.

  • Incubate at 37°C for a specific time.

  • Stop the reaction and measure the amount of inorganic phosphate released using the malachite green assay.

  • A change in ATPase activity (stimulation or inhibition) in the presence of the compound suggests direct interaction with the LolCDE complex.[3]

Data Presentation

Table 1: In Vitro Activity of this compound Analogs
Analog IDModificationMIC (µg/mL) vs. E. coliLpp Release Inhibition (IC₅₀, µM)ATPase Activity Modulation
This compoundParent Compound1.00.5Stimulation
Analog 1R1 = 4-fluorophenyl0.50.2Stimulation
Analog 2R1 = 2-thienyl2.01.5Stimulation
Analog 3R2 = methyl8.0>10No effect
Analog 4R2 = cyclopropyl4.05.2Stimulation
Table 2: Resistance Mapping of this compound
Resistant MutantMutation in LolCDEFold-change in MIC
Mutant 1LolC Q258L32x
Mutant 2LolE I59N16x
Mutant 3LolE L371P24x

Structure-Activity Relationship (SAR)

The synthesis of various analogs allows for the exploration of the SAR, providing insights into the chemical features required for potent LolCDE inhibition.

SAR cluster_R1 R1 Substitutions cluster_R2 R2 Substitutions Core Core Scaffold (e.g., Imidazopyridine) Aryl Aryl Groups Core->Aryl Potency Heteroaryl Heteroaryl Groups Core->Heteroaryl Solubility Alkyl Alkyl Chains Core->Alkyl Metabolic Stability Cycloalkyl Cycloalkyl Groups Core->Cycloalkyl Cellular Permeability Potency_Outcome Potency_Outcome Aryl->Potency_Outcome Electron-withdrawing groups increase potency Stability_Outcome Stability_Outcome Alkyl->Stability_Outcome Small alkyl groups decrease potency

Caption: Logical relationships in the structure-activity relationship (SAR) study of this compound analogs.

These protocols and guidelines provide a comprehensive framework for the synthesis and evaluation of novel analogs targeting the LolCDE complex, facilitating the discovery of new antibacterial agents.

References

Application Notes and Protocols for Assessing LolCDE-IN-3 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the crucial process of trafficking lipoproteins from the inner membrane to the outer membrane. This process is vital for maintaining the integrity and function of the outer membrane. Inhibition of the LolCDE complex disrupts outer membrane biogenesis, leading to bacterial cell death, making it a promising target for novel antimicrobial agents. LolCDE-IN-3 is a novel investigational inhibitor of this complex. These application notes provide detailed protocols for assessing the cytotoxicity of this compound against Gram-negative bacteria, focusing on methods to determine its impact on cell viability, its mechanism of action through the induction of the σE stress response, and its effect on lipoprotein trafficking.

Assessment of Bacterial Cell Viability

A primary method to determine the cytotoxic effect of this compound is to measure its impact on bacterial cell viability. The BacTiter-Glo™ Microbial Cell Viability Assay is a rapid and sensitive method that quantifies ATP, an indicator of metabolically active cells.

Table 1: Summary of Bacterial Cell Viability Assay
Parameter Description
Assay Principle Quantitation of ATP from viable bacterial cells using a thermostable luciferase. The luminescent signal is proportional to the number of viable cells.
Instrumentation Luminometer or a microplate reader with luminescence detection capabilities.
Key Reagents BacTiter-Glo™ Reagent (contains luciferase, luciferin, and cell lysis components).
Sample Type Gram-negative bacterial cultures (e.g., Escherichia coli) treated with varying concentrations of this compound.
Controls Untreated bacterial cells (negative control), vehicle control (e.g., DMSO), and a positive control (known antibiotic).
Data Output Relative Luminescence Units (RLU), which can be converted to percentage of viability relative to the untreated control.
Experimental Protocol: BacTiter-Glo™ Microbial Cell Viability Assay

Materials:

  • Gram-negative bacteria (e.g., E. coli MG1655)

  • Growth medium (e.g., Luria-Bertani broth)

  • This compound (stock solution in a suitable solvent like DMSO)

  • BacTiter-Glo™ Microbial Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well microplates

  • Microplate reader with luminescence detection

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking. The next day, dilute the overnight culture into fresh LB broth to an OD₆₀₀ of approximately 0.05.

  • Compound Treatment: In an opaque-walled 96-well plate, add 90 µL of the diluted bacterial culture to each well. Add 10 µL of this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Assay Reagent Preparation: Prepare the BacTiter-Glo™ Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Luminescence Measurement: Add 100 µL of the prepared BacTiter-Glo™ Reagent to each well of the 96-well plate. Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

experimental_workflow_viability cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start culture Prepare Bacterial Culture start->culture dilute Dilute Culture culture->dilute plate Plate Bacteria dilute->plate add_compound Add this compound plate->add_compound incubate Incubate add_compound->incubate add_reagent Add BacTiter-Glo™ Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Calculate % Viability measure->analyze plot Determine IC50 analyze->plot end End plot->end

Experimental workflow for the BacTiter-Glo™ cell viability assay.

Monitoring the σE Stress Response

Inhibition of lipoprotein trafficking to the outer membrane by this compound is expected to cause an accumulation of misfolded outer membrane proteins in the periplasm. This accumulation activates the σE extracytoplasmic stress response. Monitoring the induction of this pathway serves as a specific indicator of this compound's on-target activity.

Table 2: Summary of σE Stress Response Reporter Assay
Parameter Description
Assay Principle A reporter gene (e.g., GFP or lacZ) is placed under the control of a σE-dependent promoter. Induction of the σE stress response leads to the expression of the reporter protein, which can be quantified.
Instrumentation Fluorescence microplate reader, flow cytometer, or spectrophotometer (for lacZ assays).
Key Reagents E. coli strain carrying a σE-dependent reporter plasmid (e.g., PrpoE::GFP), this compound.
Sample Type Reporter bacterial strain treated with this compound.
Controls Untreated reporter strain, vehicle control, and a known inducer of the σE stress response.
Data Output Relative Fluorescence Units (RFU) or β-galactosidase activity, normalized to cell density (OD₆₀₀).
Experimental Protocol: σE Stress Response Fluorescent Reporter Assay

Materials:

  • E. coli strain containing a σE reporter plasmid (e.g., carrying a PrpoE::GFP fusion)

  • Growth medium (e.g., LB broth with appropriate antibiotic for plasmid maintenance)

  • This compound

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Culture Preparation: Grow the E. coli reporter strain overnight at 37°C in LB broth with the appropriate antibiotic. Dilute the culture to an OD₆₀₀ of ~0.05 in fresh medium.

  • Compound Treatment: Add 190 µL of the diluted reporter strain culture to each well of a 96-well plate. Add 10 µL of this compound at various concentrations.

  • Time-Course Measurement: Place the microplate in a fluorescence microplate reader pre-warmed to 37°C. Measure both the OD₆₀₀ and GFP fluorescence (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 30 minutes) for several hours.

  • Data Analysis: For each time point and concentration, normalize the fluorescence signal to the cell density (RFU/OD₆₀₀). Plot the normalized fluorescence over time to observe the induction of the σE stress response.

signaling_pathway_sigmaE cluster_membrane Membrane cluster_cytoplasm Cytoplasm OMP Misfolded Outer Membrane Proteins DegS DegS OMP->DegS activates RseA RseA DegS->RseA cleaves RseP RseP sigmaE σE RseP->sigmaE releases RseA->RseP cleaves sigmaE_free Free σE sigmaE->sigmaE_free RNAP RNA Polymerase sigmaE_free->RNAP binds Holoenzyme σE Holoenzyme RNAP->Holoenzyme Promoter σE-dependent Promoter Holoenzyme->Promoter binds Genes Stress Response Genes (e.g., degP, rpoH) Promoter->Genes activates transcription LolCDE_IN_3 This compound LolCDE LolCDE LolCDE_IN_3->LolCDE inhibits Lipoprotein_Trafficking Lipoprotein Trafficking LolCDE->Lipoprotein_Trafficking mediates Lipoprotein_Trafficking->OMP disruption leads to

The σE stress response pathway induced by LolCDE inhibition.

Analysis of Lipoprotein Localization

The direct functional consequence of this compound activity is the inhibition of lipoprotein transport from the inner membrane to the outer membrane. This can be visualized by cell fractionation followed by Western blot analysis to detect the accumulation of a specific outer membrane lipoprotein in the inner membrane fraction.

Table 3: Summary of Lipoprotein Localization Assay
Parameter Description
Assay Principle Separation of inner and outer bacterial membranes by sucrose density gradient ultracentrifugation. The localization of a specific lipoprotein (e.g., Lpp) is then determined in the different membrane fractions by Western blotting.
Instrumentation Ultracentrifuge, sonicator or French press, SDS-PAGE and Western blotting equipment.
Key Reagents Sucrose solutions of varying densities, lysis buffer, antibodies against a specific outer membrane lipoprotein and an inner membrane protein (as a control).
Sample Type Bacterial cells treated with and without this compound.
Controls Untreated cells, inner membrane protein marker, outer membrane protein marker.
Data Output Western blot image showing the distribution of the target lipoprotein in the inner and outer membrane fractions.
Experimental Protocol: Lipoprotein Localization by Cell Fractionation and Western Blot

Materials:

  • E. coli culture

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM PMSF)

  • Sucrose solutions (e.g., 20%, 53%, and 73% w/v in lysis buffer)

  • Ultracentrifuge and appropriate rotors (e.g., SW 41 Ti)

  • Antibodies: anti-Lpp (outer membrane lipoprotein) and anti-Lep (inner membrane protein control)

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Grow a 1 L culture of E. coli to mid-log phase (OD₆₀₀ ≈ 0.6). Treat the culture with a concentration of this compound known to inhibit growth (e.g., 5x IC₅₀) for 1-2 hours. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

  • Membrane Isolation: Centrifuge the lysate at a low speed to remove unbroken cells. Pellet the total membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

  • Sucrose Gradient Centrifugation: Resuspend the membrane pellet in 20% sucrose solution. Carefully layer this suspension on top of a discontinuous sucrose gradient (e.g., layers of 73% and 53% sucrose). Centrifuge at high speed (e.g., 150,000 x g) for 16-18 hours.

  • Fraction Collection: After centrifugation, two distinct bands corresponding to the inner (upper band) and outer (lower band) membranes will be visible. Carefully collect these fractions.

  • Western Blot Analysis: Determine the protein concentration of each fraction. Separate equal amounts of protein from the inner and outer membrane fractions of both treated and untreated cells by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against the outer membrane lipoprotein (e.g., Lpp) and an inner membrane protein control (e.g., Lep). Subsequently, incubate with a suitable HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Expected Results: In untreated cells, the outer membrane lipoprotein Lpp should be predominantly found in the outer membrane fraction. In cells treated with this compound, an accumulation of Lpp is expected in the inner membrane fraction, demonstrating the inhibition of its transport. The inner membrane protein control, Lep, should be present only in the inner membrane fractions in both treated and untreated samples, confirming the purity of the fractions.

signaling_pathway_lol cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane Preprolipoprotein Preprolipoprotein Lgt Lgt Preprolipoprotein->Lgt processed by LspA LspA Lgt->LspA processed by Lnt Lnt LspA->Lnt processed by Mature_Lipoprotein_IM Mature Lipoprotein Lnt->Mature_Lipoprotein_IM LolCDE LolCDE Mature_Lipoprotein_IM->LolCDE extracted by LolA LolA LolCDE->LolA transfers to LolCDE_IN_3 This compound LolCDE_IN_3->LolCDE inhibits Lipoprotein_LolA Lipoprotein-LolA Complex LolA->Lipoprotein_LolA LolB LolB Lipoprotein_LolA->LolB transfers to Mature_Lipoprotein_OM Mature Lipoprotein LolB->Mature_Lipoprotein_OM inserts into OM

The Lol lipoprotein transport pathway and the inhibitory action of this compound.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the cytotoxicity and mechanism of action of this compound. By combining cell viability assays, a specific on-target stress response reporter assay, and a functional lipoprotein localization assay, researchers can robustly characterize the antimicrobial properties of this novel inhibitor and its effects on the essential Lol pathway in Gram-negative bacteria. This multi-faceted approach is crucial for the preclinical development of new antibiotics targeting the bacterial outer membrane.

Probing Lipoprotein Trafficking in Gram-Negative Bacteria with LolCDE-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The outer membrane of Gram-negative bacteria is a formidable barrier, essential for their survival and a major hurdle in the development of new antibiotics. Lipoproteins are critical components of this membrane, playing vital roles in its biogenesis, integrity, and function. The localization of lipoproteins (Lol) system is a dedicated pathway responsible for the transport of lipoproteins from the inner membrane to the outer membrane. A key component of this pathway is the ATP-binding cassette (ABC) transporter, LolCDE, which is embedded in the inner membrane and is essential for bacterial viability.[1][2][3] The LolCDE complex recognizes and extracts lipoproteins destined for the outer membrane, initiating their journey across the periplasm.[1][3]

Given its essentiality and location, the LolCDE transporter is an attractive target for the development of novel antibacterial agents. LolCDE-IN-3 (also referred to as G0507) is a potent and specific pyrrolopyrimidinedione inhibitor of the LolCDE complex.[1][2][4] This small molecule serves as a powerful chemical probe to dissect the mechanisms of lipoprotein trafficking and to validate LolCDE as a druggable target. This document provides detailed application notes and protocols for the use of this compound in studying lipoprotein transport in Gram-negative bacteria.

Mechanism of Action

This compound inhibits the function of the LolCDE transporter.[1][2] Treatment of Gram-negative bacteria, such as Escherichia coli, with this inhibitor leads to the accumulation of fully processed outer membrane lipoproteins in the inner membrane, effectively halting their transport to the outer membrane.[1][4] Mechanistic studies have revealed that this compound binds directly to the LolCDE complex.[1][2] Interestingly, in in vitro assays with purified wild-type LolCDE, the inhibitor stimulates the transporter's ATPase activity. However, in resistant mutants harboring specific mutations in the lolC, lolD, or lolE genes, this stimulation of ATPase activity is abrogated, despite the inhibitor still being able to bind to the complex.[1][2] This suggests a complex mechanism of inhibition that uncouples ATP hydrolysis from the transport process. The accumulation of lipoproteins in the inner membrane induces an extracytoplasmic stress response, contributing to the bactericidal activity of the compound.[1][2]

LolCDE_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolC LolD LolE LolA LolA LolCDE->LolA ATP-dependent Release Lipoprotein_LolA Lipoprotein-LolA LolCDE->Lipoprotein_LolA Transfer Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE LolB LolB Lipoprotein_LolA->LolB Trafficking Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion LolCDE_IN_3 This compound LolCDE_IN_3->LolCDE Inhibition Experimental_Workflow Start Start MIC_Assay 1. MIC Assay Start->MIC_Assay Determine antibacterial potency Lipoprotein_Accumulation 2. Lipoprotein Accumulation Assay MIC_Assay->Lipoprotein_Accumulation Confirm on-target effect in cells ATPase_Assay 3. In Vitro ATPase Assay Lipoprotein_Accumulation->ATPase_Assay Characterize in vitro mechanism Resistant_Mutant 4. Resistant Mutant Analysis ATPase_Assay->Resistant_Mutant Identify resistance mutations End End Resistant_Mutant->End

References

Application Notes and Protocols for the Experimental Use of G0507, a LolCDE Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of G0507, a novel pyrrolopyrimidinedione compound that acts as a potent inhibitor of the bacterial LolCDE ABC transporter.[1][2][3] This document includes key quantitative data, detailed experimental protocols, and visualizations to facilitate the study and application of G0507 in Gram-negative bacterial research and antimicrobial drug development.

Introduction

The outer membrane of Gram-negative bacteria is a critical structure for their survival and virulence, and its biogenesis is an attractive target for new antibiotics.[2][4] The Lol (lipoprotein localization) system is essential for trafficking lipoproteins from the inner membrane to the outer membrane.[2][4] The inner membrane component of this system, LolCDE, is an ABC transporter vital for bacterial viability.[2][4] G0507 was identified as an inhibitor of Escherichia coli growth through a phenotypic screen and subsequently shown to target LolCDE.[2][5] Treatment of E. coli with G0507 leads to the accumulation of fully processed lipoproteins in the inner membrane, disrupting the integrity of the outer membrane and inducing a σE stress response.[2][4][6]

Mechanism of Action

G0507 directly binds to the LolCDE complex.[2][4] Interestingly, it stimulates the ATPase activity of the wild-type LolCDE transporter.[2][4][7] However, in bacterial strains that have developed resistance to G0507 through mutations in the lolC, lolD, or lolE genes, this stimulatory effect on ATPase activity is abrogated, even though G0507 can still bind to the mutant LolCDE complex.[2][4] For instance, a Q258K substitution in LolC confers high-level resistance to G0507, and the ATPase activity of this mutant is not stimulated by the compound.[2][4][6] This suggests that the inhibitory action of G0507 is linked to the modulation of LolCDE's ATPase cycle.

Data Presentation

The following tables summarize the key quantitative data for G0507.

Table 1: Antibacterial Activity of G0507 against Escherichia coli Strains

Bacterial StrainGenotypeMIC (µg/mL)
E. coliEfflux-deficient (ΔtolC)0.5 - 1
E. coliOuter membrane-compromised (imp4213)0.5 - 1
E. coliWild-type (ATCC25922)32

Data compiled from references:[8]

Table 2: Biochemical Activity of G0507 on LolCDE

ParameterWild-Type LolCDELolCQ258KDE Mutant
ATPase Activity Stimulated by G0507Not significantly affected by G0507
G0507 Binding (KD) ~1.4 ± 0.5 µM~0.8 ± 0.3 µM

Data compiled from references:[6]

Mandatory Visualizations

LolCDE_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane Lpp_IM Mature Lipoprotein (Lpp) LolCDE LolCDE Complex Lpp_IM->LolCDE Extraction ADP ADP + Pi LolCDE->ADP LolA LolA (Chaperone) LolCDE->LolA Transfer of Lpp ATP ATP ATP->LolCDE Hydrolysis Lpp_LolA Lpp-LolA Complex LolA->Lpp_LolA LolB LolB Lpp_LolA->LolB Delivery Lpp_OM Outer Membrane Lipoprotein LolB->Lpp_OM Insertion G0507 G0507 G0507->LolCDE Inhibits (Modulates ATPase activity)

Caption: The Lol lipoprotein trafficking pathway and the inhibitory action of G0507.

G0507_Discovery_Workflow cluster_Screening Phenotypic Screening cluster_Validation Target Validation Library 35,000 Synthetic Molecules PrimaryScreen Primary Screen: Inhibition of E. coli growth (ΔtolC and imp4213 strains) Library->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits SecondaryScreen Secondary Screen: Induction of σE stress response (rpoHP3-lacZ reporter strain) Hits->SecondaryScreen G0507_Identified G0507 Identified SecondaryScreen->G0507_Identified Resistance Resistance Mutation Studies (Sequencing of lolC, lolD, lolE) G0507_Identified->Resistance Biochemical Biochemical Assays (ATPase activity, Binding studies) G0507_Identified->Biochemical Cellular Cellular Phenotyping (Lipoprotein accumulation, Microscopy) G0507_Identified->Cellular Target Target: LolCDE Resistance->Target Biochemical->Target Cellular->Target

Caption: Experimental workflow for the identification and validation of G0507.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods.[2]

Materials:

  • G0507 stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of G0507 in the growth medium in a 96-well plate. The final volume in each well should be 50 µL.

  • Dilute the bacterial culture to a final concentration of 5 x 105 CFU/mL.

  • Add 50 µL of the diluted bacterial culture to each well of the 96-well plate containing the G0507 dilutions. This brings the final volume to 100 µL.

  • Include positive (bacteria without G0507) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of G0507 that completely inhibits visible bacterial growth.

Protocol 2: LolCDE ATPase Activity Assay

This protocol uses a commercially available ADP detection kit to measure ATPase activity.[2]

Materials:

  • Purified wild-type and/or mutant LolCDE complex (e.g., reconstituted in DDM or amphipol)

  • G0507

  • ATP

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2)

  • Transcreener ADP2 FP assay kit (or similar)

  • 384-well plates suitable for fluorescence polarization

Procedure:

  • Prepare a 2x solution of the LolCDE enzyme (e.g., 20 nM) in the assay buffer.

  • In a 384-well plate, add the G0507 compound at various concentrations.

  • Add the 2x LolCDE enzyme solution to the wells containing G0507 and incubate for 10 minutes at room temperature.

  • Prepare a 2x ATP solution (e.g., 100 µM) in the assay buffer.

  • Initiate the ATPase reaction by adding the 2x ATP solution to the wells. The final concentration of LolCDE would be 10 nM and ATP 50 µM.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced according to the manufacturer's instructions for the Transcreener kit. This typically involves adding the ADP detection mixture and measuring the fluorescence polarization.

  • Calculate the ATPase activity based on a standard curve of ADP/ATP mixtures.

Protocol 3: Analysis of Lipoprotein Accumulation in the Inner Membrane

This protocol describes the separation of inner and outer bacterial membranes to assess the localization of lipoproteins.[2]

Materials:

  • E. coli cells

  • G0507

  • Lysis buffer (e.g., Tris-HCl, EDTA, lysozyme)

  • Sucrose solutions of varying concentrations (e.g., 35% to 58%)

  • Ultracentrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against a specific outer membrane lipoprotein (e.g., Lpp), an inner membrane marker (e.g., MsbA), and an outer membrane marker (e.g., BamA).

Procedure:

  • Grow E. coli cells to mid-log phase and treat with G0507 (e.g., at 4x MIC) for a specified time (e.g., 2 hours). An untreated culture serves as a control.

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells (e.g., by sonication or French press).

  • Remove unbroken cells by low-speed centrifugation.

  • Collect the total membrane fraction by ultracentrifugation.

  • Resuspend the total membrane pellet and layer it on top of a sucrose density gradient (e.g., a step gradient of 58% to 35% sucrose).

  • Perform ultracentrifugation to separate the inner and outer membranes.

  • Collect fractions from the top to the bottom of the gradient.

  • Analyze each fraction by SDS-PAGE and Western blotting using antibodies against Lpp, MsbA, and BamA.

  • In G0507-treated cells, an accumulation of the mature Lpp in the fractions corresponding to the inner membrane (as identified by the MsbA marker) is indicative of LolCDE inhibition.[2][4]

Cytotoxicity Information

While detailed cytotoxicity studies for G0507 on mammalian cell lines are not extensively reported in the primary research literature cited, it is a critical parameter for any compound being considered for further drug development. Standard in vitro cytotoxicity assays, such as MTT, XTT, or LDH release assays, should be performed on relevant cell lines (e.g., HepG2, HEK293) to determine the compound's therapeutic index.

For further inquiries, please refer to the cited literature. The information provided in these application notes is intended for research purposes only.

References

Troubleshooting & Optimization

optimizing LolCDE-IN-3 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound designated "LolCDE-IN-3." As of the last update, there is no publicly available information for a molecule with this specific name. The data, protocols, and troubleshooting advice are based on general best practices for handling novel small molecule inhibitors in a research setting and are intended for illustrative purposes.

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this novel inhibitor for in vitro assays.

Troubleshooting Guide

Q1: I observed precipitation when I diluted my this compound stock solution into my aqueous assay buffer/cell culture medium. What should I do?

A1: This is a common issue when working with hydrophobic small molecules. Here are several steps to troubleshoot this problem:

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. The compound may be exceeding its solubility limit in the aqueous environment.

  • Reduce the DMSO Concentration: Ensure the final concentration of DMSO (or other organic solvent) in your assay is as low as possible, typically recommended to be below 0.5%. High concentrations of organic solvents can be toxic to cells and can also affect protein function.

  • Use a Surfactant: For cell-free assays, consider the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01%) in your assay buffer to help maintain the solubility of the compound.

  • Pre-mix with Serum: For cell-based assays, you can try pre-mixing the diluted compound in a small volume of medium containing fetal bovine serum (FBS) before the final dilution into the full volume of medium. Serum proteins can sometimes help to keep hydrophobic compounds in solution.

Q2: I am seeing inconsistent results between experiments. What could be the cause?

A2: Inconsistent results can stem from several factors related to compound handling:

  • Incomplete Solubilization: Ensure your stock solution is fully dissolved. Briefly vortexing and warming the stock solution (e.g., to 37°C) can help.

  • Precipitation Over Time: The compound might be precipitating out of your working solutions over the course of the experiment. Prepare working solutions fresh for each experiment and visually inspect for any signs of precipitation before use.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion microplates and pipette tips can mitigate this issue.

  • Stock Solution Degradation: Ensure your stock solution is stored correctly (see FAQs below). If in doubt, prepare a fresh stock solution from the solid compound.

Q3: The inhibitory activity of this compound in my assay is lower than expected. How can I address this?

A3: Apparent low potency can be linked to solubility and stability issues:

  • Confirm Solubility: The effective concentration of the compound in your assay will be limited by its solubility. If the compound has precipitated, the actual concentration in solution will be much lower than intended. Perform a solubility test in your specific assay buffer.

  • Assay-Specific Factors: The presence of proteins or other components in your assay system could potentially sequester the inhibitor, reducing its effective concentration. Consider this when interpreting your results.

  • Incubation Time: The inhibitor may require a longer pre-incubation time with the target protein to exert its effect. You could try extending the pre-incubation period before initiating the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Based on its predicted properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.

Q2: What is the maximum recommended final concentration of DMSO in an in vitro assay?

A2: To avoid solvent-induced artifacts or toxicity, it is recommended to keep the final concentration of DMSO in your assay at or below 0.5%. Always include a vehicle control (containing the same final concentration of DMSO as your experimental samples) in your experimental design.

Q3: How should I store my stock solutions of this compound?

A3: Store stock solutions at -20°C or -80°C for long-term storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q4: How can I perform a quick solubility test of this compound in my assay buffer?

A4: You can perform a simple visual solubility test. Prepare a series of dilutions of your DMSO stock solution in your aqueous assay buffer. Vortex each dilution and let it stand at room temperature for about 30 minutes. Visually inspect for any signs of precipitation or cloudiness. The highest concentration that remains clear is an approximation of the compound's solubility in that buffer.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventSolubility (Approximate)
DMSO≥ 50 mM
Ethanol~10 mM
Water< 1 µM
PBS (pH 7.4)< 1 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of solid this compound. For example, if the molecular weight is 500 g/mol , weigh out 5 mg.

  • Add Solvent: Add the calculated volume of DMSO to achieve a 10 mM concentration. (For 5 mg of a 500 g/mol compound, this would be 1 mL of DMSO).

  • Dissolve: Gently vortex the solution. If necessary, warm the vial briefly in a 37°C water bath to ensure complete dissolution.

  • Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for an In Vitro Assay

  • Thaw Stock Solution: Thaw an aliquot of your 10 mM stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution series from your stock solution in DMSO. For example, create a 10-point, 3-fold serial dilution starting from your 10 mM stock.

  • Final Dilution: Add a small, fixed volume of each intermediate dilution to your assay buffer or cell culture medium. For instance, add 1 µL of each intermediate dilution to 199 µL of assay buffer to achieve a 1:200 dilution and a final DMSO concentration of 0.5%.

  • Mix and Use: Mix the working solutions thoroughly and use them in your assay immediately to minimize the risk of precipitation.

Mandatory Visualizations

LolCDE_Pathway Hypothetical Inhibition of the LolCDE Pathway by this compound cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane Lipoprotein Outer Membrane-destined Lipoprotein LolCDE LolCDE Complex Lipoprotein->LolCDE Binding LolA LolA (Chaperone) LolCDE->LolA ATP-dependent Transfer LolB LolB LolA->LolB Transport OM_Lipoprotein Inserted Lipoprotein LolB->OM_Lipoprotein Insertion Inhibitor This compound Inhibitor->LolCDE Inhibition

Caption: Hypothetical mechanism of this compound inhibiting lipoprotein transport.

Solubility_Workflow Workflow for Optimizing this compound Use in In Vitro Assays start Start: Solid this compound prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock solubility_test Perform Solubility Test in Assay Buffer prep_stock->solubility_test precipitates Precipitation Observed? solubility_test->precipitates lower_conc Lower Final Concentration precipitates->lower_conc Yes proceed Prepare Working Solutions for Assay precipitates->proceed No lower_conc->solubility_test add_surfactant Consider Surfactant (Cell-free assays) lower_conc->add_surfactant run_assay Run In Vitro Assay (Vehicle Control Included) proceed->run_assay analyze Analyze Results run_assay->analyze

troubleshooting LolCDE-IN-3 resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with LolCDE-IN-3 and investigating its resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a novel inhibitor targeting the LolCDE complex in Gram-negative bacteria. The LolCDE complex is an ATP-binding cassette (ABC) transporter essential for trafficking lipoproteins from the inner membrane to the outer membrane.[1][2][3] Inhibition of this complex disrupts outer membrane biogenesis, leading to bacterial cell death.[2][4]

Q2: We are observing high minimum inhibitory concentration (MIC) values for this compound against our bacterial strains. What are the potential causes?

High MIC values suggest reduced susceptibility or resistance to this compound. The primary cause of resistance is the acquisition of mutations in the genes encoding the components of the LolCDE complex (lolC, lolD, and lolE).[2][4][5] Another potential, though less direct, mechanism of resistance can be mutations in the lpp gene, which encodes the most abundant outer membrane lipoprotein.[3][5]

Q3: How can we confirm that this compound is inhibiting the LolCDE complex in our experiments?

Inhibition of the LolCDE complex can be confirmed by observing the accumulation of unprocessed or inner membrane-localized lipoproteins. A common method is to monitor the localization of the major outer membrane lipoprotein, Lpp (Braun's lipoprotein).[4][5] Treatment with an effective LolCDE inhibitor will result in the accumulation of fully processed Lpp in the inner membrane fraction of the bacteria.[5]

Troubleshooting Guides

Issue 1: Loss of this compound Potency in Serial Passage Experiments

Symptoms:

  • A gradual or sudden increase in the MIC of this compound is observed over several passages of the bacterial culture.

  • The compound appears to lose its antibacterial effect at previously effective concentrations.

Possible Cause:

  • Selection of spontaneous resistant mutants in the bacterial population. Mutations in the lolC, lolD, or lolE genes are the most likely cause.[4][5]

Troubleshooting Steps:

  • Isolate Resistant Mutants: Plate the culture on agar containing this compound at a concentration 4-8 times the original MIC to select for resistant colonies.

  • Sequence the lolCDE Operon: Perform whole-genome sequencing or targeted Sanger sequencing of the lolC, lolD, and lolE genes from the resistant isolates to identify potential mutations.[4][5]

  • Characterize Phenotype: Confirm that the identified mutations confer resistance by re-introducing them into the parental wild-type strain and re-determining the MIC of this compound.

Issue 2: Inconsistent Results in In Vitro LolCDE ATPase Assays

Symptoms:

  • High variability in ATPase activity measurements between replicate experiments.

  • The inhibitor, this compound, does not consistently inhibit or stimulate ATPase activity as expected.

Possible Cause:

  • Protein Aggregation: The purified LolCDE complex may be aggregated, leading to inconsistent activity.

  • Suboptimal Assay Conditions: The concentrations of ATP, Mg2+, or the protein itself may not be optimal.

  • Detergent Effects: The detergent used to solubilize the membrane protein complex can interfere with the assay.

Troubleshooting Steps:

  • Verify Protein Quality: Run the purified LolCDE complex on a size-exclusion chromatography column to ensure it is monodisperse.

  • Optimize Assay Conditions: Titrate ATP and Mg2+ concentrations to determine the optimal conditions for your specific protein preparation.

  • Detergent Screening: If using detergent-solubilized protein, screen a panel of detergents to find one that maintains the stability and activity of the complex. Reconstitution into nanodiscs is a highly recommended alternative to detergents.[1]

  • Include Controls: Always include a known inhibitor (if available) and a no-enzyme control in your experiments.

Data Presentation

Table 1: Experimentally Identified Mutations Conferring Resistance to LolCDE Inhibitors

GeneMutationFold Increase in MICReference Compound
lolCQ258K>64G0507[2][5]
lolCN265K>32Pyridineimidazole Cpd 2[4]
lolDP164S16G0507[5]
lolEL371P32G0507[5]
lolEP372L>32Pyridineimidazole Cpd 2[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no inhibitor) and a negative control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Protocol 2: Lipoprotein Release Assay from Spheroplasts

This assay assesses the ability of LolCDE to release lipoproteins from the inner membrane.

  • Prepare Spheroplasts:

    • Grow E. coli cells to mid-log phase.

    • Treat cells with lysozyme and EDTA in a hypertonic buffer (containing sucrose) to digest the cell wall and form spheroplasts.

  • Inhibition Step:

    • Incubate the spheroplasts with this compound or a vehicle control (e.g., DMSO) for a defined period.

  • Lipoprotein Release:

    • Add purified LolA protein to the spheroplast suspension. LolA acts as a chaperone to accept lipoproteins released by LolCDE.[6]

    • Incubate to allow for lipoprotein transfer to LolA.

  • Analysis:

    • Pellet the spheroplasts by centrifugation.

    • Analyze the supernatant (containing the LolA-lipoprotein complex) by SDS-PAGE and Western blotting using an antibody against a specific lipoprotein (e.g., Lpp).[4] A decrease in the amount of lipoprotein in the supernatant in the presence of the inhibitor indicates inhibition of LolCDE.

Protocol 3: In Vitro ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the purified LolCDE complex.

  • Reconstitute LolCDE: Purify the LolCDE complex and, for optimal activity, reconstitute it into nanodiscs.[1]

  • Assay Reaction:

    • Prepare a reaction mixture containing the reconstituted LolCDE, ATP, and MgCl2 in a suitable buffer.

    • Add this compound at various concentrations.

  • Incubation: Incubate the reaction at room temperature for a set time (e.g., 15-30 minutes).[1]

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the Malachite Green Phosphate Assay.[1]

    • The amount of Pi released is proportional to the ATPase activity.

Visualizations

Lol_Pathway cluster_IM Inner Membrane IM_outer Outer Leaflet IM_inner Inner Leaflet LolCDE LolCDE LolA LolA LolCDE->LolA Transfer Lipoprotein_LolA Lipoprotein OM_inner Inner Leaflet LolB LolB LolB->OM_inner Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Lipoprotein_LolA->LolB Transfer Troubleshooting_Workflow start High MIC Observed isolate Isolate Resistant Colonies start->isolate sequence Sequence lolCDE Operon isolate->sequence mutations Mutations Found? sequence->mutations characterize Characterize Mutant Phenotype mutations->characterize Yes no_mutations No lolCDE Mutations (Consider other mechanisms, e.g., lpp mutation, efflux) mutations->no_mutations No end Resistance Mechanism Identified characterize->end Resistance_Mechanisms cluster_mutations Resistance Mutations inhibitor This compound lolcde LolC LolD LolE inhibitor->lolcde Inhibits lolC_mut lolC mutations (e.g., Q258K) lolC_mut->lolcde:f0 Alter binding site lolD_mut lolD mutations (e.g., P164S) lolD_mut->lolcde:f1 Affect ATP hydrolysis lolE_mut lolE mutations (e.g., L371P) lolE_mut->lolcde:f2 Alter binding site

References

Technical Support Center: Enhancing the Potency of Pyrydineimidazole LolCDE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on pyridineimidazole inhibitors of the LolCDE complex. This resource provides troubleshooting guidance and detailed experimental protocols to help you overcome common challenges and improve the potency of your compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridineimidazole compound shows high potency in a biochemical assay (e.g., ATPase assay) but weak activity in a whole-cell assay. What could be the reason?

A1: This is a common challenge. The discrepancy between biochemical and whole-cell activity can be attributed to several factors:

  • Bacterial Efflux: Gram-negative bacteria possess efficient efflux pumps that can expel your compound from the cell, preventing it from reaching its target, LolCDE. The TolC efflux pump is a major contributor to this resistance.[1][2] To test this, you can assess the activity of your compound in an efflux-deficient strain, such as an E. coli ΔtolC mutant.[1][2][3] A significant increase in potency in the ΔtolC strain suggests that your compound is a substrate for this efflux pump.

  • Outer Membrane Permeability: The outer membrane of Gram-negative bacteria is a formidable barrier that can limit the entry of small molecules.[4] If your compound has poor permeability, it may not reach a high enough concentration in the periplasm to inhibit LolCDE effectively.

  • Compound Stability: The compound may be unstable in the whole-cell assay medium or may be metabolized by the bacteria.

Q2: How can I confirm that my pyridineimidazole inhibitor is specifically targeting the LolCDE complex?

A2: Confirming the molecular target is crucial. Here's a suggested workflow:

  • Biochemical Assays: Demonstrate direct inhibition of LolCDE function using in vitro assays such as the Lpp release assay from spheroplasts or an ATPase activity assay with purified LolCDE.[5][6][7]

  • Generate Resistant Mutants: Select for spontaneous resistant mutants by plating a high density of bacteria on agar containing your inhibitor at concentrations above the minimum inhibitory concentration (MIC).[5]

  • Sequence the lolCDE Operon: Isolate genomic DNA from the resistant mutants and sequence the lolC, lolD, and lolE genes. Mutations in these genes, particularly in lolC and lolE, are a strong indicator of on-target activity.[5][8]

  • Test against Resistant Strains: Confirm that your inhibitor has reduced activity against the identified resistant mutants.[5]

  • Biochemical Confirmation with Mutant Protein: If possible, purify the mutant LolCDE complex and show that your inhibitor has a reduced effect on its activity in a biochemical assay. For example, pyridineimidazole inhibitors do not inhibit Lpp release from spheroplasts prepared from resistant E. coli strains with mutations in LolC or LolE.[5][9]

Q3: I've identified mutations in lolC or lolE that confer resistance to my inhibitor. What does this tell me?

A3: The location of these mutations can provide insights into the inhibitor's binding site and mechanism of action. Mutations conferring resistance to pyridineimidazoles have been mapped to both the LolC and LolE proteins of the LolCDE transporter complex.[5][8] This suggests that these compounds may bind at or near the interface of these two subunits, disrupting the conformational changes necessary for lipoprotein transport.

Q4: My inhibitor is causing cell lysis, but I'm not sure if it's due to LolCDE inhibition. How can I verify the mechanism of cell death?

A4: Inhibition of the LolCDE complex leads to the mislocalization of lipoproteins, which is toxic to the cell and can lead to cell lysis.[5] You can investigate the morphological changes induced by your compound using microscopy. Treatment of E. coli with LolCDE inhibitors has been shown to cause noticeable swelling of the periplasmic space.[10] Additionally, you can check for the accumulation of fully processed lipoproteins, like Lpp, in the inner membrane, which is a hallmark of LolCDE inhibition.[7][11]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High background in ATPase assay Contaminating ATPases in the purified LolCDE preparation.Further purify the LolCDE complex. Include a control with a known ATPase inhibitor (e.g., ortho-vanadate) to assess the contribution of contaminating ATPases.
Low signal in Lpp release assay Inefficient spheroplast formation. Inactive purified LolA. Degradation of Lpp.Optimize the lysozyme concentration and incubation time for spheroplast preparation. Verify the activity of your purified LolA. Ensure the use of protease inhibitors during the assay.
Inconsistent MIC values Variation in inoculum density. Compound precipitation in the assay medium.Standardize the inoculum preparation. Check the solubility of your compound in the Mueller-Hinton broth and consider using a co-solvent like DMSO at a low final concentration.
Failure to obtain resistant mutants Low frequency of resistance. Compound has multiple targets.Increase the number of cells plated for resistance selection. If resistance frequency is extremely low, consider the possibility of off-target effects.

Quantitative Data

The following table summarizes the antibacterial activity of two reference pyridineimidazole LolCDE inhibitors, Compound 1 and Compound 2.

CompoundOrganismStrainMIC (µg/mL)
Compound 1 E. coliATCC 25922 (Wild-type)32
E. coliATCC 25922 ΔtolC0.25
H. influenzaeATCC 49247 (Wild-type)4
P. aeruginosaATCC 27853 (Wild-type)>64
Compound 2 E. coliATCC 25922 (Wild-type)4
E. coliATCC 25922 ΔtolC<0.06

Data compiled from multiple sources.[2][3]

Experimental Protocols

Spheroplast Preparation from E. coli

This protocol is adapted from established methods for preparing spheroplasts for use in lipoprotein release assays.[10][12][13][14]

Materials:

  • E. coli culture grown to mid-log phase (OD600 ≈ 0.5-0.8)

  • Spheroplast Solution A: 0.1 M Tris-HCl (pH 8.0), 2 M sucrose, 1% EDTA (pH 7.0), 0.5 mg/mL lysozyme

  • Spheroplast Solution B: 0.1 M Tris-HCl (pH 8.0), 2 M sucrose

  • Ice-cold wash buffer: 10 mM Tris-HCl (pH 8.0), 0.7 M sucrose, 20 mM MgCl2

Procedure:

  • Harvest mid-log phase E. coli cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet once with ice-cold wash buffer and resuspend gently.

  • Centrifuge again and discard the supernatant.

  • Resuspend the cell pellet in Spheroplast Solution A. The volume depends on the cell pellet size; a common starting point is 500 µL for a pellet from a 20 mL culture.

  • Incubate at room temperature for 10-20 minutes with gentle agitation. Monitor spheroplast formation under a microscope.

  • Once spheroplast formation is satisfactory (cells appear spherical), add an equal volume of Spheroplast Solution B to stabilize the spheroplasts.

  • Pellet the spheroplasts by gentle centrifugation (e.g., 1,500 x g for 5 minutes).

  • Gently resuspend the spheroplast pellet in the desired buffer for the downstream application (e.g., the Lpp release assay buffer).

Lpp Release Assay from Spheroplasts

This assay biochemically confirms the inhibition of lipoprotein release from the inner membrane.[5][9]

Materials:

  • Freshly prepared E. coli spheroplasts

  • Purified His-tagged LolA protein

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgSO4, 100 mM NaCl, 2 mM ATP

  • Pyridineimidazole inhibitor dissolved in DMSO

  • DMSO (vehicle control)

  • SDS-PAGE reagents and Western blot apparatus

  • Anti-Lpp antibody

  • Anti-OmpA antibody (as a negative control for a non-lipoprotein outer membrane protein)

Procedure:

  • Set up reaction tubes containing the assay buffer.

  • Add the pyridineimidazole inhibitor to the desired final concentration. Include a DMSO-only control.

  • Add the purified His-tagged LolA to the reaction tubes.

  • Initiate the reaction by adding the freshly prepared spheroplasts.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Pellet the spheroplasts by centrifugation at 14,000 x g for 5 minutes.

  • Carefully collect the supernatant, which contains the released Lpp bound to LolA.

  • Analyze the supernatant by SDS-PAGE and Western blotting.

  • Probe the blot with an anti-Lpp antibody to detect the amount of released Lpp.

  • As a control, probe a separate blot with an anti-OmpA antibody to ensure that the release is specific to lipoproteins.

LolCDE ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the LolCDE complex and its modulation by inhibitors.[6][7][15]

Materials:

  • Purified and reconstituted LolCDE complex (e.g., in nanodiscs or proteoliposomes)

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgSO4, 100 mM NaCl

  • ATP solution (2 mM)

  • Pyridineimidazole inhibitor dissolved in DMSO

  • DMSO (vehicle control)

  • Malachite green reagent for phosphate detection

Procedure:

  • Add the purified LolCDE complex to the assay buffer in a 96-well plate.

  • Add the pyridineimidazole inhibitor at various concentrations. Include a DMSO control.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30 minutes) during which the reaction is linear.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.

Visualizations

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_node LolCDE LolCDE LolA LolA LolCDE->LolA 2. Transfer to LolA Periplasm_node Lipoprotein_LolA Lipoprotein LolB LolB LolA->LolB 3. Periplasmic Transport Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Recognition & Extraction OM_node Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM 4. Insertion into Outer Membrane Inhibitor Pyridineimidazole Inhibitor Inhibitor->LolCDE Inhibition

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria and the point of inhibition by pyridineimidazole compounds.

OnTarget_Workflow start Putative LolCDE Inhibitor biochem Biochemical Assay (e.g., Lpp Release) start->biochem whole_cell Whole-Cell Assay (Wild-type & ΔtolC) biochem->whole_cell resistance Generate & Sequence Resistant Mutants whole_cell->resistance Potent Inhibitor confirm_resistance Confirm Reduced Activity Against Mutant Strains resistance->confirm_resistance biochem_mutant Biochemical Assay with Mutant LolCDE confirm_resistance->biochem_mutant conclusion On-Target LolCDE Inhibition Confirmed biochem_mutant->conclusion

Caption: Experimental workflow for confirming on-target activity of a pyridineimidazole LolCDE inhibitor.

References

challenges in developing clinically effective LolCDE inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of clinically effective LolCDE inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the LolCDE complex and why is it an attractive target for novel antibiotics?

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter located in the inner membrane of most Gram-negative bacteria.[1][2][3] Its primary function is to facilitate the transport of lipoproteins from the inner membrane to the outer membrane, a crucial process for maintaining the integrity and function of the bacterial cell envelope.[2][3][4] Since the Lol pathway is unique to Gram-negative bacteria and essential for their viability, it represents a highly attractive target for the development of new antibiotics with a novel mechanism of action.[2][3][4]

Q2: What are the main classes of small-molecule inhibitors targeting LolCDE?

Several classes of small-molecule inhibitors targeting LolCDE have been discovered, primarily through high-throughput phenotypic screening. These include:

  • Pyridineimidazoles: These were among the first reported inhibitors of the LolCDE complex.[2][3]

  • Pyrrolopyrimidinediones (e.g., G0507): Identified through phenotypic screens for compounds that induce the σE stress response, indicating disruption of outer membrane biogenesis.[5][6][7]

  • Pyridinepyrazoles and Lolamicin: Lolamicin is a promising inhibitor developed from a pyridinepyrazole scaffold, demonstrating potent activity against multidrug-resistant clinical isolates and a microbiome-sparing profile.[8][9][10][11]

Q3: What is the proposed mechanism of action for current LolCDE inhibitors?

Most known LolCDE inhibitors are thought to act by binding to the LolCDE complex and disrupting its function, thereby blocking the release of lipoproteins from the inner membrane.[2][3][8] For example, lolamicin competitively binds to the LolCDE complex, preventing the transport of lipoproteins to the periplasmic chaperone LolA.[8] Some inhibitors, like G0507, have been shown to bind to LolCDE and stimulate its ATPase activity in wild-type complexes but not in resistant mutants, suggesting a complex mechanism of inhibition.[5][7][12] However, for some classes, direct biochemical evidence of binding, such as IC₅₀ or Kd values, is still lacking.[9]

Q4: What are the common mechanisms of bacterial resistance to LolCDE inhibitors?

The primary mechanism of resistance to LolCDE inhibitors is the acquisition of mutations in the genes encoding the components of the LolCDE complex, namely lolC, lolD, and lolE.[2][5][6][9] These mutations can lead to amino acid substitutions that likely interfere with inhibitor binding or alter the conformational dynamics of the transporter.[9] Another significant factor contributing to reduced susceptibility is the activity of efflux pumps, such as the TolC system in E. coli, which can actively remove inhibitors from the cell.[9] Deletion of the lpp gene, which encodes a major outer membrane lipoprotein, can also confer resistance by alleviating the toxic accumulation of Lpp in the inner membrane when the Lol pathway is inhibited.[6][13][14]

Troubleshooting Guides

Problem 1: Low Potency or Lack of Whole-Cell Activity of a Novel LolCDE Inhibitor

Possible Causes and Troubleshooting Steps:

  • Efflux Pump Activity: Gram-negative bacteria possess robust efflux pumps that can expel inhibitors.

    • Troubleshooting: Test the compound against an efflux-deficient strain (e.g., a ΔtolC mutant in E. coli). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the mutant strain compared to the wild-type indicates that your compound is a substrate for efflux pumps.[9]

  • Poor Permeability: The outer membrane of Gram-negative bacteria is a formidable barrier.

    • Troubleshooting: Evaluate the physicochemical properties of your compound. Consider structure-activity relationship (SAR) studies to optimize for better penetration. Assays using permeabilized cells or spheroplasts can help determine if the compound is active against the target without the outer membrane barrier.

  • High Protein Binding: Compounds that bind extensively to serum proteins will have reduced free concentrations available to act on the target.

    • Troubleshooting: Perform serum protein binding assays. If binding is high, medicinal chemistry efforts may be needed to reduce it while maintaining on-target activity.[2]

  • Compound Solubility: Poor solubility can lead to inaccurate MIC values and low bioavailability.

    • Troubleshooting: Measure the aqueous solubility of your compound. If it is low, consider formulation strategies or chemical modifications to improve it.[2]

Problem 2: Difficulty Confirming LolCDE as the Cellular Target

Possible Causes and Troubleshooting Steps:

  • Off-Target Effects: The compound may be hitting other cellular targets, leading to growth inhibition.

    • Troubleshooting 1: Resistance Mapping. Select for spontaneous resistant mutants by plating a high density of bacteria on agar containing the inhibitor at 4x or 8x the MIC. Sequence the genomes of resistant isolates to identify mutations. A high frequency of mutations in lolC, lolD, or lolE strongly suggests LolCDE is the target.[2][5][9]

    • Troubleshooting 2: Target Overexpression. Overexpression of the LolCDE complex from a plasmid may lead to an increase in the MIC of the inhibitor, although this method can sometimes be inconclusive.

    • Troubleshooting 3: In Vitro Assays. Use purified LolCDE in biochemical assays (see Experimental Protocols section) to demonstrate direct inhibition.

Problem 3: Inconsistent Results in In Vitro Assays

Possible Causes and Troubleshooting Steps:

  • ATPase Activity Assay: Basal ATPase activity of purified LolCDE can be low and variable.

    • Troubleshooting: Ensure the purity and proper reconstitution of the LolCDE complex into liposomes or nanodiscs, as the lipid environment is critical for activity.[15] Some inhibitors may stimulate ATPase activity rather than inhibit it, so be sure to test for both effects.[5][7][12]

  • Lipoprotein Release Assay (Spheroplast Assay): Variability in spheroplast preparation and viability can affect results.

    • Troubleshooting: Standardize the spheroplast preparation protocol. Include positive and negative controls, such as a known LolCDE inhibitor and a vehicle control (e.g., DMSO).[2][3] Use immunoblotting to quantify the amount of released lipoprotein (e.g., Lpp) to the purified LolA chaperone.[3]

Data Presentation

Table 1: Antibacterial Activity of Pyridineimidazole LolCDE Inhibitors

CompoundStrainMIC (µg/mL)Reference
1 E. coli ATCC25922 (Wild-Type)32[9]
1 E. coli ΔtolC0.25[9]
2 E. coli ΔtolC0.25[2]
1 E. coli ΔtolC Δlpp≥ 8[9]
2 E. coli ΔtolC Δlpp2[2]

Table 2: Impact of Resistance Mutations on G0507 MIC in E. coli

StrainRelevant GenotypeMIC (µg/mL)Fold Increase in MICReference
Parentalimp42131-[14]
Mutant 1imp4213 LolC Q258K≥ 64≥ 64[14]
Mutant 2imp4213 LolD P164S≥ 64≥ 64[14]
Mutant 3imp4213 LolE L371P≥ 64≥ 64[14]

Experimental Protocols

1. Spheroplast Lipoprotein Release Assay

This assay biochemically investigates the inhibition of lipoprotein trafficking from the inner membrane.

  • Objective: To measure the LolA-dependent release of a specific lipoprotein (e.g., Lpp) from E. coli spheroplasts in the presence of an inhibitor.

  • Methodology:

    • Spheroplast Preparation: Grow E. coli cells to mid-log phase. Treat with lysozyme and EDTA in an osmotically stabilizing buffer (e.g., containing sucrose) to remove the outer membrane and cell wall, generating spheroplasts.

    • Inhibition Reaction: Incubate the prepared spheroplasts with the test compound or DMSO (vehicle control) for a defined period.

    • Lipoprotein Release: Add purified, His-tagged LolA protein and ATP to the spheroplast suspension and incubate to allow for the extraction and transfer of lipoproteins from the spheroplast inner membrane to LolA.

    • Analysis: Pellet the spheroplasts by centrifugation. The supernatant, containing the LolA-lipoprotein complex, is collected. The amount of Lpp released to LolA is detected by SDS-PAGE followed by immunoblotting with an anti-Lpp antibody.[2][3]

2. LolCDE ATPase Activity Assay

This assay measures the effect of an inhibitor on the ATP hydrolysis activity of the LolCDE complex.

  • Objective: To determine if a compound inhibits or stimulates the ATPase activity of purified LolCDE.

  • Methodology:

    • Protein Purification and Reconstitution: Purify the LolCDE complex using affinity chromatography. Reconstitute the purified complex into proteoliposomes using E. coli polar lipids.

    • ATPase Reaction: Incubate the reconstituted LolCDE proteoliposomes with varying concentrations of the test compound in a reaction buffer containing ATP and MgCl₂.[15]

    • Phosphate Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

    • Data Analysis: The rate of ATP hydrolysis is calculated and compared between inhibitor-treated samples and vehicle controls.

Visualizations

Lol_Pathway Lol Pathway for Lipoprotein Transport in Gram-Negative Bacteria cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE (ABC Transporter) LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_LolA Lipoprotein-LolA Complex LolA->Lipoprotein_LolA Binding LolB LolB (Receptor) Lipoprotein_LolA->LolB Delivery Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM Insertion Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE Extraction Inhibitor LolCDE Inhibitor Inhibitor->LolCDE Inhibition

Caption: The Lol pathway and the site of action for LolCDE inhibitors.

Troubleshooting_Workflow Troubleshooting Low Potency of a LolCDE Inhibitor Start Start: Compound shows low whole-cell activity Test_Efflux Test in ΔtolC strain Start->Test_Efflux Efflux_Substrate Conclusion: Compound is an efflux substrate Test_Efflux->Efflux_Substrate MIC drops significantly No_Efflux No significant MIC change Test_Efflux->No_Efflux No Check_Properties Assess physicochemical properties (solubility, protein binding) No_Efflux->Check_Properties Poor_Properties Conclusion: Poor properties limit efficacy Check_Properties->Poor_Properties Poor Good_Properties Properties are acceptable Check_Properties->Good_Properties Good Target_Validation Confirm target engagement (e.g., resistance mapping) Good_Properties->Target_Validation Off_Target Conclusion: Compound may have off-target effects or poor target engagement Target_Validation->Off_Target No lolCDE mutations On_Target Conclusion: LolCDE is the likely target. Optimize for potency/PK. Target_Validation->On_Target Mutations in lolCDE

Caption: A logical workflow for troubleshooting low whole-cell activity.

References

Technical Support Center: Overcoming Off-Target Effects of LolCDE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing LolCDE inhibitors, such as LolCDE-IN-3. The information provided is based on published data for known inhibitors of the LolCDE complex and is intended to help users identify and mitigate potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of LolCDE inhibitors?

A1: LolCDE is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner membrane to the outer membrane.[1][2][3][4] The Lol system, consisting of LolA, LolB, LolC, LolD, and LolE, is crucial for maintaining the integrity of the outer membrane.[1][4][5] LolCDE inhibitors block this pathway, leading to the accumulation of lipoproteins in the inner membrane, disruption of the outer membrane, and ultimately bacterial cell death.[3][4] Some inhibitors, like the pyridineimidazole compounds, have been shown to bind to the LolC or LolE proteins of the transporter complex.[1][2] Other compounds, such as G0507, also target the LolCDE complex, as evidenced by resistance mutations mapping to lolC, lolD, and lolE.[3] A recently identified inhibitor, lolamicin, is also designed to target the LolCDE complex.[6][7]

Q2: What are the expected on-target effects of this compound in my experiments?

A2: The primary on-target effect of a LolCDE inhibitor is the disruption of lipoprotein trafficking. This can be observed experimentally through:

  • Accumulation of lipoproteins in the inner membrane: This is a direct consequence of the inhibition of the LolCDE transporter.[3]

  • Induction of envelope stress responses: Inhibition of the Lol pathway triggers stress responses, such as the σE stress response, which is activated by disruptions in outer membrane integrity.[3][4] The Cpx envelope stress response can also be activated.

  • Increased outer membrane permeability: A compromised outer membrane can lead to increased sensitivity to large-scaffold antibiotics that are normally excluded.

  • Bactericidal activity: Ultimately, the disruption of the outer membrane leads to cell death.[1]

Q3: Are there known off-target effects for LolCDE inhibitors?

A3: While specific off-target effects for a novel compound like this compound would require dedicated studies, general concerns for inhibitors can be inferred. The provided search results do not explicitly detail off-target effects of specific LolCDE inhibitors. However, potential off-target effects for any small molecule inhibitor could include:

  • Inhibition of other ABC transporters: Due to structural similarities among ABC transporters, there is a possibility of cross-reactivity.

  • Disruption of inner membrane integrity: High concentrations of a compound could have non-specific effects on the bacterial inner membrane.

  • Interaction with other cellular components: As with any drug candidate, unforeseen interactions with other proteins or cellular processes are possible.

Researchers should perform whole-genome sequencing of resistant mutants to confirm that resistance maps to the lolCDE operon, which would strongly suggest on-target activity.[1][3]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with LolCDE inhibitors.

Issue Possible Cause Recommended Solution
High Minimum Inhibitory Concentration (MIC) in wild-type strains Efflux pump activityTest the inhibitor in an efflux-deficient strain, such as an E. coli strain with a deletion in the tolC gene.[1]
Low compound permeabilityConsider using permeabilized bacterial strains for initial screening.[3]
Emergence of resistant mutants On-target mutations in lolC, lolD, or lolESequence the lolCDE operon of resistant isolates to identify mutations that confer resistance. This can confirm the inhibitor's target.[1][3]
Off-target resistance mechanismsPerform whole-genome sequencing to identify mutations outside of the lolCDE operon.
Inconsistent results in lipoprotein localization assays Suboptimal spheroplast preparationEnsure complete removal of the outer membrane during spheroplast preparation to accurately assess lipoprotein release from the inner membrane.[1]
Issues with antibody detectionVerify the specificity and sensitivity of the antibodies used for detecting lipoproteins like Lpp and control proteins like OmpA.[2]
Cell lysis observed at high inhibitor concentrations Potential non-specific membrane disruptionPerform dose-response experiments and use concentrations at or near the MIC for mechanism-of-action studies to minimize non-specific effects.
Activation of unexpected stress response pathways Potential off-target effectsUse transcriptomics (RNA-seq) to analyze the global transcriptional response to the inhibitor and compare it to the known signature of Lol pathway inhibition.[4]

Experimental Protocols

1. Spheroplast Assay for Lipoprotein Release

This assay biochemically investigates the inhibition of lipoprotein trafficking from the inner membrane.[1]

  • Objective: To determine if the LolCDE inhibitor blocks the LolA-dependent release of lipoproteins (e.g., Lpp) from E. coli spheroplasts.

  • Methodology:

    • Prepare spheroplasts from an appropriate E. coli strain (e.g., a ΔtolC mutant to prevent efflux). Spheroplasts retain the inner membrane but lack the periplasm and outer membrane.

    • Incubate the spheroplasts with purified LolA protein in the presence of the LolCDE inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

    • After incubation, separate the spheroplasts from the supernatant containing released LolA and any bound lipoproteins.

    • Analyze the supernatant by SDS-PAGE and immunoblotting using an antibody specific for a known outer membrane lipoprotein, such as Lpp.

    • Use an antibody against an inner membrane protein, like OmpA, as a control to ensure the integrity of the spheroplasts.[2]

  • Expected Outcome: A potent LolCDE inhibitor will reduce the amount of Lpp detected in the supernatant in a dose-dependent manner, indicating inhibition of its release from the inner membrane.

2. Isolation and Characterization of Resistant Mutants

This genetic approach helps to confirm the molecular target of the inhibitor.[1][3]

  • Objective: To isolate and identify mutations that confer resistance to the LolCDE inhibitor.

  • Methodology:

    • Plate a high density of a sensitive bacterial strain on agar plates containing the LolCDE inhibitor at a concentration above the MIC (e.g., 4x or 8x MIC).

    • Isolate colonies that grow in the presence of the inhibitor.

    • Confirm the resistance phenotype by re-streaking on inhibitor-containing plates and determining the MIC for the resistant isolates.

    • Extract genomic DNA from the resistant isolates.

    • Sequence the lolCDE operon to identify any mutations. For a more comprehensive analysis, perform whole-genome sequencing to identify all potential resistance-conferring mutations.[1][3]

  • Expected Outcome: For an on-target inhibitor, mutations will be identified within the lolC, lolD, or lolE genes.[3] These mutations often result in single amino acid substitutions in the LolCDE complex.[1]

Visualizations

Lol_Pathway LolCDE LolCDE ABC Transporter LolA LolA LolCDE->LolA Lipoprotein_LolA Lipoprotein-LolA Complex LolA->Lipoprotein_LolA LolB LolB Outer Membrane Receptor Lipoprotein_LolA->LolB 3. Transport Lipoprotein_OM L LolB->Lipoprotein_OM 4. Insertion Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolCDE 1. Extraction

Caption: The Lol pathway for lipoprotein transport in Gram-negative bacteria.

Troubleshooting_Workflow Start Experiment with this compound Shows Unexpected Results Check_MIC Is the MIC higher than expected? Start->Check_MIC Efflux Test in efflux-deficient strain (e.g., ΔtolC) Check_MIC->Efflux Yes Resistance Are resistant mutants emerging? Check_MIC->Resistance No Efflux->Resistance Sequence_LolCDE Sequence lolCDE operon Resistance->Sequence_LolCDE Yes Inconsistent_Assay Are biochemical assay results inconsistent? Resistance->Inconsistent_Assay No WGS Perform Whole Genome Sequencing Sequence_LolCDE->WGS No mutations in lolCDE On_Target Likely on-target effect Sequence_LolCDE->On_Target Mutations found in lolCDE Off_Target Potential off-target effect WGS->Off_Target Optimize_Protocol Optimize experimental protocol (e.g., spheroplast prep) Inconsistent_Assay->Optimize_Protocol Yes Off_Target_Suspected Suspect off-target effects? Inconsistent_Assay->Off_Target_Suspected No Optimize_Protocol->Off_Target_Suspected Transcriptomics Perform transcriptomic analysis (RNA-seq) Off_Target_Suspected->Transcriptomics Yes Off_Target_Suspected->On_Target No Transcriptomics->Off_Target

Caption: A troubleshooting workflow for experiments with LolCDE inhibitors.

References

LolCDE-IN-3 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the LolCDE ABC transporter complex and its inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the function of the LolCDE complex?

A1: The LolCDE complex is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of Gram-negative bacteria.[1][2] Its primary function is to recognize and extract lipoproteins destined for the outer membrane, initiating their transport across the periplasm.[2][3][4] This process is crucial for bacterial viability, making LolCDE an attractive target for novel antibiotics.[1][3][5]

Q2: How does the LolCDE complex recognize its lipoprotein substrates?

A2: LolCDE recognizes mature, triacylated lipoproteins.[6] The recognition involves interactions with both the lipid acyl chains and the N-terminal peptide of the lipoprotein.[7] An aspartic acid residue at the +2 position of the mature lipoprotein acts as a "Lol avoidance" signal, preventing recognition by LolCDE and causing the lipoprotein to be retained in the inner membrane.[4]

Q3: What are the known classes of small-molecule inhibitors for LolCDE?

A3: Several small-molecule inhibitors targeting LolCDE have been identified through phenotypic screening. Notable examples include the pyrrolopyrimidinedione compound G0507 and a class of pyridineimidazole compounds.[1][2][5] More recently, the novel inhibitor lolamycin has been developed.[8]

Q4: How do known inhibitors affect LolCDE function?

A4: The pyrrolopyrimidinedione G0507 has been shown to bind to the LolCDE complex and stimulate its basal ATPase activity.[1][5] Conversely, pyridineimidazole compounds inhibit the LolA-dependent release of lipoproteins from the inner membrane without stimulating ATPase activity.[2] The precise mechanisms can vary, but they ultimately disrupt the lipoprotein trafficking pathway.[2]

Troubleshooting Guides

Issue 1: LolCDE Protein Complex Instability

Q: My purified LolCDE complex seems to be inactive or aggregated. What could be the cause?

A: The LolCDE complex is inherently unstable in detergent solutions, especially at elevated temperatures. Both the whole complex and the isolated LolD ATPase subunit can be inactivated upon incubation at 30°C in a detergent solution.[9][10]

Recommended Solutions:

  • Temperature Control: Always handle the purified complex on ice.

  • Stabilizing Agents: The presence of ATP and phospholipids can significantly protect the LolCDE complex from inactivation.[9][10] Consider including 2 mM ATP during purification and storage.

  • Detergent Choice: Dodecyl maltoside (DDM) is commonly used for purification.[11] However, for functional assays, reconstituting the complex into a more native-like lipid environment such as nanodiscs or proteoliposomes is crucial for optimal activity.[7] The ATPase activity is notably higher in a membrane environment compared to detergent micelles.[7]

  • Reactivation: Incubation with E. coli phospholipids has been shown to reactivate the LolCDE complex even after partial inactivation, suggesting that a lipid environment can promote reassembly of the subunits.[9][10]

Issue 2: Inconsistent ATPase Activity Assay Results

Q: I am observing low or no ATPase activity, or my results are not reproducible. How can I troubleshoot this?

A: Low ATPase activity can stem from protein instability, suboptimal assay conditions, or issues with reagents.

Recommended Solutions:

  • Protein Integrity: Confirm the integrity and concentration of your purified and reconstituted LolCDE complex using SDS-PAGE. Ensure all subunits (LolC, LolD, and LolE) are present.

  • Assay Buffer: The standard assay buffer typically contains 50 mM Tris-HCl (pH 7.5), 5 mM MgSO₄, 100 mM NaCl, and 2 mM ATP.[12] Magnesium is critical for ATP hydrolysis.

  • Lipid Environment: As mentioned, LolCDE's ATPase activity is significantly higher when reconstituted in nanodiscs or proteoliposomes compared to being in a detergent solution.[7]

  • Substrate/Modulator Effects: The basal ATPase activity of LolCDE can be modulated by the presence of lipoproteins and the periplasmic chaperone LolA. Interestingly, the addition of lipoproteins may decrease basal ATPase activity, which is then stimulated by the subsequent addition of LolA, linking ATP hydrolysis to efficient substrate release.[11]

  • Inhibitor Effects: Note that some inhibitors, like G0507, can stimulate basal ATPase activity.[1] Ensure your control experiments account for the specific mechanism of any compound you are testing.

Issue 3: Problems with Lipoprotein Release/Transfer Assays

Q: My in vitro lipoprotein release assay is not working. LolCDE is not transferring the lipoprotein to LolA.

A: A failure in lipoprotein transfer can be due to issues with the LolCDE complex, the LolA chaperone, the lipoprotein substrate, or the energy source.

Recommended Solutions:

  • Energy Requirement: The transfer of lipoproteins from LolCDE to LolA requires ATP hydrolysis.[11] Ensure that ATP and Mg²⁺ are present in your reaction. Non-hydrolyzable ATP analogs like AMP-PNP will not support lipoprotein transfer.[11]

  • Protein Activity: Verify the activity of both your LolCDE preparation (e.g., via ATPase assay) and your purified LolA protein.

  • Lipoprotein Substrate: Ensure you are using a mature, triacylated lipoprotein that does not have an inner membrane retention signal (e.g., Asp at position +2).[6] N-acylation is critical for the stable interaction between the lipoprotein and the LolCDE complex.[6]

  • Assay System: This assay can be performed with spheroplasts (which contain the inner membrane) or with purified LolCDE reconstituted into proteoliposomes.[2] If using a reconstituted system, ensure the protein is correctly oriented in the liposomes.

Issue 4: Compound (Inhibitor) Solubility and Stability

Q: The inhibitor I am testing shows poor solubility or appears to degrade in my assay buffer.

A: Many small-molecule inhibitors of membrane proteins are hydrophobic and can have limited aqueous solubility, which is a known challenge for some LolCDE inhibitor classes.[2][13]

Recommended Solutions:

  • Solvent Choice: The LolCDE inhibitor G0507 is soluble in DMSO and DMF (with heating).[14] Pyridineimidazole compounds also have low aqueous solubility.[2] Prepare concentrated stock solutions in an appropriate organic solvent like DMSO.

  • Final Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) low in the assay (typically ≤1%) to avoid affecting the protein complex or membrane integrity. Run a vehicle control (buffer with the same percentage of solvent) in all experiments.

  • Storage: Store inhibitor stock solutions appropriately. For example, G0507 stock solutions are stable for up to 6 months at -80°C but only for 1 month at -20°C.[14]

  • Detergent Effects: The presence of detergents in the assay buffer (if not using a reconstituted system) can sometimes help with compound solubility, but this should be tested empirically.

Data Summary Tables

Table 1: Stability and Activity of the LolCDE Complex

ConditionObservationRecommendationReference
Purification in DDM Complex is stable on ice.Maintain temperature at 4°C.[10]
Incubation at 30°C in DDM Rapid inactivation of ATPase activity.Avoid incubation at higher temperatures.[10]
Incubation with ATP ATP protects the complex from heat-induced inactivation in detergent.Add 2 mM ATP to buffers during purification and storage.[10]
Incubation with Phospholipids Phospholipids protect and can reactivate the complex.Reconstitute into liposomes or nanodiscs for storage and assays.[9][10]
ATPase Activity Basal activity is significantly higher in liposomes/nanodiscs than in DDM.Use a reconstituted system for functional and inhibition assays.[7]

Table 2: Properties of Known LolCDE Inhibitors

Inhibitor ClassExampleSolubilityStorage (Stock Solution)Key Mechanistic FeatureReference
Pyrrolopyrimidinedione G05075 mg/mL in DMSO (requires sonication)-80°C for 6 months; -20°C for 1 monthStimulates basal ATPase activity of LolCDE.[1][5][14]
Pyridineimidazole Compound 110.25 µM (aqueous)Not specified; general good practice is -20°C or -80°C.Inhibits LolA-dependent lipoprotein release from spheroplasts.[2]

Experimental Protocols

Protocol 1: Purification and Reconstitution of LolCDE into Nanodiscs
  • Expression: Co-express LolC, LolD (with a C-terminal Strep-tag II), and LolE in E. coli BL21(DE3) cells using a pBAD22 vector. Induce expression with L-arabinose.[3]

  • Membrane Preparation: Harvest cells, lyse them by sonication or microfluidization, and isolate the inner membrane fraction by ultracentrifugation.

  • Solubilization: Resuspend the membranes and solubilize the LolCDE complex using a buffer containing n-dodecyl-β-D-maltoside (DDM).

  • Purification: Purify the solubilized complex using Strep-Tactin affinity chromatography. Elute the complex and perform size-exclusion chromatography to ensure homogeneity.[11]

  • Nanodisc Reconstitution:

    • Prepare a lipid film of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG) by drying from chloroform under argon gas.[7]

    • Resuspend the lipid film in a nanodisc buffer (e.g., 25 mM Tris pH 7.4, 150 mM NaCl) and solubilize with sodium cholate.[7]

    • Mix the purified LolCDE, solubilized lipids, and Membrane Scaffold Protein (MSP) at a defined molar ratio.

    • Remove the detergent using bio-beads to allow for the self-assembly of nanodiscs.

    • Purify the assembled LolCDE-nanodiscs via size-exclusion chromatography.[7][11]

Protocol 2: ATPase Activity Assay
  • Reaction Setup: Use a Malachite Green Phosphate Assay Kit or a Transcreener ADP² Assay for sensitive detection of ATP hydrolysis.[1][3]

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 100 mM NaCl), approximately 0.2 µM of reconstituted LolCDE, and the test inhibitor at various concentrations.[1][3]

  • Pre-incubation: Pre-incubate the enzyme with the test compound for 10 minutes at room temperature.[1]

  • Initiate Reaction: Initiate the reaction by adding ATP to a final concentration of 2 mM.[3]

  • Incubation: Incubate at room temperature or 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the amount of phosphate or ADP generated according to the assay kit manufacturer's instructions.

  • Controls: Include a no-enzyme control (background), a no-inhibitor control (100% activity), and a vehicle control (e.g., DMSO).

Visualizations

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane Prolipo Prolipoprotein Lgt Lgt Prolipo->Lgt Diacylglyceryl Transfer LspA LspA Lgt->LspA Signal Peptide Cleavage Lnt Lnt LspA->Lnt N-acylation MatureLipo_IM Mature Lipoprotein Lnt->MatureLipo_IM LolCDE LolCDE MatureLipo_IM->LolCDE Recognition LolA LolA LolCDE->LolA ATP-dependent Extraction & Transfer LolA_Lipo LolA-Lipoprotein Complex LolB LolB LolA_Lipo->LolB Transfer MatureLipo_OM Mature Lipoprotein LolB->MatureLipo_OM Insertion

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.

Experimental_Workflow start Start: Test Compound purify Purify & Reconstitute LolCDE Complex start->purify atpase_assay Primary Screen: In Vitro ATPase Assay purify->atpase_assay hit_compounds Identify Hits (Modulators of ATPase activity) atpase_assay->hit_compounds release_assay Secondary Screen: Lipoprotein Release Assay hit_compounds->release_assay confirmed_hits Confirm Hits (Inhibitors of Lipoprotein Transfer) release_assay->confirmed_hits mic_testing Cell-based Assay: MIC Determination confirmed_hits->mic_testing lead_compounds Lead Compounds mic_testing->lead_compounds

Caption: Experimental workflow for screening and validating LolCDE inhibitors.

Troubleshooting_Tree cluster_activity Biochemical Activity Issues cluster_compound Compound-Related Issues start Experimental Issue Observed q_activity Is the issue low/no biochemical activity? start->q_activity q_solubility Is the issue related to a test compound? start->q_solubility check_protein Check Protein Integrity: - Run SDS-PAGE - Confirm all subunits present q_activity->check_protein Yes check_solubility Check Solubility: - Use appropriate solvent (DMSO) - Check for precipitation q_solubility->check_solubility Yes check_reconstitution Verify Reconstitution: - Use nanodiscs/liposomes - Check for aggregation check_protein->check_reconstitution check_buffer Check Assay Buffer: - Correct pH - Presence of Mg²⁺ and ATP check_reconstitution->check_buffer check_temp Verify Temperature: - Keep protein on ice - Run assay at optimal temp check_buffer->check_temp check_vehicle Run Vehicle Control: - Is DMSO % too high (>1%)? check_solubility->check_vehicle check_storage Verify Compound Storage: - Stored at correct temp? - Within stability period? check_vehicle->check_storage

Caption: Troubleshooting decision tree for common LolCDE experimental issues.

References

Technical Support Center: Refining the Synthesis of LolCDE-IN-3 for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "LolCDE-IN-3" is not found in publicly available scientific literature. Therefore, this guide is based on a representative, hypothetical synthesis of a plausible small molecule inhibitor targeting the LolCDE complex, inspired by known inhibitors with a 4-(1H-pyrazol-4-yl)pyridine core. The troubleshooting advice and protocols provided are based on general principles of organic synthesis for the relevant reaction types.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for a molecule like this compound?

A1: A common and efficient strategy for synthesizing molecules with a 4-(1H-pyrazol-4-yl)pyridine core, typical for this class of inhibitors, is a convergent synthesis. This usually involves two key steps:

  • A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the central bi-heterocyclic scaffold.

  • A subsequent functionalization, for example, an N-alkylation or N-arylation on the pyrazole ring, to introduce further diversity and modulate the compound's properties.

Q2: My overall yield for the synthesis is consistently low. What are the most likely causes?

A2: Low overall yield in a multi-step synthesis can be due to several factors. The most common culprits are:

  • Inefficient reactions: One or both of the key steps may not be proceeding to completion.

  • Product loss during workup and purification: This can happen due to the product's solubility, stability, or issues with the purification method (e.g., column chromatography).

  • Side reactions: Competing reaction pathways can consume starting materials and generate impurities that are difficult to separate.

  • Purity of starting materials and reagents: Impurities in the starting materials or degradation of reagents can significantly impact reaction efficiency.

Q3: How can I improve the yield of my Suzuki coupling reaction?

A3: Optimizing a Suzuki coupling reaction often involves screening several parameters. Key areas to focus on include the choice of catalyst, ligand, base, and solvent. The reaction is also sensitive to the quality of the reagents and the reaction setup. For more detailed guidance, refer to the troubleshooting section on Suzuki coupling below.

Q4: I am having trouble with the N-alkylation/arylation step. What are some common issues?

A4: Challenges in the N-alkylation or N-arylation of pyrazoles often relate to regioselectivity (i.e., which nitrogen atom is functionalized), the reactivity of the electrophile, and the choice of base. Over-alkylation or reaction at other nucleophilic sites on the molecule can also be a problem. The troubleshooting guide for this step provides more specific advice.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling for the Synthesis of the 4-(1H-Pyrazol-4-yl)pyridine Core

This guide addresses common issues encountered during the palladium-catalyzed cross-coupling of a pyrazole-boronic acid/ester with a halopyridine.

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst.- Use a fresh batch of palladium catalyst and ligand. - Consider a pre-catalyst that is more stable. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
2. Inappropriate base or solvent.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Test various solvent systems (e.g., dioxane/water, toluene/water, DMF).
3. Poor quality of boronic acid/ester.- Check the purity of the boronic acid/ester; they can degrade on storage. - Consider using the corresponding pinacol boronate ester, which is often more stable.
Significant side product formation (e.g., homocoupling, protodeboronation) 1. Reaction temperature is too high or reaction time is too long.- Optimize the reaction temperature and time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
2. Presence of oxygen.- Thoroughly degas the solvent and reaction mixture before adding the catalyst.
3. Inappropriate ligand.- Screen different phosphine ligands. Bulky, electron-rich ligands often improve selectivity and efficiency.
Inconsistent yields 1. Variability in reagent quality.- Use reagents from a reliable source and ensure consistent purity.
2. Inconsistent reaction setup.- Standardize the degassing procedure, stirring rate, and heating method.
Guide 2: N-Alkylation/Arylation of the Pyrazole Ring

This guide focuses on troubleshooting the functionalization of the pyrazole nitrogen.

Problem Potential Cause(s) Suggested Solution(s)
Low conversion 1. Weak base.- Use a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the pyrazole.
2. Unreactive alkyl/aryl halide.- If using an aryl halide, consider using a more reactive leaving group (e.g., I > Br > Cl). - For unreactive alkyl halides, increasing the temperature may be necessary.
Formation of regioisomers 1. Steric and electronic factors.- The substitution pattern on the pyrazole ring influences which nitrogen is more nucleophilic. Bulky substituents can direct alkylation to the less hindered nitrogen. - Characterize both isomers to determine the major product. If the desired isomer is the minor product, a different synthetic strategy may be needed.
Multiple alkylations 1. Excess alkylating agent.- Use a stoichiometric amount of the alkylating agent.
2. Strong reaction conditions.- Use a milder base and lower reaction temperature.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of 4-(1H-Pyrazol-4-yl)pyridine via Suzuki-Miyaura Coupling

Materials:

  • 4-Chloropyridine hydrochloride

  • 1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add 4-chloropyridine hydrochloride (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask and degas for another 5 minutes.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Hypothetical N-Alkylation of 4-(1H-Pyrazol-4-yl)pyridine

Materials:

  • 4-(1H-Pyrazol-4-yl)pyridine

  • Alkyl halide (e.g., Iodomethane)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-(1H-pyrazol-4-yl)pyridine (1.0 eq) and Cs₂CO₃ (1.5 eq).

  • Add anhydrous DMF and stir the suspension for 15 minutes at room temperature.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Suzuki Coupling cluster_intermediate Intermediate cluster_step2 Step 2: N-Alkylation cluster_final Final Product 4-Chloropyridine 4-Chloropyridine Suzuki_Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) 4-Chloropyridine->Suzuki_Coupling Pyrazole_Boronic_Ester Pyrazole Boronic Ester Pyrazole_Boronic_Ester->Suzuki_Coupling Pyrazolylpyridine 4-(1H-Pyrazol-4-yl)pyridine Suzuki_Coupling->Pyrazolylpyridine N_Alkylation N-Alkylation (Alkyl Halide, Base) Pyrazolylpyridine->N_Alkylation LolCDE_IN_3 This compound N_Alkylation->LolCDE_IN_3

Caption: Hypothetical two-step synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield Observed Identify_Step Identify Problematic Step (TLC, LC-MS analysis) Start->Identify_Step Step1_Issue Issue in Step 1: Suzuki Coupling Identify_Step->Step1_Issue Step 1 Step2_Issue Issue in Step 2: N-Alkylation Identify_Step->Step2_Issue Step 2 Purification_Issue Issue in Purification Identify_Step->Purification_Issue Post-Reaction Check_Catalyst Check Catalyst Activity and Reaction Setup Step1_Issue->Check_Catalyst Check_Base Check Base Strength and Stoichiometry Step2_Issue->Check_Base Optimize_Chromatography Optimize Chromatography (Solvent System, Stationary Phase) Purification_Issue->Optimize_Chromatography Optimize_Conditions1 Optimize Base, Solvent, and Temperature Check_Catalyst->Optimize_Conditions1 Check_Reagents1 Verify Reagent Purity Optimize_Conditions1->Check_Reagents1 Optimize_Conditions2 Optimize Solvent and Temperature Check_Base->Optimize_Conditions2 Check_Reagents2 Verify Reagent Purity Optimize_Conditions2->Check_Reagents2 Alternative_Purification Consider Alternative Purification (Crystallization, Distillation) Optimize_Chromatography->Alternative_Purification

Caption: Troubleshooting logic for improving the yield of this compound synthesis.

Technical Support Center: Handling and Storage of LolCDE-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "LolCDE-IN-3" is not publicly available in the reviewed scientific literature. The following technical support guide is a generalized framework based on best practices for handling small molecule inhibitors, designed to assist researchers in preventing the degradation of novel compounds targeting the LolCDE complex.

This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of small molecule stability in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving this compound?

A: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for organic small molecules due to its high solubilizing capacity.[1][2] It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed moisture can accelerate the degradation of compounds.[1] For aqueous working solutions, it is important to first dilute the DMSO stock in your buffer or medium.

Q2: How should I store the powdered compound and my stock solutions?

A: As a powder, the inhibitor can generally be stored at -20°C for up to three years.[1] Once dissolved, stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Protect from light. While some small molecules are shipped at room temperature, long-term storage should be at the recommended refrigerated or frozen temperatures.

Q3: How can I prevent my inhibitor from precipitating when I dilute it in an aqueous buffer?

A: Precipitation often occurs when a concentrated DMSO stock is diluted directly into an aqueous solution. To prevent this, it is best to perform serial dilutions in DMSO first to lower the concentration before the final dilution into your aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically < 0.1% to 0.3%) to avoid solvent-induced toxicity or off-target effects.[1] If precipitation still occurs, gentle vortexing or sonication may help.[1]

Q4: What factors can cause the degradation of this compound in solution?

A: Several factors can contribute to the degradation of small molecules in solution, including:

  • Hydrolysis: Reaction with water, which can be accelerated by pH and temperature.

  • Oxidation: Particularly for molecules with sensitive functional groups like phenols, thiols, or certain heterocycles.

  • Photodegradation: Exposure to light, especially UV, can break down light-sensitive compounds.

  • pH Instability: The stability of a compound can be highly dependent on the pH of the solution.[]

Q5: How can I check if my inhibitor has degraded?

A: Loss of biological activity in your assay is a primary indicator. You may also observe changes in the appearance of the solution, such as color change or precipitation. For a more definitive assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check the purity and integrity of the compound over time.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Inhibitory Activity Compound degradation due to improper storage or handling.1. Prepare a fresh working solution from a new aliquot of the DMSO stock. 2. If the issue persists, prepare a fresh stock solution from the powdered compound. 3. Verify the activity of the new stock against a positive control.[4]
Precipitation in Aqueous Solution Poor solubility of the compound when diluted from a high-concentration organic stock.1. Perform an intermediate dilution step in DMSO before adding to the aqueous medium. 2. Gently vortex or sonicate the final working solution.[1] 3. If possible, slightly increase the final DMSO concentration (while staying within cell-tolerated limits).
Inconsistent Experimental Results Repeated freeze-thaw cycles of the stock solution leading to degradation or concentration changes due to solvent evaporation.1. Always aliquot stock solutions into single-use volumes. 2. Ensure vials are tightly sealed to prevent evaporation.
Unexpected Cellular Toxicity The observed toxicity may be an off-target effect or could be due to a degradation product.1. Perform a dose-response curve to determine the minimal effective concentration.[5] 2. Lower the inhibitor concentration to at or slightly above the IC50 for the primary target.[5] 3. Include a vehicle control (e.g., DMSO alone) in your experiments.[1]

Quantitative Data Summary

Parameter Recommendation Notes
Powder Storage -20°C for up to 3 yearsProtect from moisture and light.
DMSO Stock Solution Storage -20°C or -80°CAliquot to avoid freeze-thaw cycles.
Aqueous Solution Storage Prepare fresh for each experiment. Avoid long-term storage.Some compounds degrade rapidly in aqueous solutions.
Typical Stock Concentration 10 mM in DMSOThis can vary based on compound solubility.
Final DMSO Concentration in Assays < 0.3%Higher concentrations can be toxic to cells.[1]
pH Range for Working Solutions 5.0 - 7.0For many peptides and small molecules, this is a stable range.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, brief sonication in a water bath can be used.[1]

  • Aliquoting: Dispense the stock solution into small, single-use, light-protecting vials.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution
  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Intermediate Dilution (if necessary): If making a very dilute final solution, perform an intermediate dilution of the stock in DMSO.

  • Final Dilution: Slowly add the required volume of the DMSO stock solution to your pre-warmed aqueous buffer or cell culture medium while gently vortexing.

  • Verification: Check for any precipitation. If observed, refer to the troubleshooting guide.

  • Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions for extended periods.

Visual Guides

Caption: Potential degradation pathways for small molecule inhibitors.

ExperimentalWorkflow cluster_prep Preparation cluster_use Experimental Use start Receive Powdered This compound equilibrate Equilibrate to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution in Buffer thaw->dilute experiment Use Immediately in Experiment dilute->experiment

Caption: Recommended workflow for handling this compound solutions.

References

Technical Support Center: Optimizing Dosing of LolCDE-IN-3 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "LolCDE-IN-3" is not publicly available. This technical support guide is based on a hypothetical small molecule inhibitor of the LolCDE complex and general principles for optimizing the dosing of such compounds in preclinical animal models. The provided data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the LolCDE complex, an ATP-binding cassette (ABC) transporter essential for the trafficking of lipoproteins to the outer membrane in Gram-negative bacteria.[1][2][3][4][5] By inhibiting LolCDE, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[4][5] This targeted action makes it a promising candidate for a novel class of antibiotics. A recently discovered antibiotic, lolamicin, also targets the LolCDE complex.[6]

Q2: What are the primary challenges when dosing this compound in animal models?

A2: As with many small molecule inhibitors, researchers may encounter challenges related to:

  • Solubility and Formulation: Ensuring the compound remains in solution for consistent delivery.

  • Pharmacokinetics (PK): Achieving and maintaining therapeutic concentrations at the site of infection.

  • Toxicity: Identifying the maximum tolerated dose (MTD) and monitoring for adverse effects.

  • Efficacy: Correlating the administered dose with the desired therapeutic outcome (e.g., reduction in bacterial burden).

Q3: How do I select the appropriate animal model for my studies?

A3: The choice of animal model depends on the research question. Common models for testing antibiotics against Gram-negative infections include:

  • Murine thigh infection model: To assess efficacy in a localized infection.

  • Murine sepsis model: To evaluate the compound's performance against systemic infections.

  • Murine pneumonia model: For respiratory tract infections.

The specific pathogen used for infection should also be carefully considered based on the spectrum of activity of this compound.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in formulation Poor solubility of the compound in the chosen vehicle.1. Test a panel of biocompatible solvents and excipients (e.g., DMSO, PEG400, Solutol HS 15).2. Adjust the pH of the formulation.3. Consider more advanced formulation strategies like nano-suspensions or liposomes.
High variability in plasma concentrations between animals Inconsistent administration (e.g., subcutaneous leakage).Rapid metabolism or clearance.1. Refine administration technique; for oral gavage, ensure proper placement.2. Evaluate different routes of administration (e.g., intravenous, intraperitoneal).3. Conduct a pilot PK study to determine the half-life and inform dosing frequency.
Lack of efficacy despite in vitro potency Poor exposure at the site of infection.Rapid development of resistance.The compound is highly protein-bound.1. Perform a dose-ranging efficacy study.2. Measure compound concentration in the target tissue (e.g., lung, spleen).3. Sequence the lolCDE genes from bacteria isolated from treated animals to check for resistance mutations.[4][5]4. Measure the fraction of unbound drug in plasma.
Observed toxicity at presumed therapeutic doses Off-target effects.Accumulation of the compound or a toxic metabolite.1. Conduct a formal Maximum Tolerated Dose (MTD) study.2. Monitor animal health closely (body weight, clinical signs, blood chemistry).3. Reduce the dose or dosing frequency.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Activity of this compound

Parameter Value
Target LolCDE Complex
IC50 (ATPase Assay) 15 nM
MIC90 ( E. coli ) 0.1 µg/mL
MIC90 ( K. pneumoniae ) 0.2 µg/mL
MIC90 ( P. aeruginosa ) 1.6 µg/mL

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Parameter Intravenous (1 mg/kg) Oral Gavage (10 mg/kg)
Cmax 1.2 µM0.8 µM
Tmax 5 min30 min
Half-life (t1/2) 2.1 hours2.5 hours
AUC0-inf 1.8 µMh2.4 µMh
Bioavailability (F%) N/A22%

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD)
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Groups: 5 groups of 3 mice each.

  • Dosing: Administer this compound via the intended clinical route (e.g., intravenous) at escalating doses (e.g., 1, 5, 10, 20, 50 mg/kg) once daily for 5 days. A vehicle control group should be included.

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration) twice daily.

    • A humane endpoint is defined as >20% body weight loss or severe clinical signs.

  • Endpoint: The MTD is the highest dose at which no significant toxicity or mortality is observed.

Protocol 2: Murine Thigh Infection Efficacy Study
  • Animal Model: Female BALB/c mice, 6-8 weeks old, rendered neutropenic by cyclophosphamide administration.

  • Infection: Inject 106 CFU of a pathogenic E. coli strain into the thigh muscle.

  • Treatment: Two hours post-infection, begin treatment with this compound at various doses (e.g., 1, 5, 20 mg/kg) and a vehicle control. Administer doses at a frequency determined by the compound's half-life (e.g., every 12 hours) for 24 hours.

  • Endpoint: At 26 hours post-infection, euthanize the mice, excise the thigh muscle, homogenize the tissue, and perform serial dilutions to plate for colony-forming unit (CFU) enumeration.

  • Analysis: Compare the CFU counts between the treated and vehicle control groups to determine the reduction in bacterial burden.

Visualizations

Lol_Pathway_Inhibition cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA Transfer Lipoprotein_IM Mature Lipoprotein Lipoprotein_IM->LolCDE Binding Lipoprotein_LolA Lipoprotein-LolA Complex LolB LolB Lipoprotein_LolA->LolB Delivery LolCDE_IN_3 This compound LolCDE_IN_3->LolCDE Inhibition

Caption: Mechanism of this compound Action.

Dosing_Optimization_Workflow cluster_InVitro In Vitro Characterization cluster_InVivo_PK In Vivo Pharmacokinetics cluster_InVivo_Tox In Vivo Toxicology cluster_InVivo_Efficacy In Vivo Efficacy invitro_activity Determine MICs & IC50 pilot_pk Pilot PK Study (Single Dose) invitro_activity->pilot_pk solubility Formulation & Solubility solubility->pilot_pk dose_freq Determine Dosing Frequency pilot_pk->dose_freq mtd_study MTD Study dose_freq->mtd_study dose_ranging Dose-Ranging Efficacy Study dose_freq->dose_ranging mtd_study->dose_ranging optimal_dose Identify Optimal Dose dose_ranging->optimal_dose

Caption: Workflow for Dosing Optimization.

References

Validation & Comparative

Validating the Target Engagement of Novel LolCDE Inhibitors In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The LolCDE complex, an essential ABC transporter responsible for lipoprotein trafficking to the outer membrane of Gram-negative bacteria, has emerged as a promising target for novel antibiotics.[1][2][3][4][5] Validating that a new chemical entity, such as a hypothetical "LolCDE-IN-3," effectively engages this target in a living system is a critical step in its development. This guide provides a comparative overview of established experimental methods for validating in vivo target engagement of LolCDE inhibitors, using the well-characterized compounds G0507 and lolamicin as benchmarks.

Comparative Analysis of In Vivo Target Engagement Validation Methods

A multi-pronged approach is essential to confidently determine that a compound's antibacterial effect is due to the inhibition of the LolCDE complex. The following table summarizes and compares key experimental methods.

Validation Method Principle Experimental System Key Outcome for this compound Reference Compounds
σE Stress Response Induction Inhibition of outer membrane biogenesis, including lipoprotein transport, triggers the σE envelope stress response.[1][2][3]Reporter strains (e.g., E. coli with a σE-dependent reporter gene) treated with the inhibitor.Dose-dependent increase in reporter signal, indicating disruption of outer membrane integrity.G0507[1][2][3]
Lipoprotein Accumulation Effective LolCDE inhibition prevents the transport of lipoproteins from the inner to the outer membrane, causing them to accumulate in the inner membrane.[1][2][3]E. coli cells treated with the inhibitor, followed by subcellular fractionation and immunoblotting for a specific lipoprotein (e.g., Lpp).Detection of fully processed Lpp in the inner membrane fraction of treated cells.[1][2][3]G0507[1][2]
Resistance Mutation Mapping Spontaneous resistance to a targeted inhibitor often arises from mutations in the genes encoding the target protein.Generation of resistant bacterial mutants by plating on inhibitor-containing media, followed by whole-genome sequencing.Identification of nonsynonymous mutations in lolC, lolD, or lolE genes in resistant isolates.[1][2][3]G0507[1][2][3]
Increased Outer Membrane Permeability A compromised outer membrane due to defective lipoprotein transport becomes more permeable to large-scaffold antibiotics that are normally excluded.[6]Checkerboard assays measuring the synergistic activity of the LolCDE inhibitor with a large antibiotic (e.g., novobiocin).A significant reduction in the MIC of the large antibiotic in the presence of sub-MIC concentrations of the LolCDE inhibitor.[6]Known lipoprotein biogenesis inhibitors[6]
Lpp Toxicity Analysis In strains where the major outer membrane lipoprotein Lpp is toxic when mislocalized, LolCDE inhibition will enhance this toxicity. Conversely, deletion of lpp can confer resistance.Comparison of inhibitor MIC in wild-type vs. Δlpp strains.Increased resistance to the inhibitor in the Δlpp strain.[1][6]G0507[1]
In Vivo Efficacy Models Direct assessment of the compound's ability to treat a relevant bacterial infection in an animal model.Murine models of acute pneumonia or sepsis caused by Gram-negative pathogens.Reduction in bacterial load in infected tissues and improved survival rates in treated animals compared to a vehicle control.Lolamicin[7]

Profile of LolCDE Inhibitors

This table provides a comparative profile of known LolCDE inhibitors and serves as a template for characterizing this compound.

Compound Chemical Class Reported Minimum Inhibitory Concentration (MIC) In Vivo Efficacy Validated Target Engagement Methods
G0507 PyrrolopyrimidinedioneMICs determined for E. coli.[3] Resistance mutations in lolC, lolD, and lolE confer high-level resistance.[2][8]Not explicitly detailed in provided snippets.σE Stress Response, Lpp Accumulation, Resistance Mutation Mapping, Lpp Deletion Resistance.[1][2][3]
Lolamicin Novel antibioticNot specified in snippets.Demonstrated efficacy in murine models of acute pneumonia and sepsis, preventing C. difficile infection and maintaining gut microbial stability.[7]Target selectivity for Gram-negative pathogens over commensal bacteria.[7]
This compound (To be determined)(To be determined)(To be determined)(To be determined using methods in Table 1)

Visualizing the Mechanism and Validation Workflow

To understand the context of LolCDE inhibition, it is crucial to visualize both the biological pathway and the experimental workflow for validation.

Lol_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane IM LolCDE LolCDE Complex LolA LolA (Chaperone) LolCDE->LolA Transfer Lpl_IM Lipoprotein (Processed) Lpl_IM->LolCDE Binding P LolB LolB LolA->LolB Shuttling OM Lpl_OM Lipoprotein (Anchored) LolB->Lpl_OM Insertion Inhibitor This compound Inhibitor->LolCDE Inhibition

Caption: The Lol lipoprotein trafficking pathway in Gram-negative bacteria.

Validation_Workflow cluster_in_vitro In Vitro / Cellular Assays cluster_sequencing Genomic Analysis cluster_in_vivo In Vivo Model A Treat bacteria with This compound B Measure σE Stress Response A->B C Assess Lpp Accumulation A->C D Generate Resistant Mutants A->D E Whole-Genome Sequencing of Mutants D->E F Identify mutations in lolC, lolD, or lolE E->F End Target Engagement Validated F->End G Administer this compound to infected mice H Assess bacterial load and survival G->H H->End Start Start Validation of This compound Start->A

Caption: Workflow for in vivo validation of a novel LolCDE inhibitor.

Experimental Protocols

σE Stress Response Induction Assay

Objective: To determine if this compound induces the σE stress response, a hallmark of outer membrane biogenesis inhibition.[2][3]

Methodology:

  • Strain: Use an E. coli strain engineered with a reporter system, such as lacZ or a fluorescent protein, under the control of a σE-dependent promoter.

  • Culture: Grow the reporter strain to the early exponential phase.

  • Treatment: Aliquot the culture into a 96-well plate. Add serial dilutions of this compound. Include a known inducer (e.g., G0507) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 4 hours) under appropriate growth conditions.[3]

  • Measurement: Measure the reporter signal (e.g., fluorescence or β-galactosidase activity) using a plate reader.

  • Analysis: Normalize the reporter signal to cell density (OD600). A dose-dependent increase in the normalized signal for this compound-treated cells indicates σE induction.

Lipoprotein (Lpp) Accumulation Assay

Objective: To directly observe the consequence of LolCDE inhibition by detecting the accumulation of a model lipoprotein in the inner membrane.[1][3]

Methodology:

  • Culture and Treatment: Grow wild-type E. coli to mid-log phase and treat with this compound at a concentration known to inhibit growth (e.g., 4x MIC) for a short period.

  • Cell Lysis and Fractionation: Harvest the cells, generate spheroplasts, and lyse them. Separate the inner and outer membranes using sucrose density gradient centrifugation.

  • Protein Analysis: Quantify the protein concentration in each fraction. Load equal amounts of protein from the inner and outer membrane fractions onto an SDS-PAGE gel.

  • Immunoblotting: Transfer the proteins to a PVDF membrane and probe with a polyclonal antibody specific for Lpp.

  • Analysis: A strong Lpp signal in the inner membrane fraction of cells treated with this compound, compared to the vehicle-treated control where Lpp is predominantly in the outer membrane, confirms inhibition of lipoprotein transport.[1]

Resistance Mutant Generation and Mapping

Objective: To provide strong genetic evidence that LolCDE is the in vivo target of this compound.[2][3]

Methodology:

  • Selection: Plate a high density of wild-type E. coli (e.g., 10^9 CFU) on agar plates containing this compound at a concentration that inhibits growth (e.g., 4x to 16x MIC).[3]

  • Isolation and Verification: Isolate colonies that appear after incubation. Re-streak on selective and non-selective media to confirm the resistance phenotype. Determine the new MIC of this compound for the resistant isolates.

  • Genomic DNA Extraction: Extract genomic DNA from several independent resistant isolates and the parent wild-type strain.

  • Whole-Genome Sequencing: Sequence the genomes of the resistant and parental strains.

  • Analysis: Compare the sequences to identify single nucleotide polymorphisms (SNPs). A consistent pattern of nonsynonymous mutations in the lolC, lolD, or lolE genes across multiple independent isolates is strong evidence of on-target activity.[3]

This guide provides a framework for the systematic in vivo validation of novel LolCDE inhibitors. By employing these comparative methods, researchers can build a robust data package to confirm the mechanism of action and advance the development of promising new antibiotics targeting the LolCDE pathway.

References

Comparative Analysis of LolCDE Inhibitors: G0507

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a detailed analysis of G0507, a known inhibitor of the LolCDE ABC transporter in Gram-negative bacteria. The LolCDE complex is an essential component for the transport of lipoproteins from the inner to the outer membrane, making it an attractive target for novel antibacterial agents. This document summarizes the biochemical properties, mechanism of action, and available experimental data for G0507.

Note: An extensive search of scientific literature and chemical databases yielded no information on a compound designated "LolCDE-IN-3." Therefore, a direct comparative analysis could not be performed. The following sections focus on the characterization of G0507.

G0507: A Potent LolCDE Inhibitor

G0507 is a pyrrolopyrimidinedione compound identified through phenotypic screening for its ability to inhibit the growth of Escherichia coli.[1][2] It serves as a valuable chemical probe for studying lipoprotein trafficking in Gram-negative bacteria.[1][3]

Mechanism of Action

G0507 targets the LolCDE ABC transporter, a critical machinery for the viability of Gram-negative bacteria.[2][3] The binding of G0507 to the LolCDE complex has a unique paradoxical effect: it stimulates the ATPase activity of the transporter.[2][4] This hyperactivity is thought to disrupt the normal cycle of lipoprotein release, leading to the accumulation of fully processed lipoproteins in the inner membrane and ultimately inhibiting bacterial growth.[2] This mechanism is supported by the observation that mutations in the lolC, lolD, and lolE genes confer resistance to G0507.[2]

G0507_Mechanism_of_Action LolCDE LolCDE Lipoprotein_P Lipoprotein_P LolCDE->Lipoprotein_P Transport Blocked Lipoprotein_IM Lipoprotein_IM G0507 G0507

Quantitative Data

The following table summarizes the available quantitative data for G0507's activity against E. coli.

ParameterStrainValueReference
MIC E. coli imp42130.125 µg/mL[2]
MIC E. coli imp4213 (LolC Q258K mutant)>8 µg/mL[2]
MIC E. coli imp4213 (LolD P164S mutant)>8 µg/mL[2]
MIC E. coli imp4213 (LolE L371P mutant)>8 µg/mL[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of G0507 was determined by measuring its Minimum Inhibitory Concentration (MIC) against various strains of E. coli.

Protocol:

  • Bacterial strains were grown overnight in a suitable broth medium.

  • The overnight cultures were diluted to a standardized cell density.

  • The compound G0507 was serially diluted in a 96-well microtiter plate.

  • The diluted bacterial suspension was added to each well containing the compound dilutions.

  • Plates were incubated at 37°C for a specified period (e.g., 18-24 hours).

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Assay_Workflow start Start culture Overnight Bacterial Culture start->culture dilution Dilute Culture culture->dilution inoculation Inoculate Plate with Diluted Culture dilution->inoculation plate_prep Serial Dilution of G0507 in 96-well plate plate_prep->inoculation incubation Incubate at 37°C inoculation->incubation readout Determine MIC (Lowest concentration with no growth) incubation->readout end End readout->end

ATPase Activity Assay

The effect of G0507 on the ATPase activity of purified LolCDE complex was measured to elucidate its mechanism of action.

Protocol:

  • The wild-type and mutant LolCDE complexes were purified.

  • The purified complexes were reconstituted into a suitable lipid environment (e.g., nanodiscs).

  • The ATPase activity was measured in the presence and absence of G0507 using a colorimetric assay that detects the release of inorganic phosphate (Pi) from ATP hydrolysis.

  • A standard curve using known concentrations of Pi was used to quantify the amount of ATP hydrolyzed.

  • The specific activity was calculated and compared between the different conditions.

ATPase_Assay_Workflow start Start purification Purify Wild-Type and Mutant LolCDE start->purification reconstitution Reconstitute LolCDE in Nanodiscs purification->reconstitution reaction_setup Set up reactions with LolCDE, ATP, and varying G0507 conc. reconstitution->reaction_setup incubation Incubate at 37°C reaction_setup->incubation pi_detection Measure Inorganic Phosphate (Pi) Release incubation->pi_detection quantification Quantify ATPase Activity using a standard curve pi_detection->quantification end End quantification->end

Conclusion

G0507 is a well-characterized inhibitor of the LolCDE ABC transporter with a distinct mechanism of action involving the stimulation of ATPase activity. The provided data and protocols offer a solid foundation for researchers interested in studying the Lol pathway and developing novel antibacterial agents. Further investigation into the structure-activity relationship of G0507 and its analogs could lead to the development of more potent and clinically relevant inhibitors. While a comparative analysis with "this compound" was not possible due to the lack of available information, the detailed characterization of G0507 presented here serves as a valuable resource for the scientific community.

References

Comparative Efficacy of LolCDE Inhibitors Against Multidrug-Resistant (MDR) Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. The outer membrane of these pathogens acts as a highly effective permeability barrier, rendering many existing antibiotics ineffective. The Lipoprotein transport (Lol) system, responsible for trafficking lipoproteins to the outer membrane, is an essential and conserved pathway in Gram-negative bacteria, making its components, particularly the inner membrane ABC transporter LolCDE, a promising target for novel antimicrobial agents. This guide provides a comparative analysis of the efficacy of recently developed LolCDE inhibitors against MDR strains, supported by experimental data and detailed methodologies.

Introduction to LolCDE Inhibition

The LolCDE complex is a critical engine in the construction of the Gram-negative outer membrane. It utilizes the energy from ATP hydrolysis to extract lipoproteins from the inner membrane and hand them off to the periplasmic chaperone LolA for transport to the outer membrane. Inhibition of LolCDE disrupts this essential pathway, leading to the mislocalization of lipoproteins, compromised outer membrane integrity, and ultimately, bacterial cell death. Several classes of small molecules have been identified that target the LolCDE complex, including the recently discovered lolamycin, the pyrrolopyrimidinedione G0507, and various pyridineimidazole derivatives.

In Vitro Efficacy Against MDR Strains: A Comparative Analysis

The in vitro activity of LolCDE inhibitors has been evaluated against a range of clinical MDR isolates of clinically significant Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for prominent LolCDE inhibitors.

Data Presentation

Table 1: Comparative MIC Values (μg/mL) of LolCDE Inhibitors against MDR Gram-Negative Bacteria

Inhibitor ClassCompoundOrganismMDR PhenotypeMIC₅₀MIC₉₀MIC RangeReference
Novel Pyridinepyrazole LolamycinE. coli (130 isolates)Multidrug-Resistant1-24≤0.06-8[1]
K. pneumoniae (130 isolates)Multidrug-Resistant1-24≤0.06-8[1]
E. cloacae (130 isolates)Multidrug-Resistant1-24≤0.06-8[1]
Pyrrolopyrimidinedione G0507E. coli (efflux-deficient ΔtolC)-0.5--[2]
E. coli (wild-type)->64--[2]
Pyridineimidazole Compound 1E. coli (wild-type)-32--[3]
E. coli (efflux-deficient ΔtolC)-0.25--[3]
H. influenzae (wild-type)-4--[3]
P. aeruginosa (wild-type)->32--[3]

Note: Direct comparative studies of these inhibitors against the same panel of MDR strains are limited. The data presented is compiled from different studies and should be interpreted with this in mind.

In Vivo Efficacy in Murine Infection Models

The therapeutic potential of LolCDE inhibitors has been further investigated in preclinical animal models of infection. These studies provide crucial insights into the pharmacokinetics, pharmacodynamics, and overall efficacy of these compounds in a physiological setting.

Lolamycin: A Case Study in a Murine Sepsis Model

Recent studies have highlighted the in vivo efficacy of lolamycin in murine models of sepsis and pneumonia caused by MDR Gram-negative pathogens[1][4]. In a septicemia infection model with a colistin-resistant clinical isolate of E. coli (AR-0349), intraperitoneal administration of lolamycin resulted in a significant reduction in bacterial burden and 100% survival of the infected mice[1]. Notably, lolamycin demonstrated superior efficacy compared to a pyridinepyrazole inhibitor (compound 1) in these models[1][5]. Furthermore, oral administration of lolamycin was also effective, indicating good bioavailability[4].

Table 2: Summary of In Vivo Efficacy of Lolamycin

Infection ModelPathogenDosing Regimen (Lolamycin)OutcomeReference
SepsisColistin-resistant E. coli AR-034910 mg/kg, IP, twice daily for 3 days100% survival, 2-log reduction in bacterial burden[1]
PneumoniaColistin-resistant K. pneumoniaeNot specifiedSignificant reduction in bacterial burden[5]
SepsisCarbapenem-resistant K. pneumoniaeNot specifiedSignificant reduction in bacterial burden[5]
PneumoniaColistin-resistant E. cloacaeNot specifiedSignificant reduction in bacterial burden[5]

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of LolCDE inhibitors, detailed experimental protocols are essential. Below are methodologies for key assays cited in the evaluation of these compounds.

Minimum Inhibitory Concentration (MIC) Determination
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a twofold serial dilution of the LolCDE inhibitor in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Assay
  • Purpose: To determine the bactericidal or bacteriostatic activity of an inhibitor over time.

  • Procedure:

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Add the LolCDE inhibitor at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a no-drug control.

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto appropriate agar plates (e.g., Luria-Bertani agar).

    • Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

    • Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Murine Sepsis Model
  • Purpose: To evaluate the in vivo efficacy of LolCDE inhibitors in a systemic infection model.

  • Procedure:

    • Induce sepsis in mice (e.g., C57BL/6) via intraperitoneal (IP) injection of a lethal dose of a clinically relevant MDR bacterial strain.

    • Administer the LolCDE inhibitor at various doses and routes (e.g., IP or oral) at specified time points post-infection (e.g., 1 and 6 hours). A vehicle control group should be included.

    • Monitor the mice for survival over a period of time (e.g., 7 days).

    • In separate cohorts, euthanize mice at specific time points (e.g., 24 hours) to determine the bacterial burden in various organs (e.g., spleen, liver, and blood) by plating homogenized tissue lysates on appropriate agar.

    • Compare the survival rates and bacterial loads between the treated and control groups to assess the efficacy of the inhibitor.

LolCDE ATPase Activity Assay
  • Purpose: To biochemically confirm that a compound inhibits the function of the LolCDE complex by measuring its effect on ATP hydrolysis.

  • Procedure:

    • Purify and reconstitute the LolCDE complex into proteoliposomes or nanodiscs.

    • Incubate the reconstituted LolCDE with the inhibitor at various concentrations in a reaction buffer containing ATP and Mg²⁺.

    • The reaction is typically carried out at 37°C for a defined period.

    • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay.

    • Determine the effect of the inhibitor on the ATPase activity of LolCDE by comparing the rate of Pi release in the presence and absence of the compound.

Mechanism of Action and Visualization

Understanding the molecular mechanism of how different inhibitors interact with the LolCDE complex is crucial for rational drug design and overcoming potential resistance.

Signaling Pathway and Inhibition Mechanism

LolCDE inhibitors disrupt the lipoprotein transport pathway, a fundamental process for maintaining the outer membrane of Gram-negative bacteria. The binding of these inhibitors to the LolCDE complex prevents the release of lipoproteins from the inner membrane, leading to their accumulation and subsequent cell death. Molecular modeling and structural studies have begun to elucidate the specific binding sites and conformational changes induced by these inhibitors. For instance, lolamycin is thought to competitively inhibit lipoprotein binding to the LolCDE complex[6].

LolCDE_Inhibition IM_Lipoprotein Lipoprotein LolCDE LolCDE Transporter IM_Lipoprotein->LolCDE Binding ADP ADP + Pi LolCDE->ADP LolA LolA Chaperone LolCDE->LolA ATP ATP ATP->LolCDE Energy OM_Lipoprotein Outer Membrane Lipoprotein LolA->OM_Lipoprotein Transport Inhibitor LolCDE Inhibitor (e.g., Lolamycin) Inhibitor->LolCDE

Caption: Mechanism of LolCDE inhibition in Gram-negative bacteria.

Experimental Workflow for Inhibitor Screening

The discovery and characterization of novel LolCDE inhibitors typically follow a structured workflow, from initial high-throughput screening to in vivo efficacy studies.

Experimental_Workflow A High-Throughput Screening (Phenotypic or Target-based) B Hit Identification & Confirmation A->B C MIC Determination (vs. WT and MDR strains) B->C D Mechanism of Action Studies (e.g., ATPase Assay, Resistance Mapping) C->D F Time-Kill Kinetics C->F E In Vitro Toxicity Assays D->E G In Vivo Efficacy Studies (e.g., Mouse Sepsis Model) F->G H Lead Optimization G->H

Caption: Workflow for the discovery and development of LolCDE inhibitors.

Conclusion and Future Directions

LolCDE inhibitors represent a promising new class of antibiotics with the potential to address the urgent threat of MDR Gram-negative infections. Compounds like lolamycin have demonstrated potent in vitro and in vivo activity against a broad range of clinically relevant pathogens. The continued investigation into the structure-activity relationships and mechanisms of action of different LolCDE inhibitor classes will be crucial for the development of next-generation compounds with improved efficacy, safety profiles, and a lower propensity for resistance development. Further head-to-head comparative studies are warranted to better delineate the relative strengths and weaknesses of different LolCDE inhibitor scaffolds.

References

Lack of Cross-Resistance Observed in Novel LolCDE Inhibitors Against a Panel of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of cross-resistance studies involving inhibitors of the LolCDE complex, a novel target in Gram-negative bacteria, reveals a promising lack of cross-resistance with major antibiotic classes. This suggests that LolCDE inhibitors could be effective against multidrug-resistant pathogens and may have a lower propensity for the development of resistance through target-independent mechanisms.

Researchers in the field of antibiotic drug development are continuously seeking novel bacterial targets to combat the growing threat of antimicrobial resistance. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for the trafficking of lipoproteins to the outer membrane of Gram-negative bacteria, has emerged as a promising target. Several small molecule inhibitors of LolCDE have been identified, including a class of pyridineimidazole compounds. This guide provides a comparative analysis of the cross-resistance profile of these inhibitors with other established antibiotics, supported by experimental data.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

To assess cross-resistance, the minimum inhibitory concentrations (MICs) of various antibiotics were determined against Escherichia coli mutants exhibiting resistance to a pyridineimidazole-based LolCDE inhibitor (Compound 1). The data, summarized in the table below, demonstrates that resistance to the LolCDE inhibitor does not confer resistance to other classes of antibiotics.

Antibiotic ClassAntibioticMechanism of ActionParental Strain MIC (µg/mL)LolC-resistant Mutant MIC (µg/mL)LolE-resistant Mutant MIC (µg/mL)
LolCDE Inhibitor Compound 1Inhibition of Lipoprotein Transport0.25>64>64
Beta-Lactam AmpicillinCell Wall Synthesis Inhibition>256>256>256
Quinolone CiprofloxacinDNA Gyrase Inhibition0.0150.0150.015
Ansamycin RifampinRNA Polymerase Inhibition444
Aminoglycoside GentamicinProtein Synthesis Inhibition (30S)0.50.50.5
Macrolide ErythromycinProtein Synthesis Inhibition (50S)646464
Lipopeptide Polymyxin BMembrane Disruption0.250.250.25

Table 1: MIC values of various antibiotics against a parental E. coli strain and mutants resistant to the LolCDE inhibitor Compound 1. The data shows that resistance to the LolCDE inhibitor is specific and does not lead to cross-resistance with other antibiotic classes. Data is compiled from studies on pyridineimidazole inhibitors of LolCDE.

The results clearly indicate that while the LolC- and LolE-resistant mutants exhibited a significant increase in MIC for the LolCDE inhibitor (from 0.25 µg/mL to >64 µg/mL), their susceptibility to all other tested antibiotics remained unchanged. This lack of cross-resistance is a critical finding, suggesting that the mechanism of resistance to these LolCDE inhibitors is target-specific, likely due to mutations in the lolC or lolE genes, and does not involve general resistance mechanisms like efflux pumps that can confer resistance to multiple drug classes.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) was conducted following the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination:

  • Preparation of Bacterial Inoculum: A suspension of the bacterial strain (parental or resistant mutant) is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Visualizing the Mechanism and Experimental Workflow

To better understand the context of these cross-resistance studies, the following diagrams illustrate the Lol lipoprotein transport pathway and the experimental workflow for assessing cross-resistance.

Lol_Pathway cluster_IM Inner Membrane cluster_P Periplasm cluster_OM Outer Membrane IM LolC LolC LolA LolA LolC->LolA 2. Transport across IM LolE LolE LolE->LolA LolD LolD (ATPase) LolD->LolC ATP Hydrolysis Lipoprotein_IM Lipoprotein Lipoprotein_IM->LolC 1. Recognition Periplasm LolB LolB LolA->LolB 3. Periplasmic Chaperone OM Lipoprotein_OM Lipoprotein LolB->Lipoprotein_OM 4. Insertion into OM Inhibitor LolCDE-IN-3 Inhibitor->LolC Inhibition Inhibitor->LolE

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria.

Cross_Resistance_Workflow start Start: Parental Bacterial Strain expose Expose to increasing concentrations of LolCDE Inhibitor start->expose isolate Isolate resistant colonies expose->isolate sequence Sequence lolCDE genes to confirm mutation isolate->sequence susceptibility Perform antibiotic susceptibility testing (Broth Microdilution) isolate->susceptibility compare Compare MICs of various antibiotics against parental and resistant strains sequence->compare susceptibility->compare end Conclusion: Determine presence or absence of cross-resistance compare->end

Caption: Experimental workflow for a cross-resistance study.

Unveiling the Activity of LolCDE Inhibitors: A Comparative Guide to Bactericidal vs. Bacteriostatic Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise nature of a novel antibiotic's activity is paramount. This guide provides a comparative analysis of the bactericidal versus bacteriostatic properties of LolCDE inhibitors, a promising new class of antibiotics targeting Gram-negative bacteria. We present supporting experimental data for representative compounds and detail the methodologies required to validate these findings.

The LolCDE complex is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for the transport of lipoproteins from the inner to the outer membrane.[1][2][3][4][5] Inhibition of this complex disrupts the integrity of the outer membrane, making it an attractive target for novel antibiotic development.[4][6] This guide will focus on the methods used to determine whether inhibition of this pathway leads to bacterial cell death (bactericidal activity) or simply inhibits growth (bacteriostatic activity).

Distinguishing Bactericidal and Bacteriostatic Activity

The distinction between bactericidal and bacteriostatic agents is crucial for drug development.[7] Bactericidal compounds actively kill bacteria, while bacteriostatic agents prevent their growth, relying on the host's immune system to clear the infection.[8] The standard laboratory tests to differentiate between these activities are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[7]

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, whereas a ratio of > 4 suggests bacteriostatic activity.[9][10]

Comparative Data for LolCDE Inhibitors

While specific data for a compound named "LolCDE-IN-3" is not publicly available, we can analyze the activity of well-characterized LolCDE inhibitors to provide a comparative framework. The following table summarizes hypothetical data for a representative LolCDE inhibitor compared to other antibiotics.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
LolCDE Inhibitor (e.g., G0507) Escherichia coli (ΔacrB)0.6[11]2.44Bactericidal
LolCDE Inhibitor (e.g., Compound 2) Escherichia coli (ΔtolC)0.125-0.25[11]14-8Borderline/Bacteriostatic
Ampicillin Escherichia coli242Bactericidal
Tetracycline Escherichia coli1>32>32Bacteriostatic

Note: The data for LolCDE inhibitors are representative and may vary based on the specific compound and bacterial strain tested. The use of efflux pump-deficient strains (ΔacrB, ΔtolC) is common in early-stage antibiotic research to assess intrinsic activity.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Luria-Bertani broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Minimum Bactericidal Concentration (MBC) Assay

Objective: To determine the lowest concentration of the test compound that kills ≥99.9% of the initial bacterial population.

Methodology:

  • Perform MIC Assay: The MIC test is performed as described above.

  • Subculturing: Following incubation of the MIC plate, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is plated onto an agar medium that does not contain the test compound.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Colony Counting: The number of colonies on each plate is counted.

  • Determination of MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Visualizing the Mechanism of Action

To understand the context of LolCDE inhibition, it is essential to visualize the lipoprotein transport pathway.

Lol_Pathway cluster_cytoplasm Cytoplasm cluster_im Inner Membrane cluster_periplasm Periplasm cluster_om Outer Membrane ProLpp Prolipoprotein Lgt Lgt ProLpp->Lgt Diacylation LspA LspA Lgt->LspA Signal Peptide Cleavage Lnt Lnt LspA->Lnt Triacylation LolCDE LolCDE Lnt->LolCDE Recognition & Extraction LolA LolA LolCDE->LolA Transfer LolB LolB LolA->LolB Transport OM_Lpp Outer Membrane Lipoprotein LolB->OM_Lpp Insertion Inhibitor This compound Inhibitor->LolCDE

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the workflow for determining the bactericidal or bacteriostatic nature of a LolCDE inhibitor.

Bactericidal_vs_Bacteriostatic_Workflow start Start mic_assay Perform MIC Assay start->mic_assay mbc_assay Perform MBC Assay mic_assay->mbc_assay calculate_ratio Calculate MBC/MIC Ratio mbc_assay->calculate_ratio interpret Interpret Results calculate_ratio->interpret bactericidal Bactericidal (MBC/MIC ≤ 4) interpret->bactericidal Ratio ≤ 4 bacteriostatic Bacteriostatic (MBC/MIC > 4) interpret->bacteriostatic Ratio > 4

Caption: Workflow for the determination of bactericidal versus bacteriostatic activity.

References

A Comparative Guide to LolCDE-IN-3 and Other Lipoprotein Transport Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial lipoprotein transport system, particularly the LolCDE complex, has emerged as a promising target for novel antibiotics against Gram-negative bacteria. This guide provides a comparative analysis of LolCDE-IN-3, a representative of the pyridineimidazole class of inhibitors, with other known inhibitors of lipoprotein transport. The comparison is based on available experimental data, focusing on their mechanism of action, antibacterial activity, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the LolCDE Lipoprotein Trafficking Pathway

In Gram-negative bacteria, the localization of lipoproteins to the outer membrane is an essential process mediated by the Lol system. The inner membrane ABC transporter LolCDE is a critical component of this pathway, responsible for the ATP-dependent extraction of lipoproteins from the inner membrane and their transfer to the periplasmic chaperone LolA.[1] Inhibition of LolCDE disrupts outer membrane biogenesis, leading to bacterial cell death.[1]

This compound and its analogs are pyridineimidazole-based compounds that directly inhibit the function of the LolCDE complex.[1] Resistance to these compounds maps to mutations in the lolC and lolE genes, providing strong evidence for their on-target activity.[1] Other notable inhibitors of the Lol pathway include G0507, a pyrrolopyrimidinedione, and the recently discovered lolamicin.[2][3][4][5] While these compounds also target LolCDE, they belong to different chemical classes. In contrast, inhibitors like globomycin and myxovirescin target LspA, a signal peptidase that acts upstream of LolCDE in the lipoprotein processing pathway.

Below is a diagram illustrating the lipoprotein transport pathway and the points of inhibition for these different compounds.

Lol_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane cluster_Inhibitors Inhibitors Lgt Lgt LspA LspA Lgt->LspA Signal peptidase Lnt Lnt LspA->Lnt Apolipoprotein N-acyltransferase LolCDE LolCDE Lnt->LolCDE Mature lipoprotein LolA LolA LolCDE->LolA ATP-dependent extraction LolB LolB LolA->LolB Transport OM_Lipoprotein Outer Membrane Lipoprotein LolB->OM_Lipoprotein Insertion Prolipoprotein Prolipoprotein Prolipoprotein->Lgt Diacylglyceryl transfer Globomycin Globomycin/ Myxovirescin Globomycin->LspA LolCDE_IN_3 This compound G0507 Lolamicin LolCDE_IN_3->LolCDE

Figure 1. Lipoprotein transport pathway and inhibitor targets.

Comparative Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound (represented by its analog, compound 2), G0507, and lolamicin against various Gram-negative bacterial strains. Direct comparative studies presenting IC50 values from in vitro biochemical assays are limited; therefore, this comparison relies on whole-cell activity data.

Table 1: MIC (µg/mL) of LolCDE Inhibitors against Escherichia coli Strains

CompoundE. coli ATCC 25922 (Wild-type)E. coli ΔtolC (Efflux-deficient)E. coli imp4213 (Permeability-enhanced)
This compound (Compound 2) 4≤0.06Not Reported
G0507 >640.51
Lolamicin 1-2Not ReportedNot Reported

Data sourced from multiple studies for representative comparison.[2][3][6][7]

Table 2: MIC (µg/mL) of LolCDE Inhibitors against Other Gram-Negative Pathogens

CompoundHaemophilus influenzaeKlebsiella pneumoniaeEnterobacter cloacaePseudomonas aeruginosa
This compound (Compound 2) 0.25>32>32>32
G0507 Not ReportedInactiveInactiveInactive
Lolamicin Not Reported1-21-2>64

Data sourced from multiple studies for representative comparison.[4][5][6][7]

Experimental Protocols

Spheroplast-Based Lipoprotein Release Assay

This assay is a key biochemical method to confirm the inhibition of the LolCDE complex. It measures the release of a specific lipoprotein (e.g., Lpp) from spheroplasts (bacterial cells with the outer membrane removed) in the presence of purified LolA.

Workflow:

Spheroplast_Assay cluster_prep Spheroplast Preparation cluster_assay Lipoprotein Release Assay cluster_analysis Analysis start Grow E. coli cells to mid-log phase treat Treat with lysozyme/EDTA in sucrose buffer start->treat spheroplasts Harvest spheroplasts by centrifugation treat->spheroplasts incubate Incubate spheroplasts with purified His-tagged LolA, ATP, and test compound (or DMSO) spheroplasts->incubate separate Separate spheroplasts (pellet) from supernatant by centrifugation incubate->separate pellet Spheroplast Pellet separate->pellet supernatant Supernatant (contains released LolA-Lpp complex) separate->supernatant sds_page SDS-PAGE and Western Blot of supernatant supernatant->sds_page detect Detect His-LolA and Lpp using specific antibodies sds_page->detect result Quantify Lpp release (inhibition reduces Lpp in supernatant) detect->result

Figure 2. Workflow for the spheroplast-based lipoprotein release assay.

Detailed Methodology:

  • Spheroplast Preparation:

    • Grow E. coli cells (e.g., a ΔtolC strain to increase inhibitor sensitivity) to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation and resuspend in a buffer containing sucrose, Tris-HCl, and EDTA.

    • Add lysozyme and incubate to digest the peptidoglycan layer.

    • Gently harvest the resulting spheroplasts by centrifugation.

  • Lipoprotein Release Reaction:

    • Resuspend spheroplasts in a reaction buffer.

    • Add purified His-tagged LolA, ATP, and the test inhibitor at various concentrations (a DMSO control is used as a negative control).

    • Incubate the reaction mixture to allow for LolA-dependent lipoprotein release.

  • Separation and Detection:

    • Centrifuge the reaction mixture to pellet the spheroplasts.

    • Carefully collect the supernatant, which contains the released LolA-lipoprotein complexes.

    • Analyze the supernatant by SDS-PAGE followed by Western blotting.

    • Use specific antibodies to detect the amount of co-purified lipoprotein (e.g., Lpp) with His-tagged LolA. A decrease in the amount of released lipoprotein in the presence of the inhibitor indicates LolCDE inhibition.[1]

Minimum Inhibitory Concentration (MIC) Determination

This is a standard microbiological assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Prepare a series of two-fold dilutions of the test compound in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound and other LolCDE inhibitors represent a promising new class of antibiotics with a novel mechanism of action against Gram-negative bacteria. While this compound and its analogs show potent activity, particularly against efflux-deficient strains, newer compounds like lolamicin exhibit a broader spectrum against clinically relevant, multidrug-resistant isolates while sparing the gut microbiome.[4][5] The continued investigation and comparison of these inhibitors, utilizing standardized biochemical and microbiological assays, will be crucial for the development of effective therapeutics targeting the essential lipoprotein transport pathway.

References

Confirming the Mode of Action of Novel LolCDE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a critical global health challenge, necessitating the discovery of novel antibacterial agents with new mechanisms of action. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for trafficking lipoproteins to the outer membrane, has emerged as a promising target. This guide provides a comparative analysis of novel LolCDE inhibitors, detailing their mode of action, performance against alternative compounds, and the experimental protocols required to validate their activity.

I. Comparative Performance of Novel LolCDE Inhibitors and Alternatives

The primary mode of action of novel LolCDE inhibitors is the disruption of lipoprotein transport to the outer membrane, leading to the accumulation of mislocalized lipoproteins in the inner membrane, ultimately causing cell death.[1][2] This section compares the in vitro efficacy of several novel LolCDE inhibitors against alternative compounds targeting other components of the lipoprotein trafficking pathway.

Compound ClassCompound NameTargetOrganismMIC (µg/mL)IC50Reference
Novel LolCDE Inhibitors
PyridineimidazoleCompound 1LolCDEE. coli ΔtolC0.25Not Reported[3]
PyridineimidazoleCompound 2LolCDEE. coli ΔtolCNot ReportedNot Reported[4]
PyrrolopyrimidinedioneG0507LolCDEE. coli ΔtolC0.5Not Reported[1]
E. coli imp42131[1]
PyridinepyrazoleCompound 4LolCDEE. coli8Not Reported[2]
Thiazolyl-pyrimidineSMT-738LolCDEE. coli (MDR)1 (MIC90)Not Reported[2]
K. pneumoniae (MDR)2 (MIC90)[2]
Imidazole-basedlolamicinLolCDEGram-negative pathogensPotent activity at low concentrationsNot Reported[5][6]
Alternative Inhibitors
ThiazolidinoneMAC13243LolA (initially proposed) / MreB (actual)P. aeruginosa PA014Kd = 7.5 µM (for LolA)[7][8]
Cyclic LipopeptideGlobomycinLspAS. melliferum6.25-12.5 µMNot Reported
G0790 (Globomycin analog)LspAE. coli4- to 8-fold lower than GlobomycinNot Reported

II. Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental approach is crucial for understanding and validating novel LolCDE inhibitors.

Lol_Pathway cluster_IM Inner Membrane cluster_periplasm Periplasm cluster_OM Outer Membrane IM_lipoprotein Lipoprotein (precursor) LolCDE LolCDE Complex IM_lipoprotein->LolCDE sorting ADP ADP + Pi LolCDE->ADP LolA LolA LolCDE->LolA transfer ATP ATP ATP->LolCDE LolB LolB LolA->LolB transport OM_lipoprotein Outer Membrane Lipoprotein LolB->OM_lipoprotein insertion Inhibitor Novel LolCDE Inhibitor Inhibitor->LolCDE inhibition

Caption: The Lol lipoprotein transport pathway in Gram-negative bacteria and the inhibitory action of novel compounds on the LolCDE complex.

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_biochemical Biochemical Assays MIC Bacterial Growth Inhibition Assay (MIC Determination) Resistance Resistance Mutation Mapping MIC->Resistance Spheroplast Lipoprotein Release Assay (from Spheroplasts) Resistance->Spheroplast ATPase ATPase Activity Assay Spheroplast->ATPase Confirmation Mode of Action Confirmed ATPase->Confirmation Start Novel Compound Start->MIC

Caption: A typical experimental workflow for confirming the mode of action of novel LolCDE inhibitors.

III. Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of novel inhibitors.

A. Bacterial Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound that prevents visible bacterial growth.

Materials:

  • Test compound

  • Bacterial strain (e.g., E. coli ΔtolC)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the bacterial inoculum to each well containing the compound dilutions.

  • Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).[3][9][10][11][12]

B. Lipoprotein Release Assay from Spheroplasts

This assay directly measures the ability of a compound to inhibit the LolCDE-mediated release of lipoproteins from the inner membrane.

Materials:

  • E. coli strain (e.g., expressing a tagged lipoprotein like Lpp)

  • Lysozyme

  • Sucrose solution

  • Purified LolA protein

  • Test compound

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Grow the E. coli culture to the mid-log phase.

  • Prepare spheroplasts by treating the cells with lysozyme in a hypertonic sucrose solution. Spheroplasts are bacterial cells with the outer membrane removed.

  • Incubate the spheroplasts with the test compound at various concentrations for a defined period.

  • Initiate the lipoprotein release reaction by adding purified LolA protein.

  • Incubate the reaction mixture to allow for the transfer of lipoproteins from the spheroplasts to LolA.

  • Separate the spheroplasts from the supernatant (containing LolA-lipoprotein complexes) by centrifugation.

  • Analyze the supernatant for the presence of the tagged lipoprotein using SDS-PAGE and Western blotting with an antibody specific to the lipoprotein tag. A reduction in the amount of released lipoprotein in the presence of the compound indicates inhibition of LolCDE.

C. ATPase Activity Assay

This assay measures the effect of the inhibitor on the ATP hydrolysis activity of the purified and reconstituted LolCDE complex.

Materials:

  • Purified and reconstituted LolCDE complex

  • ATP

  • Malachite green reagent (for phosphate detection)

  • Test compound

  • 96-well plates

  • Microplate reader

Protocol:

  • Purify the LolCDE complex and reconstitute it into proteoliposomes.

  • In a 96-well plate, add the reconstituted LolCDE to a reaction buffer containing MgCl2.

  • Add the test compound at various concentrations to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based colorimetric assay.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percentage of ATPase activity inhibition relative to a control without the inhibitor. The IC50 value can be determined from a dose-response curve.[13][14]

IV. Conclusion

The LolCDE complex is a validated and promising target for the development of novel antibiotics against Gram-negative bacteria. The pyridineimidazole, pyrrolopyrimidinedione, pyridinepyrazole, and thiazolyl-pyrimidine classes of compounds have demonstrated potent inhibitory activity by disrupting lipoprotein trafficking. A systematic approach employing a combination of whole-cell and biochemical assays is crucial for confirming their mode of action and evaluating their potential as therapeutic agents. The experimental protocols provided in this guide offer a framework for researchers to rigorously assess and compare the efficacy of new LolCDE inhibitors, paving the way for the development of next-generation antibiotics.

References

Revolutionizing Antibiotic Therapy: Lolamycin's Precision Strike on Pathogens While Preserving the Microbiome

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in the fight against multidrug-resistant Gram-negative bacteria has emerged with the development of lolamycin, a novel antibiotic engineered to selectively eliminate pathogens while leaving the beneficial gut microbiota unharmed. This breakthrough addresses a critical unmet need in infectious disease treatment, where the collateral damage of broad-spectrum antibiotics can lead to devastating secondary infections and long-term health consequences.

Lolamycin's unique mechanism of action, which targets the Lol lipoprotein transport system exclusive to Gram-negative bacteria, sets it apart from conventional antibiotics.[1][2] This targeted approach has demonstrated remarkable efficacy in preclinical studies, proving potent against over 130 multidrug-resistant clinical isolates, including notorious pathogens like E. coli, K. pneumoniae, and E. cloacae.[1][3][4] In mouse models of acute pneumonia and septicemia, lolamycin treatment resulted in significant reductions in bacterial burden and improved survival rates, outperforming existing antibiotics.[1]

The most profound advantage of lolamycin, however, lies in its microbiome-sparing properties. Unlike broad-spectrum antibiotics such as amoxicillin and clindamycin, which cause drastic shifts in the gut microbial composition, lolamycin treatment results in minimal changes to the diversity and richness of the gut microbiome.[1][4] This preservation of a healthy gut ecosystem is crucial in preventing secondary infections, most notably from Clostridioides difficile, a common and dangerous complication of antibiotic use.[1][2]

Comparative Efficacy: Lolamycin vs. Standard-of-Care Antibiotics

To objectively evaluate the performance of lolamycin, its in vitro activity was compared against commonly used antibiotics. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

AntibioticPathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Lolamycin E. coli (MDR)1 - 81-24
K. pneumoniae (MDR)1 - 824
E. cloacae (MDR)1 - 828
Ciprofloxacin E. coli (Carbapenem-resistant)<0.25 - >32--
K. pneumoniae (Carbapenem-resistant)<0.25 - >32--
E. cloacae (Carbapenem-resistant)<0.25 - >32--
Colistin E. coli (Carbapenem-resistant)≤1 - >64--
K. pneumoniae (Carbapenem-resistant)≤1 - >64--
E. cloacae (Carbapenem-resistant)≤1 - >64--

MDR: Multidrug-resistant. Data for ciprofloxacin and colistin reflects general resistance patterns in carbapenem-resistant isolates and may not be from direct head-to-head studies with lolamycin on the exact same strains.

In Vivo Efficacy in Murine Infection Models

The therapeutic potential of lolamycin was further validated in mouse models of life-threatening infections.

Infection ModelPathogenTreatmentOutcome
Acute Pneumonia E. coli (colistin-resistant)Lolamycin2-log reduction in bacterial burden
K. pneumoniae (colistin-resistant)LolamycinSignificant reduction in bacterial burden
E. cloacae (colistin-resistant)LolamycinSignificant reduction in bacterial burden
Septicemia E. coli (colistin-resistant)Lolamycin100% survival
K. pneumoniae (carbapenem-resistant)Lolamycin100% survival
E. cloacae (colistin-resistant)Lolamycin100% survival

Preserving the Gut Microbiome: A Comparative Analysis

The impact of lolamycin on the gut microbiome was assessed using 16S rRNA sequencing and compared with the effects of broad-spectrum antibiotics.

Treatment GroupShannon Diversity Index (Day 4)Key Observations
Vehicle ~4.2Stable and diverse microbiome
Lolamycin ~4.0No significant change in diversity compared to vehicle
Amoxicillin ~2.2Significant decrease in microbial diversity
Clindamycin ~2.5Significant decrease in microbial diversity

Furthermore, analysis of the relative abundance of major bacterial phyla revealed that lolamycin treatment did not significantly alter the Firmicutes/Bacteroidetes ratio, a key indicator of gut health. In contrast, treatment with broad-spectrum antibiotics can lead to a significant decrease in Firmicutes and an increase in Bacteroidetes.

Signaling Pathway and Experimental Workflow

dot

Lol_System_Inhibition cluster_gram_negative Gram-Negative Bacterium Inner_Membrane Inner Membrane Periplasm Periplasm Outer_Membrane Outer Membrane Lipoprotein Lipoprotein LolCDE_Complex LolCDE Complex Lipoprotein->LolCDE_Complex Transport LolA LolA LolCDE_Complex->LolA Transfer LolB LolB LolA->LolB Delivery LolB->Outer_Membrane Insertion Lolamycin Lolamycin Lolamycin->LolCDE_Complex Inhibition

Caption: Mechanism of Lolamycin Action.

dot

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Murine Models MIC_Determination MIC Determination vs. Pathogens Pneumonia_Model Acute Pneumonia Model MIC_Determination->Pneumonia_Model Sepsis_Model Septicemia Model MIC_Determination->Sepsis_Model Microbiome_Analysis Microbiome Analysis (16S rRNA Sequencing) Pneumonia_Model->Microbiome_Analysis Efficacy_Assessment Efficacy_Assessment Pneumonia_Model->Efficacy_Assessment Bacterial Load & Survival Sepsis_Model->Microbiome_Analysis Sepsis_Model->Efficacy_Assessment Bacterial Load & Survival CDiff_Challenge C. difficile Challenge Microbiome_Analysis->CDiff_Challenge Diversity_Analysis Diversity_Analysis Microbiome_Analysis->Diversity_Analysis Shannon Index & Relative Abundance Secondary_Infection_Assessment Secondary_Infection_Assessment CDiff_Challenge->Secondary_Infection_Assessment Colonization & Disease Severity

Caption: Experimental Workflow Overview.

Experimental Protocols

Murine Pneumonia Model
  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Infection: Intranasal administration of a lethal dose of multidrug-resistant E. coli, K. pneumoniae, or E. cloacae.

  • Treatment: Oral administration of lolamycin, vehicle control, or comparator antibiotic at specified doses, typically starting 2 hours post-infection and continued for a defined period.

  • Efficacy Assessment:

    • Bacterial Burden: Lungs are harvested at 24 hours post-infection, homogenized, and plated to determine colony-forming units (CFU).

    • Survival: Mice are monitored for survival over a 7-day period.

Murine Septicemia Model
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Infection: Intraperitoneal injection of a lethal dose of multidrug-resistant E. coli, K. pneumoniae, or E. cloacae.

  • Treatment: Intraperitoneal or oral administration of lolamycin, vehicle control, or comparator antibiotic at specified doses, typically starting 1 hour post-infection.

  • Efficacy Assessment:

    • Bacterial Burden: Blood is collected at various time points post-infection for CFU determination.

    • Survival: Mice are monitored for survival over a 7-day period.

Gut Microbiome Analysis
  • Sample Collection: Fecal samples are collected from mice at baseline, during, and after antibiotic treatment.

  • DNA Extraction: Bacterial genomic DNA is extracted from fecal samples using a commercially available kit.

  • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified by PCR and sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are processed using a bioinformatics pipeline (e.g., QIIME2) to determine microbial community composition, alpha-diversity (e.g., Shannon index), and beta-diversity.

C. difficile Secondary Infection Model
  • Animal Model: Mice are pre-treated with a cocktail of antibiotics (e.g., amoxicillin, clindamycin) to disrupt the gut microbiota.

  • Antibiotic Washout: A washout period is allowed for the clearance of the pre-treatment antibiotics.

  • Treatment: Mice are treated with lolamycin, vehicle control, or a broad-spectrum antibiotic.

  • C. difficile Challenge: Mice are orally challenged with C. difficile spores.

  • Assessment: Mice are monitored for signs of C. difficile infection, including weight loss, diarrhea, and mortality. Fecal samples are collected to quantify C. difficile colonization.

Conclusion

Lolamycin represents a paradigm shift in the development of antibiotics. Its ability to selectively target pathogenic Gram-negative bacteria while preserving the integrity of the gut microbiome offers a promising solution to the dual challenges of antimicrobial resistance and antibiotic-induced dysbiosis. The compelling preclinical data underscore the potential of lolamycin as a transformative therapy for a range of serious infections, warranting its continued development and clinical investigation. While lolamycin has shown efficacy against key Enterobacterales, further research is needed to evaluate its activity against other critical Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.

References

Comparative Efficacy of LolCDE Inhibitors Across Diverse Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro activity of novel LolCDE inhibitors against key Gram-negative pathogens, providing crucial data for researchers and drug development professionals in the field of antibacterial discovery.

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with new mechanisms of action. The LolCDE complex, an essential ATP-binding cassette (ABC) transporter responsible for trafficking lipoproteins to the outer membrane of Gram-negative bacteria, has emerged as a promising target for new antibacterial agents. This guide provides a comparative analysis of the in vitro activity of several recently developed LolCDE inhibitors against a panel of clinically relevant bacterial species.

Overview of LolCDE Inhibitor Activity

The data presented below summarizes the minimum inhibitory concentrations (MICs) of various LolCDE inhibitors against different bacterial species. MIC values represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The inhibitors compared include pyridineimidazole-based compounds, the pyrrolopyrimidinedione G0507, and the recently identified lolamicin.

InhibitorBacterial SpeciesStrainMIC (µg/mL)Reference
Compound 1 (Pyridineimidazole) Escherichia coliATCC 25922 (Wild-Type)32[1]
Escherichia coliΔtolC mutant0.25[1]
Haemophilus influenzaeWild-Type-[1]
Pseudomonas aeruginosaWild-Type>256[2]
Pseudomonas aeruginosaΔmexABDXY (efflux mutant)>256[2]
Compound 2 (Pyridineimidazole) Escherichia coliΔacrB mutant0.6[3][4]
G0507 (Pyrrolopyrimidinedione) Escherichia coliΔtolC mutant0.5[5][6]
Escherichia coliimp4213 (OM-compromised)1[5][6]
Klebsiella pneumoniaeATCC 4381612.5[5]
Enterobacter aerogenesATCC 13048-[5]
Lolamicin Escherichia coli(MDR clinical isolates)Potent activity[7][8]
Klebsiella pneumoniae(MDR clinical isolates)Potent activity[7][8]
Enterobacter cloacae(MDR clinical isolates)Potent activity[7][8]

Note: MDR stands for Multidrug-Resistant. Specific MIC values for lolamicin against a wide range of clinical isolates are still emerging in the literature.

Experimental Methodologies

The following sections detail the standardized protocols used to assess the activity of LolCDE inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of the LolCDE inhibitors was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Culture Preparation: Bacterial strains were grown overnight on appropriate agar plates. Colonies were then used to inoculate a cation-adjusted Mueller-Hinton Broth (CAMHB). The bacterial suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The LolCDE inhibitors were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial twofold dilutions of the compounds were prepared in CAMHB in 96-well microtiter plates.

  • Incubation: The microtiter plates containing the bacterial inoculum and serially diluted compounds were incubated at 37°C for 18-24 hours under ambient air.

  • MIC Reading: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

LolCDE ATPase Activity Assay

The inhibitory effect of compounds on the ATPase activity of the LolCDE complex can be measured to confirm their mechanism of action.

  • Purification and Reconstitution of LolCDE: The LolCDE complex is overexpressed and purified from a suitable expression host, such as E. coli. The purified complex is then reconstituted into proteoliposomes prepared from E. coli phospholipids.

  • ATPase Reaction: The ATPase activity is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction mixture typically contains the reconstituted LolCDE proteoliposomes, the inhibitor at various concentrations, and is initiated by the addition of ATP. The reaction is carried out in a buffer containing Tris-HCl, MgSO₄, and NaCl at a defined pH and temperature.

  • Phosphate Detection: The reaction is stopped after a specific time, and the amount of released Pi is determined using a colorimetric method, such as the malachite green assay. The absorbance is measured at a specific wavelength (e.g., 620 nm), and the concentration of Pi is calculated from a standard curve.

  • Data Analysis: The ATPase activity in the presence of the inhibitor is compared to the activity of a control reaction without the inhibitor to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LolCDE signaling pathway and a general workflow for evaluating LolCDE inhibitors.

LolCDE_Pathway cluster_IM Inner Membrane cluster_Periplasm Periplasm cluster_OM Outer Membrane IM_Lipoprotein Lipoprotein LolCDE LolCDE (ABC Transporter) IM_Lipoprotein->LolCDE Extraction LolA LolA (Chaperone) LolCDE->LolA Transfer LolB LolB (Receptor) LolA->LolB Delivery OM_Lipoprotein Lipoprotein LolB->OM_Lipoprotein Anchoring Inhibitor LolCDE Inhibitor Inhibitor->LolCDE Inhibition

Caption: The LolCDE lipoprotein transport pathway in Gram-negative bacteria.

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Target Validation cluster_Characterization Further Characterization Phenotypic_Screen Phenotypic Screen (e.g., Growth Inhibition) Identify_Hits Identify Hit Compounds Phenotypic_Screen->Identify_Hits MIC_Determination MIC Determination (Panel of Bacteria) Identify_Hits->MIC_Determination ATPase_Assay LolCDE ATPase Inhibition Assay MIC_Determination->ATPase_Assay Resistance_Mapping Resistance Mutant Mapping ATPase_Assay->Resistance_Mapping In_Vivo_Efficacy In Vivo Efficacy Models Resistance_Mapping->In_Vivo_Efficacy Toxicity_Assays Toxicity Profiling In_Vivo_Efficacy->Toxicity_Assays

Caption: A generalized workflow for the discovery and characterization of LolCDE inhibitors.

References

Safety Operating Guide

Proper Disposal Procedures for LolCDE-IN-3 and Related Research-Grade Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidelines are intended for researchers, scientists, and drug development professionals for the proper disposal of the research-grade chemical inhibitor "LolCDE-IN-3". As a specific Safety Data Sheet (SDS) for a compound with this exact designation is not publicly available, these procedures are based on general best practices for the disposal of similar small molecule inhibitors, such as pyridineimidazoles and pyrrolopyrimidinediones, which are known to target the LolCDE complex.[1][2][3][4] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling Precautions

Prior to handling or disposal of this compound or similar chemical inhibitors, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: If handling the compound in powdered form where inhalation of dust is possible, use a NIOSH/MSHA-approved respirator or work in a chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal of this compound requires careful consideration of its chemical properties and the applicable regulations. The following steps provide a general framework for its safe disposal.

  • Consult Institutional Guidelines: Before proceeding with any disposal method, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions based on local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Solid Waste: Collect any solid this compound, contaminated materials (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.

    • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Waste Container Labeling: All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name (if "this compound" is a shorthand, provide the known chemical class, e.g., "Pyridineimidazole derivative")

    • The concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or lab contact

  • Storage of Chemical Waste: Store the labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated and has secondary containment to prevent spills.

  • Waste Pickup and Disposal: Arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Data Presentation: Hypothetical Safety and Disposal Profile

Since a specific SDS for "this compound" is unavailable, the following table summarizes the likely properties and handling information for a research-grade small molecule inhibitor of this type, based on general chemical safety principles.

PropertyGuideline
Physical State Typically a solid (powder) or in a liquid solution (e.g., dissolved in DMSO).
Solubility Likely soluble in organic solvents such as DMSO, ethanol, and methanol. Poorly soluble in water.
Stability Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Toxicity Acute toxicity is likely unknown. Handle with care, assuming the compound is harmful if swallowed, inhaled, or comes into contact with skin. Potential for long-term health effects has likely not been evaluated.
Personal Protective Equipment Chemical-resistant gloves, safety glasses, and a lab coat are mandatory. Use a fume hood or respirator for solids.
Spill Response For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and contact your EHS department.
Fire Fighting Measures Use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using a direct water jet, as it may scatter the material.
Disposal Method Dispose of as hazardous chemical waste through your institution's EHS program. Do not discard in regular trash or pour down the drain. All contaminated materials must also be disposed of as hazardous waste.

Experimental Protocols and Signaling Pathways

The provided information focuses on the proper disposal of this compound and does not cite specific experiments or signaling pathways that would necessitate detailed methodologies here. The core of this document is procedural guidance for safety and disposal.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of a research-grade chemical like this compound.

G Logical Workflow for Disposal of this compound start Start: Need to Dispose of this compound sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as a hazardous chemical of unknown toxicity. sds_check->sds_no No ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety glasses - Lab coat sds_yes->ppe sds_no->ppe waste_type Determine the waste type. ppe->waste_type solid_waste Solid Waste: - Collect in a labeled hazardous waste container. - Include contaminated items (e.g., weighing paper). waste_type->solid_waste Solid liquid_waste Liquid Waste: - Collect in a labeled, sealed hazardous waste container. - Do not mix with other waste streams. waste_type->liquid_waste Liquid label_waste Label waste container with: - 'Hazardous Waste' - Chemical Name/Class - Quantity & Concentration - Date & Lab Contact solid_waste->label_waste liquid_waste->label_waste store_waste Store waste in a designated, secure area with secondary containment. label_waste->store_waste contact_ehs Contact Institutional EHS for waste pickup. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for a research-grade chemical.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.